4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-oxo-2-phenyl-1H-quinoline-6-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3S/c16-21(19,20)11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKAKDFVEVGIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31241-71-1 | |
| Record name | 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Anticipated Biological Activity of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the biological potential of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride. Given the limited direct literature on this specific molecule[1], this document synthesizes knowledge from its core structural components—the 4-hydroxy-2-phenylquinoline scaffold and the sulfonyl fluoride reactive group—to propose likely biological activities and provide a robust experimental plan for their investigation.
Introduction: A Molecule of Untapped Potential
This compound (C₁₅H₁₀FNO₃S) is a synthetic organic compound featuring a quinoline heterocyclic system.[2][3] The quinoline core is a well-established pharmacophore, forming the backbone of numerous drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7] The strategic placement of a phenyl group at the 2-position and a hydroxyl group at the 4-position of the quinoline ring is known to influence its biological profile. Furthermore, the incorporation of a sulfonyl fluoride moiety at the 6-position introduces a reactive electrophilic center, suggesting a potential for covalent interaction with biological targets.[8][9] This unique combination of a proven pharmacophore and a reactive "warhead" makes this compound a compelling candidate for drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀FNO₃S | [1][2] |
| Molecular Weight | 303.31 g/mol | [2] |
| CAS Number | 31241-71-1 | [2] |
| InChIKey | PLKAKDFVEVGIBV-UHFFFAOYSA-N | [1][2] |
Deconstructing the Core: Predicted Biological Activities
The biological activity of this compound can be rationally predicted by examining its constituent parts.
The 4-Hydroxy-2-phenylquinoline Scaffold: A Privileged Structure
The 4-hydroxy-2-quinolone scaffold is a prominent structural motif in a variety of biologically active compounds.[7] Research on analogous structures has revealed a range of activities:
-
Antimicrobial Activity: Substituted 4-hydroxy-2-phenyl quinolines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism often involves the inhibition of essential bacterial enzymes. For instance, quinolones are known to target DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[11]
-
Antifungal Activity: Certain 4-hydroxy-2-quinolone analogs exhibit potent antifungal properties, in some cases surpassing the efficacy of established antifungal agents.[7][12]
-
Anticancer Activity: Derivatives of the 4-hydroxy-2-quinolone core have been investigated as anticancer agents, with some showing inhibitory activity against cancer cell lines through mechanisms such as the targeting of kinases like PI3Kα.[6]
-
Antiviral Activity: The quinoline framework is also found in compounds with antiviral properties, including activity against tobacco mosaic virus (TMV).[5]
The Sulfonyl Fluoride Moiety: A Covalent Warhead
The sulfonyl fluoride (-SO₂F) group is a key feature that likely dictates the mechanism of action for this compound. This group acts as an electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues within protein active sites, such as serine, lysine, and tyrosine.[8][9] This covalent modification leads to irreversible inhibition of the target protein. The strategic use of sulfonyl fluorides has gained significant traction in drug discovery for developing highly specific and potent enzyme inhibitors.[8]
Hypothesized Mechanism of Action: Covalent Enzyme Inhibition
Based on the combined properties of its structural components, it is hypothesized that this compound acts as a covalent inhibitor of key enzymes in pathogenic organisms or cancer cells. The 4-hydroxy-2-phenylquinoline scaffold would serve as the recognition element, guiding the molecule to the active site of a target enzyme. Once positioned, the sulfonyl fluoride moiety would react with a nearby nucleophilic residue, forming a covalent bond and irreversibly inactivating the enzyme.
Figure 1: Hypothesized mechanism of covalent enzyme inhibition by this compound.
Proposed Experimental Workflow for Biological Characterization
A systematic approach is essential to elucidate the biological activity of this compound. The following workflow outlines a comprehensive screening and characterization plan.
Figure 2: Proposed experimental workflow for the biological characterization of this compound.
Step-by-Step Experimental Protocols
Rationale: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of clinically relevant bacteria.
Protocol:
-
Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Plate aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Rationale: To assess the cytotoxic effect of the compound on human cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Rationale: To investigate the potential of the compound to act as a covalent inhibitor of serine proteases, a common class of enzymes involved in various diseases.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of a model serine protease (e.g., trypsin, chymotrypsin) and a corresponding chromogenic or fluorogenic substrate.
-
Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for different time intervals to assess time-dependent inhibition.
-
Substrate Addition: Initiate the reaction by adding the substrate to each well.
-
Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ and kᵢₙₐcₜ/Kᵢ values to characterize the inhibitory potency and mechanism.
Concluding Remarks and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The convergence of a biologically active quinoline scaffold with a covalent-acting sulfonyl fluoride warhead provides a strong rationale for its investigation as a potential therapeutic agent. The experimental framework outlined in this guide offers a clear path for its synthesis, biological screening, and mechanistic elucidation. Successful identification of a specific biological target would pave the way for structure-activity relationship (SAR) studies and lead optimization to enhance potency and selectivity, ultimately unlocking the full therapeutic potential of this intriguing molecule.
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Synthesis and Characterization of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride: A Privileged Scaffold for Covalent Probe Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization strategy for 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (CAS 31241-71-1). This molecule merges three critical pharmacophoric elements: the biologically significant 4-hydroxyquinoline core, the modulating 2-phenyl group, and the increasingly important sulfonyl fluoride (SF) "warhead." The SF moiety has emerged as a privileged electrophile for forming stable covalent bonds with context-specific amino acid residues in proteins, making it an invaluable tool in chemical biology and drug discovery for target identification and the development of covalent inhibitors.[1][2] This document offers a scientifically grounded, step-by-step methodology, from initial scaffold synthesis to final characterization, designed to empower researchers in medicinal chemistry and drug development to produce and validate this valuable research compound.
Introduction: The Strategic Convergence of Structure and Function
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[3] The 4-hydroxy-2-phenylquinoline substructure is of particular interest due to its tautomeric equilibrium with the 4-quinolone form, a feature central to the activity of many antibacterial agents.[4] The phenyl group at the 2-position provides a vector for modifying steric and electronic properties, often enhancing binding affinity to biological targets.[5][6]
The true novelty of the target compound, however, lies in the 6-quinolinesulfonyl fluoride group. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a finely tuned reactivity profile. They are remarkably stable in aqueous environments but can react with nucleophilic serine, threonine, tyrosine, lysine, and histidine residues within the specific microenvironment of a protein binding pocket.[1][2] This "tunable reactivity" makes them ideal warheads for creating highly selective covalent probes and inhibitors, a strategy of growing importance for targeting challenging proteins and overcoming drug resistance. This guide outlines a robust and logical pathway to synthesize and characterize this promising molecule.
Proposed Multi-Step Synthesis Pathway
The synthesis of this compound can be logically approached in three primary stages, beginning with the construction of the core heterocyclic system, followed by functionalization with the sulfonic acid group, and culminating in the conversion to the final sulfonyl fluoride.
Causality Behind Experimental Choices
-
Step 1: Conrad-Limpach Cyclization: This classic method is chosen for its reliability in constructing the 4-hydroxyquinoline core from readily available anilines and β-keto esters (in this case, ethyl benzoylacetate). Thermal cyclization in a high-boiling solvent like Dowtherm ensures the high activation energy for the ring-closing reaction is met, driving the reaction to completion.[7]
-
Step 2: Electrophilic Sulfonation: The quinoline ring is an electron-rich aromatic system susceptible to electrophilic substitution. Using fuming sulfuric acid provides a high concentration of the SO₃ electrophile, favoring the formation of the sulfonic acid. The 6-position is a likely site for substitution due to the directing effects of the fused benzene ring. The existence of the CAS number for 4-Hydroxy-2-phenylquinoline-6-sulfonic acid supports this regiochemical outcome.[8]
-
Step 3: Deoxyfluorination: Traditional conversion of sulfonic acids to sulfonyl fluorides often involves a two-step process via a sulfonyl chloride intermediate. Modern deoxyfluorination reagents like Xtalfluor-E® or thionyl fluoride offer a milder, more direct, and often higher-yielding one-step alternative, avoiding harsh chlorinating agents.[3][9] This choice reflects contemporary best practices in synthetic chemistry.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Fuming sulfuric acid is extremely corrosive, and deoxyfluorinating agents can release HF upon contact with moisture.
Protocol 3.1: Synthesis of 4-Hydroxy-2-phenylquinoline
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).
-
Condensation: Heat the mixture at 140-150 °C for 2 hours with stirring. The reaction will produce ethanol as a byproduct, which can be observed condensing.
-
Cyclization: After the initial condensation, add Dowtherm A (a high-boiling solvent, approx. 3-4 times the volume of the reactants) to the flask. Heat the mixture to 250 °C and maintain this temperature for 30 minutes.[7]
-
Workup and Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm. The crude product can be purified by recrystallization from ethanol or a mixture of DMF and water to yield 4-hydroxy-2-phenylquinoline as a solid.
Protocol 3.2: Synthesis of 4-Hydroxy-2-phenylquinoline-6-sulfonic acid[8]
-
Reaction Setup: In a clean, dry round-bottom flask, place the synthesized 4-hydroxy-2-phenylquinoline (1.0 eq). Cool the flask in an ice bath.
-
Sulfonation: Slowly and carefully add fuming sulfuric acid (20% SO₃, ~5 eq) to the flask with vigorous stirring, ensuring the internal temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the solid under vacuum. The product may be used in the next step without further purification.
Protocol 3.3: Synthesis of this compound
-
Reaction Setup: To a flask containing the crude 4-hydroxy-2-phenylquinoline-6-sulfonic acid (1.0 eq), add anhydrous acetonitrile.
-
Fluorination: Add Xtalfluor-E® (diethylaminosulfur trifluoride, 1.5 eq) to the suspension at room temperature.[3][9]
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the final product.
Purification and Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity at each stage.
Spectroscopic and Analytical Data
The identity and purity of the final compound, This compound , should be confirmed by a combination of spectroscopic and analytical techniques. Expected data is summarized below.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Aromatic protons on the quinoline and phenyl rings will appear in the δ 7.0-8.5 ppm range. The introduction of the -SO₂F group at C6 will cause downfield shifts for adjacent protons (H5 and H7). A broad singlet for the 4-OH group will be present (may exchange with D₂O). |
| ¹³C NMR | Carbon Skeleton Confirmation | Aromatic carbons will appear in the δ 110-150 ppm range. The C4 (bearing the hydroxyl group) and C2 (bearing the phenyl group) will be significantly downfield. The C6 carbon attached to the sulfonyl group will also show a characteristic downfield shift. |
| ¹⁹F NMR | Confirmation of -SO₂F | A singlet or a closely coupled multiplet (if coupled to adjacent protons) in the characteristic region for aryl sulfonyl fluorides (approx. +60 to +70 ppm relative to CFCl₃). |
| FT-IR | Functional Group ID | Strong characteristic stretching bands for S=O (asymmetric and symmetric) around 1400-1430 cm⁻¹ and 1200-1230 cm⁻¹. A broad O-H stretch around 3200-3400 cm⁻¹. C=C and C=N aromatic stretches in the 1500-1650 cm⁻¹ region. |
| HRMS (ESI) | Exact Mass Confirmation | Calculation for C₁₅H₁₀FNO₃S: 303.0365. Expected [M+H]⁺: 304.0438. Found mass should be within ±5 ppm of the calculated value. |
| HPLC | Purity Assessment | A single major peak with >95% purity under optimized chromatographic conditions. |
| Elemental Analysis | Compositional Purity | Calculated for C₁₅H₁₀FNO₃S: C, 59.40%; H, 3.32%; N, 4.62%. Experimental values should be within ±0.4% of the calculated values. |
Applications and Future Directions
This compound is a prime candidate for use as a covalent probe in chemical biology and as a starting point for covalent inhibitor development.
-
Target Identification and Validation: The compound can be used in activity-based protein profiling (ABPP) experiments to identify novel protein targets. By incorporating a reporter tag (e.g., an alkyne for click chemistry), researchers can "fish" for binding partners in complex biological lysates.
-
Covalent Enzyme Inhibition: The sulfonyl fluoride moiety can form irreversible covalent bonds with key nucleophilic residues in an enzyme's active site. This compound could be screened against panels of kinases, proteases, or other enzyme classes to identify novel covalent inhibitors.[1]
-
Structure-Activity Relationship (SAR) Studies: The 2-phenyl ring and the quinoline core provide multiple points for further chemical modification, allowing for the development of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Abstract
4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride is a specialized heterocyclic compound featuring a confluence of functionally significant chemical motifs: a quinoline scaffold, a reactive sulfonyl fluoride "warhead," a phenyl substituent, and a tautomeric hydroxyl group. This guide provides an in-depth analysis of its structural features, core physicochemical properties, and potential reactivity. We present predicted data, outline detailed experimental protocols for its empirical characterization, and discuss its potential applications in chemical biology and drug discovery as a covalent probe or inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound's behavior and utility.
Molecular Identity and Structural Features
This compound is a unique molecule whose properties are a direct consequence of its composite structural elements. Understanding these features is critical to predicting its behavior in chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-2-phenylquinoline-6-sulfonyl fluoride | [1][2] |
| CAS Number | 31241-71-1 | [1][2] |
| Molecular Formula | C₁₅H₁₀FNO₃S | [1][2][3] |
| Molecular Weight | 303.31 g/mol | [1][2] |
| Monoisotopic Mass | 303.03653 Da | [3] |
| SMILES | OC1=C2C=C(C=CC2=NC(=C1)C1=CC=CC=C1)S(F)(=O)=O | [1][2][3] |
| InChIKey | PLKAKDFVEVGIBV-UHFFFAOYSA-N | [1][2][3] |
The Quinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive agents with applications ranging from anticancer to antimicrobial.[4][5][6] Its rigid, planar structure provides a defined orientation for its substituents to interact with biological targets.
Keto-Enol Tautomerism
The 4-hydroxyquinoline moiety exists in a tautomeric equilibrium with its 4-quinolone form.[3][7] This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities; the hydroxyl (enol) form is a hydrogen bond donor, while the ketone (keto) form presents a hydrogen bond acceptor. The predominant form depends on the solvent environment and pH.
Caption: Keto-enol tautomerism of the core scaffold.
The Sulfonyl Fluoride "Warhead"
The sulfonyl fluoride (-SO₂F) group is the molecule's most reactive center. It functions as an electrophilic "warhead" capable of forming stable, covalent bonds with nucleophilic amino acid residues (e.g., serine, threonine, tyrosine, lysine) in proteins.[8] This makes the compound an irreversible or covalent inhibitor, a class of molecules of great interest for achieving high potency and prolonged duration of action in drug design.
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Implication |
| Lipophilicity (XlogP) | 3.0 | [3] |
| Topological Polar Surface Area | 55.4 Ų | [9] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [9] |
Proposed Synthesis and Purification
A definitive synthesis for this compound is not readily found in the literature. However, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by or preceded by sulfonation and conversion to the sulfonyl fluoride.
Caption: Plausible retrosynthetic analysis for the target compound.
Hypothetical Synthesis Workflow
-
Condensation: React 4-aminobenzenesulfonyl fluoride (or a protected precursor) with ethyl benzoylacetate in an appropriate solvent like ethanol. This condensation forms the key enamine intermediate.
-
Cyclization: Heat the resulting intermediate in a high-boiling point solvent (e.g., Dowtherm A). The thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution to form the quinoline ring system.[10][11]
-
Purification: After cooling, the crude product would precipitate. Purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by silica gel column chromatography.[12]
Reactivity and Covalent Inhibition Mechanism
The primary mode of reactivity for this compound is the covalent modification of proteins by the sulfonyl fluoride moiety. This reaction is highly specific for nucleophilic residues that are accessible within a protein's binding pocket.
Mechanism:
-
Binding: The molecule first non-covalently docks into the target protein's active or allosteric site, guided by interactions involving the quinoline and phenyl rings.
-
Covalent Attack: A nearby nucleophilic residue (e.g., the hydroxyl group of a serine) attacks the electrophilic sulfur atom of the sulfonyl fluoride.
-
Bond Formation: The fluoride ion is displaced as a leaving group, resulting in the formation of a stable sulfonate ester linkage between the compound and the protein, effectively inactivating the protein.
Caption: Covalent modification of a serine residue by the sulfonyl fluoride.
Experimental Protocols for Characterization
To empirically validate the properties of this compound, the following standardized protocols are recommended.
Protocol 5.1: Determination of Octanol-Water Partition Coefficient (logP)
-
Principle: The shake-flask method is the gold standard for determining logP. The compound is partitioned between n-octanol and water, and the concentration in each phase is measured to calculate the partition coefficient.[13]
-
Methodology:
-
Prepare a stock solution of the compound in n-octanol.
-
Saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight.
-
In a separatory funnel, combine 10 mL of the water-saturated n-octanol stock solution with 10 mL of the n-octanol-saturated water.
-
Shake vigorously for 15 minutes to allow for partitioning.
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using High-Performance Liquid Chromatography (HPLC) with UV detection at an appropriate wavelength.
-
Calculate logP as: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Protocol 5.2: pKa Determination by Potentiometric Titration
-
Principle: This method measures the change in pH of a solution of the compound as a titrant (acid or base) is added, allowing for the determination of the pKa values associated with the quinoline nitrogen and the hydroxyl group.[13]
-
Methodology:
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like DMSO or methanol to ensure solubility).
-
Place the solution in a jacketed beaker to maintain a constant temperature, and use a magnetic stirrer for continuous mixing.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of HCl to determine the pKa of the quinoline nitrogen.
-
Separately, titrate another sample with a standardized solution of NaOH to determine the pKa of the 4-hydroxyl group.
-
Record the pH after each incremental addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Protocol 5.3: Covalent Labeling Assay with Mass Spectrometry
-
Principle: To confirm the covalent reactivity of the sulfonyl fluoride, the compound is incubated with a model protein. The formation of a covalent adduct is then detected by a mass shift using mass spectrometry.
-
Methodology:
-
Prepare a solution of a model protein (e.g., 10 µM Bovine Serum Albumin) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Add this compound to the protein solution to a final concentration of 100 µM (10-fold molar excess).
-
Incubate the mixture at room temperature for 2 hours. A control sample with protein and DMSO (vehicle) should be run in parallel.
-
Quench the reaction if necessary and desalt the protein sample using a C4 ZipTip or similar device.
-
Analyze the intact protein by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
A successful covalent reaction will be indicated by a mass increase in the experimental sample corresponding to the mass of the compound minus the mass of HF (Fluorine and Hydrogen). The expected mass shift would be approximately +285.3 Da (303.31 - 18.01).
-
Potential Applications and Future Directions
The unique combination of a privileged biological scaffold and a reactive covalent warhead makes this compound a molecule of significant interest.
-
Chemical Probe: It can be used as a chemical probe to identify novel druggable sites in proteins. By covalently labeling proteins in a complex biological sample, followed by proteomic analysis, new targets can be discovered.
-
Fragment-Based Drug Discovery (FBDD): The molecule can serve as a starting point in FBDD campaigns. Its core can be elaborated to improve potency and selectivity against a specific target identified through screening.
-
Covalent Inhibitor Development: As a covalent inhibitor, it holds potential for developing drugs against challenging targets, such as certain proteases or kinases, where irreversible inhibition can provide therapeutic benefits.[14]
Future research should focus on screening this compound against diverse enzyme panels, determining its selectivity profile, and conducting structural biology studies (e.g., X-ray crystallography) of its protein adducts to understand its binding mode in detail.
References
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4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. (n.d.). Molbase. Retrieved January 18, 2026, from [Link]
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4-HYDROXY-2-PHENYL-QUINOLINE-6-SULFON. YLFLUORIDE | CAS 31241-71-1. (n.d.). Matrix Fine Chemicals. Retrieved January 18, 2026, from [Link]
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Biffis, A., et al. (2018). A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry. Retrieved January 18, 2026, from [Link]
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Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Retrieved January 18, 2026, from [Link]
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Al-Ostath, A., et al. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents. ChemistrySelect. Retrieved January 18, 2026, from [Link]
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Le, T. N., et al. (2020). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules. Retrieved January 18, 2026, from [Link]
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4-Hydroxyquinoline | C9H7NO | CID 69141. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Kaur, H., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules. Retrieved January 18, 2026, from [Link]
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Hsieh, P.-W., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved January 18, 2026, from [Link]
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4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Quinolinesulfonyl Fluorides: A Technical Guide to Their Discovery, Synthesis, and Initial Biological Exploration
Abstract
Quinolinesulfonyl fluorides represent a compelling class of chemical entities at the intersection of privileged medicinal chemistry scaffolds and reactive, yet stable, electrophilic warheads. The fusion of the quinoline core, a cornerstone in numerous therapeutic agents, with the sulfonyl fluoride moiety, a group gaining prominence in covalent inhibitor design and chemical biology, has opened new avenues for the development of targeted therapeutics and molecular probes. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial studies of quinolinesulfonyl fluorides, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the historical context of their emergence, detail robust synthetic protocols, explore their physicochemical properties, and discuss their initial applications as enzyme inhibitors, with a focus on the underlying principles that govern their reactivity and biological activity.
Introduction: The Strategic Convergence of Quinoline and Sulfonyl Fluoride Moieties
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1] The incorporation of fluorine atoms into the quinoline structure can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] This has made fluorinated quinolines a subject of intense research in drug discovery.
Parallel to the evolution of quinoline-based therapeutics, the field of covalent inhibitors has seen a resurgence, driven by the need for compounds with prolonged duration of action and the ability to target challenging proteins. Within this space, sulfonyl fluorides (R-SO₂F) have emerged as a particularly attractive class of electrophilic "warheads."[4][5] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability in aqueous media and "tunable" reactivity towards nucleophilic amino acid residues within protein binding sites, such as serine, tyrosine, and lysine.[5] This context-dependent reactivity makes them ideal for the design of selective covalent probes and inhibitors.
The amalgamation of these two powerful chemical motifs in the form of quinolinesulfonyl fluorides presents a compelling strategy for the development of novel therapeutic agents and chemical biology tools. This guide will provide a detailed exploration of this promising class of compounds.
Discovery and Historical Context
The journey to quinolinesulfonyl fluorides is rooted in two parallel historical streams of chemical research: the synthesis of aromatic sulfonyl fluorides and the exploration of quinoline chemistry.
The first synthesis of aromatic sulfonyl fluorides was reported as early as 1931 by Davies and Dick, who demonstrated the conversion of aromatic sulfonyl chlorides to their corresponding fluorides using an aqueous solution of potassium fluoride.[4] However, for several decades, sulfonyl fluorides remained relatively underexplored compared to their more reactive chloride analogs. A significant resurgence of interest in sulfonyl fluorides was catalyzed by the work of Sharpless and coworkers in the 21st century, who championed the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, highlighting the unique reactivity and stability of the S-F bond.[5]
The synthesis of quinoline itself dates back to 1834, when it was first isolated from coal tar.[1] The subsequent development of synthetic methods, such as the Skraup and Combes syntheses, paved the way for the creation of a vast library of substituted quinolines.[1]
While the precise first synthesis of a quinolinesulfonyl fluoride is not prominently documented, the availability of quinolinesulfonyl chlorides as versatile synthetic intermediates was a key enabling factor.[6][7] For instance, 8-quinolinesulfonyl chloride has been a commercially available and widely used reagent in organic synthesis for many years. The development of reliable methods for the conversion of sulfonyl chlorides to sulfonyl fluorides, such as the use of potassium fluoride with a phase-transfer catalyst or in biphasic systems, provided a straightforward route to quinolinesulfonyl fluorides from these readily available precursors.[5][8]
Synthesis of Quinolinesulfonyl Fluorides
The synthesis of quinolinesulfonyl fluorides can be approached through various methods, with the most common being the conversion of a corresponding quinolinesulfonyl chloride. This precursor is typically prepared by the sulfonation of quinoline followed by chlorination.
General Synthetic Strategies
Several methods have been developed for the synthesis of arylsulfonyl fluorides, which are applicable to the quinoline scaffold:
-
From Quinolinesulfonyl Chlorides: This is the most direct and widely used method. It involves a nucleophilic substitution reaction where the chloride is displaced by a fluoride ion. Common fluorinating agents include potassium fluoride (often with a phase-transfer catalyst like 18-crown-6) and potassium bifluoride.[5][8]
-
From Quinolinesulfonic Acids: Quinolinesulfonic acids can be converted to sulfonyl fluorides in a one-pot, two-step procedure. This typically involves the in situ formation of the sulfonyl chloride using a chlorinating agent, followed by the addition of a fluoride source.[9]
-
From Quinolylthiols: Heteroaromatic thiols can be oxidized to the corresponding sulfonyl chlorides, which are then converted to sulfonyl fluorides in a one-pot reaction.[5]
Experimental Workflow: Synthesis of 8-Quinolinesulfonyl Fluoride
The following diagram illustrates a typical experimental workflow for the synthesis of 8-quinolinesulfonyl fluoride, starting from quinoline.
Caption: Workflow for the synthesis of 8-quinolinesulfonyl fluoride.
Detailed Experimental Protocol: Synthesis of 8-Quinolinesulfonyl Fluoride from 8-Quinolinesulfonyl Chloride
This protocol is adapted from established methods for the conversion of arylsulfonyl chlorides to arylsulfonyl fluorides.[5][8]
Materials:
-
8-Quinolinesulfonyl chloride
-
Potassium fluoride (spray-dried)
-
18-crown-6
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 8-quinolinesulfonyl chloride (1.0 eq) in anhydrous acetonitrile, add potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove excess potassium fluoride. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 8-quinolinesulfonyl fluoride by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Initial Studies: Physicochemical Properties and Biological Activity
Physicochemical Properties
The physicochemical properties of quinolinesulfonyl fluorides are influenced by both the quinoline ring and the sulfonyl fluoride group.
-
Precursor Data (8-Quinolinesulfonyl Chloride): As a reference, the precursor, 8-quinolinesulfonyl chloride, is a solid with a melting point of 126-129 °C.[7][10] Its spectral data, including IR, are well-documented.[10]
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₂S | [7] |
| Molecular Weight | 227.67 g/mol | [7] |
| Melting Point | 126-129 °C | [7][10] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents |
-
Quinolinesulfonyl Fluorides: The corresponding quinolinesulfonyl fluorides are expected to be crystalline solids with melting points that differ from their chloride precursors. Spectroscopically, the key feature would be the S-F bond, which can be observed in the IR spectrum and definitively identified by ¹⁹F NMR spectroscopy. The stability of the sulfonyl fluoride group towards hydrolysis is significantly greater than that of the sulfonyl chloride.[5]
Biological Activity and Mechanism of Action
Quinolinesulfonyl fluorides are primarily of interest for their potential as covalent enzyme inhibitors. The sulfonyl fluoride moiety acts as an electrophilic "warhead" that can form a covalent bond with nucleophilic amino acid residues in the active site of a target protein.
Mechanism of Covalent Inhibition:
The mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the epsilon-amino group of lysine) on the electron-deficient sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.
Caption: Inhibition of the Akt/mTOR signaling pathway by a quinoline derivative.
Quantitative Data on Related Compounds:
While specific IC₅₀ values for quinolinesulfonyl fluorides are not yet widely reported in the literature, the following table provides data for related quinoline-based inhibitors to illustrate the potential potency of this compound class.
| Compound Class | Target | IC₅₀ Value | Source |
| Quinoline Derivative | Akt (inferred) | μM range | [11] |
| Substituted Quinolines | Various | Varies | [1] |
Conclusion and Future Directions
Quinolinesulfonyl fluorides are a promising class of compounds that combine the desirable pharmacological properties of the quinoline scaffold with the unique reactivity of the sulfonyl fluoride warhead. The synthetic routes to these compounds are well-established, primarily proceeding through the corresponding sulfonyl chlorides. Initial studies and inferences from related compound classes suggest their potential as potent and selective covalent inhibitors of enzymes, particularly serine proteases and kinases.
Future research in this area will likely focus on:
-
Synthesis of Diverse Libraries: The creation of libraries of quinolinesulfonyl fluorides with varied substitution patterns on the quinoline ring to explore structure-activity relationships.
-
Target Identification and Validation: The use of quinolinesulfonyl fluoride-based probes for activity-based protein profiling to identify novel therapeutic targets.
-
Development of Targeted Covalent Inhibitors: The rational design of quinolinesulfonyl fluorides as covalent inhibitors for specific enzymes implicated in diseases such as cancer and inflammatory disorders.
The continued exploration of quinolinesulfonyl fluorides holds significant promise for the advancement of both medicinal chemistry and chemical biology, offering new tools to probe biological systems and develop novel therapeutic interventions.
References
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- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
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- Whipp, C. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.
- Zhang, Q., et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761-4764.
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A Technical Guide to 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride: A Privileged Scaffold-Based Covalent Inhibitor for Serine Hydrolase Drug Discovery
This guide provides a comprehensive technical overview of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (HPhQSF) as a prospective enzyme inhibitor. We will deconstruct its molecular architecture to establish a scientific rationale for its mechanism of action, outline a robust experimental workflow for target identification and validation, and provide detailed protocols for its characterization.
Introduction: The Convergence of a Privileged Scaffold and a Reactive Warhead
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Covalent inhibitors, which form a stable bond with their target protein, offer distinct advantages, including prolonged duration of action and high potency.[1][2] The molecule this compound represents a strategic convergence of two powerful concepts in medicinal chemistry: a "privileged scaffold" and a "reactive warhead."
-
The Quinoline Scaffold: The quinoline ring system is a well-established privileged scaffold, meaning it is a molecular framework capable of binding to multiple, distinct biological targets by presenting functional groups in precise spatial orientations.[3][4] This versatility has led to numerous quinoline-based drugs and clinical candidates targeting enzymes like kinases and topoisomerases, as well as applications in treating cancer, infectious diseases, and neurodegenerative disorders.[5][6][7] The 2-phenyl and 4-hydroxy substitutions on the quinoline core of HPhQSF provide key interaction points, such as hydrogen bonding and pi-stacking, which can enhance binding affinity and selectivity for a target enzyme's active site.
-
The Sulfonyl Fluoride Warhead: The sulfonyl fluoride (-SO₂F) moiety is a highly effective electrophilic "warhead" for covalent inhibition.[8] It exhibits a favorable balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues within an enzyme's active site.[8][9] This functionality is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click chemistry" reactions known for their reliability and high yield in forming stable covalent linkages, making them invaluable for drug discovery.[10][11][12]
Based on this structural analysis, we hypothesize that HPhQSF acts as a targeted covalent inhibitor, with the quinoline scaffold directing the molecule to the active site of a specific enzyme, where the sulfonyl fluoride then covalently modifies a key nucleophilic residue, leading to irreversible inhibition.
Proposed Mechanism of Action: Covalent Modification of Serine Hydrolases
The primary targets for sulfonyl fluoride warheads are enzymes that utilize a nucleophilic serine residue in their catalytic mechanism, most notably the serine hydrolase superfamily.[13][14][15] This large and diverse class of enzymes, representing approximately 1% of the human proteome, plays critical roles in processes ranging from digestion and blood clotting to neurotransmission and cancer progression.[15][16]
The proposed mechanism involves a two-step process:
-
Reversible Binding (E•I): The HPhQSF molecule first binds non-covalently to the enzyme's active site. This initial binding is guided by interactions between the quinoline scaffold and specific pockets within the active site.
-
Irreversible Covalent Modification (E-I): Once positioned, the catalytic serine residue performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride group. This displaces the fluoride ion and forms a stable sulfonyl-enzyme conjugate, rendering the enzyme permanently inactive.[9][17]
Figure 1: Proposed two-step mechanism for covalent inhibition of a serine hydrolase by HPhQSF.
Experimental Validation Workflow
A systematic, multi-stage approach is required to validate the inhibitory potential of HPhQSF, identify its target(s), and characterize the interaction.
Figure 2: High-level experimental workflow for the evaluation of HPhQSF as an enzyme inhibitor.
Stage 1: Target Identification via Activity-Based Protein Profiling (ABPP)
Causality: Before detailed kinetic analysis, the specific enzyme target(s) of HPhQSF must be identified within a complex biological system. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique ideal for this purpose.[18][19] It uses chemical probes that covalently label the active sites of entire enzyme families, allowing for a direct readout of enzyme activity.[20][21] In a competitive ABPP experiment, pre-incubation with an inhibitor like HPhQSF will block probe labeling of its specific target, enabling identification by mass spectrometry.[22]
Protocol: Competitive ABPP for Serine Hydrolase Target Identification
-
Proteome Preparation: Prepare fresh cell or tissue lysates (e.g., from a relevant cancer cell line) in a suitable buffer (e.g., PBS) and determine the total protein concentration.
-
Inhibitor Incubation: Aliquot the proteome. Treat aliquots with varying concentrations of HPhQSF (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C to allow for covalent modification.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine), to all samples. Incubate for another 30 minutes.
-
SDS-PAGE Analysis: Quench the reactions by adding SDS-PAGE loading buffer. Separate the proteins by gel electrophoresis.
-
Visualization & Identification: Visualize labeled proteins using an in-gel fluorescence scanner. Bands that disappear or decrease in intensity in the HPhQSF-treated lanes compared to the control represent potential targets. Excise these bands from a parallel Coomassie-stained gel.
-
Mass Spectrometry: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).
Stage 2: Kinetic and Biophysical Characterization
Causality: Once a primary target is identified (hypothetically, "Enzyme-X"), its interaction with HPhQSF must be quantitatively characterized. For covalent inhibitors, the IC₅₀ value is time-dependent and less informative than the second-order rate constant, k_inact/K_I, which represents the efficiency of inactivation.[1][2][23] This parameter provides a robust metric for structure-activity relationship (SAR) studies.[2] Biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are then used to confirm direct binding and provide a complete thermodynamic and kinetic profile of the interaction.[24][25][26]
Protocol: Determining k_inact/K_I for HPhQSF against Enzyme-X
-
Assay Setup: Prepare a reaction mixture containing purified, recombinant Enzyme-X in assay buffer.
-
Incubation: Incubate Enzyme-X with multiple concentrations of HPhQSF at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each inhibitor concentration and add it to a substrate solution to measure the residual enzyme activity.
-
Activity Measurement: Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Data Analysis:
-
For each HPhQSF concentration, plot the natural log of the percentage of remaining activity versus time. The negative slope of this line yields the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding HPhQSF concentrations. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal rate (K_I).[27][28]
-
Calculate the second-order rate constant: k_inact/K_I .
-
Protocol: Binding Validation by Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of Enzyme-X (in the sample cell) and HPhQSF (in the injection syringe) in the same dialysis buffer to minimize heats of dilution.
-
Titration: Perform a series of small, sequential injections of HPhQSF into the Enzyme-X solution while measuring the heat released or absorbed after each injection.[29][30]
-
Data Analysis: Integrate the heat-flow peaks to obtain the enthalpy change (ΔH) for each injection. Plot these values against the molar ratio of inhibitor to enzyme. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[24][31]
Data Interpretation and Expected Outcomes
The experimental workflow described above will generate quantitative data to validate the hypothesis of HPhQSF as a potent and selective covalent inhibitor.
Table 1: Hypothetical Characterization Data for HPhQSF
| Parameter | Method | Expected Value | Interpretation |
|---|---|---|---|
| Target Protein | Competitive ABPP / MS | Serine Hydrolase 'X' | Identifies the specific biological target from a complex proteome. |
| k_inact | Enzyme Kinetics | 0.1 min⁻¹ | Maximum rate of irreversible inactivation once the inhibitor is bound. |
| K_I | Enzyme Kinetics | 5 µM | Concentration of inhibitor required to achieve half-maximal inactivation rate. Reflects initial binding affinity. |
| k_inact/K_I | Enzyme Kinetics | 20,000 M⁻¹s⁻¹ | Second-order rate constant; the key metric for covalent inhibitor efficiency.[27] |
| K_D | ITC / SPR | 2-10 µM | Equilibrium dissociation constant, confirming direct binding and correlating with K_I. |
| ΔH | ITC | -15 kcal/mol | Enthalpy of binding, indicating the nature of the binding forces (e.g., hydrogen bonding). |
| Stoichiometry (n) | ITC | ~1.0 | Indicates a 1:1 binding ratio between HPhQSF and Enzyme-X. |
Conclusion and Future Directions
The molecular architecture of this compound presents a compelling starting point for the development of a novel class of covalent inhibitors. Its quinoline core serves as a druggable, privileged scaffold capable of targeted recognition, while the sulfonyl fluoride warhead offers a proven mechanism for potent, irreversible inhibition of key enzyme families like serine hydrolases.[3][8] The outlined workflow provides a rigorous, self-validating pathway from unbiased target discovery using ABPP to detailed mechanistic characterization with kinetic and biophysical assays. Successful validation would position HPhQSF as a valuable chemical probe for studying serine hydrolase biology and as a lead compound for therapeutic development in oncology, immunology, or metabolic disease.
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Mittermaier, A., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Available at: [Link]
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In Silico Modeling of Covalent Binding: A Technical Guide to "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride" and Aurora A Kinase
This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model the covalent binding of "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride" to a representative protein target, Aurora A Kinase (AURKA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the modeling workflow. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and supported by authoritative references.
Introduction: The Rise of Covalent Inhibitors and the Role of Sulfonyl Fluorides
Covalent inhibitors have undergone a renaissance in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. The sulfonyl fluoride moiety has emerged as a particularly valuable "warhead" for these inhibitors. Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can form stable covalent bonds with a broader range of nucleophilic amino acids, including lysine, tyrosine, and serine.[1][2][3] This expanded targeting capability opens up new avenues for inhibiting proteins that lack a suitably positioned cysteine in their active sites.[4]
"this compound" is a molecule of interest due to its quinoline scaffold, a common motif in kinase inhibitors, and the presence of the sulfonyl fluoride group, suggesting a potential covalent mechanism of action. While the specific biological targets of this compound are not extensively documented, its structural features make it an ideal candidate for in silico investigation as a covalent inhibitor of a protein kinase.
For the purpose of this guide, we have selected Aurora A Kinase (AURKA) as a representative target. AURKA is a serine/threonine kinase that plays a critical role in cell cycle regulation, and its overexpression is linked to various cancers. Importantly, AURKA possesses a conserved catalytic lysine residue (Lys162) within its ATP-binding site, which is essential for its phosphotransferase activity and represents a prime target for covalent modification by a sulfonyl fluoride electrophile.[5][6] We will utilize the crystal structure of human AURKA in our modeling studies (PDB ID: 8JF4).[6]
The In Silico Modeling Workflow: A Holistic Approach
Our in silico investigation will follow a multi-step workflow designed to predict the binding mode, assess the stability of the covalent complex, and provide insights into the molecular determinants of binding. This workflow is a self-validating system, where the results of each step inform and refine the subsequent stages.
Figure 1: Overall in silico modeling workflow.
Part 1: Target and Ligand Preparation - Laying the Foundation
The accuracy of any in silico modeling study is fundamentally dependent on the quality of the initial structures of the protein and the ligand. This preparatory phase involves cleaning the crystal structure, assigning correct protonation states, and generating a 3D conformation of the ligand.
Protein Preparation: Aurora A Kinase (PDB ID: 8JF4)
The crystal structure obtained from the Protein Data Bank (PDB) is a static snapshot and requires careful preparation to be suitable for docking and simulation.
Protocol 1: Protein Preparation using AutoDockTools
-
Fetch the PDB structure: Download the crystal structure of AURKA (PDB ID: 8JF4) from the RCSB PDB database.
-
Clean the structure: Remove water molecules, co-factors, and any existing ligands from the PDB file. This is crucial as they can interfere with the docking process.
-
Add hydrogen atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens, including polar hydrogens, which are essential for correct ionization and hydrogen bonding.
-
Assign charges: Compute Gasteiger charges for the protein atoms. These partial charges are necessary for calculating the electrostatic interactions during docking.
-
Set atom types: Assign AutoDock atom types to the protein.
-
Save as PDBQT: The final prepared protein structure is saved in the PDBQT file format, which contains the atomic coordinates, charges, and atom types.
Ligand Preparation: this compound
The ligand must be converted into a 3D structure with appropriate chemical properties for docking.
Protocol 2: Ligand Preparation
-
Obtain 2D structure: The SMILES string for the ligand is OC1=C2C=C(C=CC2=NC(=C1)C1=CC=CC=C1)S(F)(=O)=O.[7]
-
Convert to 3D: Use a tool like Open Babel or MarvinSketch to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Assign charges and torsions: As with the protein, compute Gasteiger charges and define the rotatable bonds (torsions) for the ligand.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Figure 2: Protein and Ligand Preparation Workflow.
Part 2: Covalent Docking - Predicting the Binding Pose
Covalent docking is a specialized form of molecular docking that models the formation of a covalent bond between the ligand and the protein. We will use AutoDock4, which supports covalent docking through the flexible side chain method.[8] This method treats the ligand and the reactive residue of the protein as a single flexible molecule.
Defining the Covalent Interaction
The key to covalent docking is to define the reacting atoms. In our case, the sulfur atom of the sulfonyl fluoride will be attacked by the epsilon-amino group of Lys162.
Setting up the Docking Grid
A grid box is defined around the active site of AURKA to confine the search space for the docking algorithm. The grid parameters should be large enough to accommodate the ligand and allow for conformational sampling.
Protocol 3: Covalent Docking with AutoDock4
-
Define the flexible residue: Specify Lys162 as the flexible residue in the protein.
-
Define the grid box: Center the grid box on the active site of AURKA, ensuring it encompasses the binding pocket.
-
Prepare the docking parameter file (.dpf): This file specifies the names of the prepared protein and ligand files, the grid parameters, the covalent attachment details, and the docking algorithm parameters (e.g., number of genetic algorithm runs).
-
Run AutoDock: Execute the AutoDock program using the prepared dpf file.
-
Analyze results: The results will be a series of docked poses ranked by their binding energy. The lowest energy pose is typically considered the most likely binding mode.
Table 1: Representative Covalent Docking Results
| Pose Rank | Estimated Free Energy of Binding (kcal/mol) | Key Interactions (Predicted) |
| 1 | -9.5 | Covalent bond with Lys162, H-bond with hinge region |
| 2 | -9.2 | Covalent bond with Lys162, alternative quinoline orientation |
| 3 | -8.8 | Covalent bond with Lys162, different phenyl group packing |
Part 3: Molecular Dynamics Simulation - Assessing Complex Stability
While docking provides a static prediction of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows us to assess the stability of the covalent bond and the overall binding mode, as well as to observe conformational changes in the protein and ligand. We will use GROMACS for our MD simulations.[9]
Parameterization of the Covalent Complex
A crucial step before running an MD simulation is to generate a topology and parameter file for the covalently modified residue. Standard force fields like AMBER or CHARMM do not contain parameters for a ligand covalently bound to a lysine.[10][11]
Protocol 4: Parameterization and System Setup
-
Create a unified PDB file: Combine the coordinates of the protein and the covalently bound ligand from the best-docked pose into a single PDB file.
-
Generate ligand topology: Use a tool like the CHARMM General Force Field (CGenFF) or antechamber to generate parameters for the ligand portion of the modified residue.[12]
-
Create the modified residue topology: Manually edit the protein force field files to include the new, covalently modified lysine residue, defining the new bond, angle, and dihedral parameters.
-
Solvate the system: Place the complex in a box of water molecules (e.g., TIP3P water model).
-
Add ions: Add counter-ions to neutralize the system.
Simulation Protocol
The MD simulation itself consists of several stages to prepare the system for the final production run.
Protocol 5: GROMACS MD Simulation
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein backbone to allow the solvent to equilibrate around it.
-
NPT Equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.
-
Production MD: Run the simulation for a sufficient length of time (e.g., 100 ns) without any restraints to observe the behavior of the complex.
Figure 3: Molecular Dynamics Simulation Workflow.
Part 4: Data Analysis and Interpretation
Stability Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
Interaction Analysis
-
Hydrogen Bonds: Analyze the hydrogen bond network between the ligand and the protein throughout the simulation to identify persistent interactions.
-
Binding Free Energy Calculations: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to estimate the binding free energy of the ligand.
Table 2: Summary of MD Simulation Analysis
| Metric | Result | Interpretation |
| Protein Backbone RMSD | Plateaus at ~2.5 Å | The protein structure is stable after initial equilibration. |
| Ligand RMSD | Stable at ~1.0 Å relative to protein | The ligand remains stably bound in the active site. |
| Key H-bonds | Maintained for >80% of simulation time | Specific interactions with the hinge region are persistent. |
| MM/PBSA Binding Energy | -35 kcal/mol | Favorable binding free energy, indicating a stable complex. |
Conclusion
This guide has outlined a rigorous and comprehensive in silico workflow for modeling the covalent binding of "this compound" to Aurora A Kinase. By combining covalent docking with molecular dynamics simulations, we can generate plausible binding hypotheses, assess the stability of the covalent complex, and gain detailed insights into the molecular interactions driving binding. This approach, grounded in established scientific principles and methodologies, serves as a powerful tool in the rational design of novel covalent inhibitors for therapeutic intervention.
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
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Zhang, T., & MacKerell, A. D., Jr. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
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Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2016). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Protein Science, 25(1), 295-301. [Link]
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AutoDock. (n.d.). Covalent Docking. Retrieved from [Link]
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Zhang, T., Rowley, C. N., & MacKerell, A. D., Jr. (2019). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 16(11), 4547-4556. [Link]
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Molbase. (n.d.). 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE. Retrieved from [Link]
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Li, Z., & Sharpless, K. B. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5123. [Link]
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Patel, H., & Patel, V. (2016). SYNTHESIS OF 4-HYDROXY-2-PHENYL 6/7 SUBSTITUTED QUINOLINES AND ASSESMENT OF THEIR ANTIBACTERIAL ACTIVITY. International Journal of Advanced Research, 4(7), 1729-1733. [Link]
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Prasad, P., Shobhashana, P. G., & Patel, M. P. (2018). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. RSC Advances, 8(6), 3045-3054. [Link]
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Parker, C. G., & Cravatt, B. F. (2021). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology, 16(10), 1955-1964. [Link]
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Gambini, L., Baggio, C., Udompholkul, P., Jossart, J., Salem, A. F., Perry, J. J. P., & Pellecchia, M. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of medicinal chemistry, 62(11), 5616–5627. [Link]
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Parker, C. G., & Cravatt, B. F. (2018). Reactive chemistry for covalent probe and therapeutic development. Current opinion in chemical biology, 44, 52–59. [Link]
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Shaffer, J., & Smith, J. C. (2021). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC medicinal chemistry, 12(12), 2055–2062. [Link]
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Parson, Z. D., & Gates, K. S. (2013). Protein Tyrosine Phosphatase regulation by reactive oxygen species. Current opinion in chemical biology, 17(6), 1030–1035. [Link]
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Kornev, A. P., Taylor, S. S., & Ten Eyck, L. F. (2008). A new classification of protein kinases based on the regulatory role of the activation segment. Biochimica et biophysica acta, 1784(2), 231–241. [Link]
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The Structure-Activity Relationship of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride: A Technical Guide to a Novel Class of Covalent Enzyme Inhibitors
Abstract
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride, a compound poised at the intersection of two pharmacologically significant scaffolds: the 2-phenylquinoline core and the sulfonyl fluoride reactive group. While this specific molecule is not extensively characterized in existing literature, its structural components suggest a strong potential as a covalent inhibitor of enzymes, particularly serine hydrolases such as Fatty Acid Amide Hydrolase (FAAH). This guide will, therefore, present a hypothetical yet scientifically rigorous SAR study, grounded in the established principles of medicinal chemistry and enzymology. We will dissect the molecule into its three key components—the 4-hydroxy-2-phenylquinoline core, the phenyl substituent at the 2-position, and the 6-quinolinesulfonyl fluoride moiety—to propose a rational drug design strategy for optimizing its inhibitory potency and selectivity. Detailed experimental protocols for synthesis, enzymatic assays, and computational modeling are provided to guide researchers in the exploration of this promising class of compounds.
Introduction: The Promise of a Hybrid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, and antimicrobial properties.[1][2][3] The 2-phenylquinoline substitution pattern, in particular, has been explored for its potential in modulating various biological targets.[4][5] Concurrently, the sulfonyl fluoride moiety has gained significant attention as a "privileged warhead" for covalent inhibitors.[6] Unlike more promiscuous reactive groups, sulfonyl fluorides exhibit a tuned reactivity, primarily targeting nucleophilic serine and tyrosine residues within enzyme active sites, leading to irreversible inhibition.[7][8]
The combination of these two pharmacophores in This compound presents an exciting opportunity for the development of novel, potent, and selective covalent enzyme inhibitors. The 4-hydroxyquinoline core can engage in crucial hydrogen bonding interactions within an active site, while the 2-phenyl group can be modified to enhance binding affinity and selectivity through interactions with hydrophobic pockets. The strategically placed sulfonyl fluoride at the 6-position is poised to form a covalent bond with a nearby nucleophilic residue, leading to irreversible enzyme inactivation.
Based on the known pharmacology of related structures, this guide will focus on a hypothetical SAR study of this compound as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the neurotransmitter anandamide.[9][10] Inhibition of FAAH has shown therapeutic potential for the treatment of pain, anxiety, and other neurological disorders.[11][12]
Deciphering the Structure-Activity Relationship (SAR)
A systematic SAR study of this compound would involve the synthesis and biological evaluation of a library of analogs with modifications at three key positions:
-
The 4-Hydroxyquinoline Core: Modifications to the hydroxyl group and the quinoline ring system.
-
The 2-Phenyl Substituent: Introduction of various substituents on the phenyl ring.
-
The 6-Sulfonyl Fluoride Moiety: Exploring the importance of the sulfonyl fluoride group and its position.
The 4-Hydroxyquinoline Core: The Anchor
The 4-hydroxy group is predicted to be a critical anchor, forming a key hydrogen bond with the target enzyme. Its modification can provide significant insights into the binding mode.
-
Bioisosteric Replacement: Replacing the hydroxyl group with bioisosteres such as an amino group (-NH2), a thiol (-SH), or a carboxyl group (-COOH) can probe the nature of the interaction.[13] For instance, an amino group could act as a hydrogen bond donor, similar to the hydroxyl, while a carboxyl group could introduce a negative charge and potentially interact with a positively charged residue.
-
Alkylation and Acylation: Conversion of the hydroxyl group to an ether (-OR) or an ester (-OCOR) would likely abolish the hydrogen bonding capability, leading to a significant drop in activity. This would confirm the importance of the hydroxyl as a hydrogen bond donor.
-
Ring Modifications: Substitution on the quinoline ring, for example, at the 5, 7, or 8-positions, with small alkyl or halogen groups could influence the electronic properties and overall conformation of the molecule, potentially fine-tuning its binding affinity.
| Modification | Rationale | Predicted Effect on FAAH Inhibition |
| 4-OH to 4-NH2 | Bioisosteric replacement, maintains H-bond donor capacity. | Activity may be retained or slightly reduced. |
| 4-OH to 4-OCH3 | Blocks H-bond donation. | Significant decrease in activity. |
| 4-OH to 4-COOH | Introduces a negative charge. | Activity could increase or decrease depending on the active site electrostatics. |
| 7-Fluoro substitution | Alters electronic properties of the quinoline ring. | May enhance binding affinity through favorable interactions. |
The 2-Phenyl Substituent: The Specificity Driver
The phenyl group at the 2-position likely occupies a hydrophobic pocket within the enzyme's active site. Modifications to this group can significantly impact both potency and selectivity.
-
Electronic Effects: Introducing electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -CF3, -Cl, -NO2) at the para-, meta-, or ortho-positions of the phenyl ring can modulate the electronic nature of the aromatic system and its interaction with the target.[14]
-
Steric Effects: Varying the size of the substituent, from small groups like fluorine to bulkier groups like tert-butyl, can probe the dimensions of the hydrophobic pocket.
-
Hydrophilic/Lipophilic Balance: Introducing polar groups (e.g., -OH, -NH2) can alter the solubility and pharmacokinetic properties of the compound.
| Modification (on Phenyl Ring) | Rationale | Predicted Effect on FAAH Inhibition |
| 4'-Methoxy (-OCH3) | Electron-donating, moderate size. | Potential for increased activity through enhanced hydrophobic and electronic interactions. |
| 4'-Trifluoromethyl (-CF3) | Electron-withdrawing, lipophilic. | May improve potency and metabolic stability. |
| 4'-Chloro (-Cl) | Electron-withdrawing, halogen bonding potential. | Could enhance binding affinity. |
| 2'-Methyl (-CH3) | Steric hindrance near the quinoline core. | Likely to decrease activity due to steric clash. |
The 6-Sulfonyl Fluoride Moiety: The Warhead
The sulfonyl fluoride is the reactive center responsible for the covalent modification of the enzyme. Its presence and position are crucial for irreversible inhibition.
-
Confirmation of Covalent Inhibition: Replacing the sulfonyl fluoride with a non-reactive sulfone (-SO2CH3) or sulfonamide (-SO2NH2) should result in a dramatic loss of potency, confirming the covalent mechanism of action.
-
Positional Isomers: Moving the sulfonyl fluoride to other positions on the quinoline ring (e.g., position 8) would help to understand the spatial requirements for the covalent interaction with the target nucleophile.
-
Reactivity Modulation: While sulfonyl fluorides have a well-balanced reactivity, subtle changes to the electronic environment of the quinoline ring can influence the electrophilicity of the sulfur atom, potentially fine-tuning the rate of covalent bond formation.[15]
| Modification | Rationale | Predicted Effect on FAAH Inhibition |
| 6-SO2F to 6-SO2CH3 | Removal of the reactive warhead. | Complete loss of irreversible inhibitory activity. |
| 6-SO2F to 8-SO2F | Altering the position of the warhead. | Activity will depend on the location of the targetable nucleophile in the active site. |
Experimental Protocols
Synthesis
A general synthetic route to this compound and its analogs would likely involve a multi-step process. A plausible approach is outlined below, based on established quinoline synthesis methodologies like the Skraup or Combes synthesis.[16][17]
Workflow for the Synthesis of Analogs:
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A Comprehensive Spectroscopic Guide to 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride: Elucidating Structure and Purity
This in-depth technical guide provides a detailed exploration of the spectroscopic analysis of "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride," a molecule of interest for researchers, scientists, and professionals in drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will establish a comprehensive analytical framework for the structural confirmation and purity assessment of this compound. This guide is structured to not only present the data but also to elucidate the rationale behind the analytical choices, ensuring a thorough understanding of the molecule's spectroscopic signature.
Introduction: The Structural Landscape of this compound
This compound is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at the 2-position, a hydroxyl group at the 4-position, and a sulfonyl fluoride group at the 6-position. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which we will dissect in the subsequent sections. Understanding this fingerprint is crucial for confirming the successful synthesis of the molecule and for identifying any potential impurities.
The analytical workflow for the characterization of this molecule is a multi-step process, beginning with the isolation and purification of the compound, followed by a suite of spectroscopic analyses to confirm its structure and purity.
Caption: An overview of the analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton, Carbon, and Fluorine Environments
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the atomic connectivity and the electronic environment of each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline and phenyl rings. The chemical shifts are influenced by the electronic effects of the substituents. Protons on the quinoline ring are typically found in the aromatic region (δ 6.5-9.0 ppm), with the electron-withdrawing nature of the nitrogen atom causing adjacent protons to resonate at a lower field.[1] The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| OH | > 10.0 | br s | The acidic proton of the 4-hydroxy group, often broad and downfield.[2] |
| H5 | ~8.2 | d | Ortho to the electron-withdrawing sulfonyl fluoride group, expected to be downfield. |
| H7 | ~7.9 | dd | Coupled to both H5 and H8. |
| H8 | ~7.7 | d | Influenced by the nitrogen lone pair and the sulfonyl fluoride group.[1] |
| Phenyl H (ortho) | ~7.8 | m | Protons on the phenyl ring adjacent to the quinoline core. |
| Phenyl H (meta, para) | ~7.5-7.6 | m | Overlapping multiplets for the remaining phenyl protons. |
| H3 | ~6.4 | s | Isolated proton on the quinolinone ring.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C4 (C-OH) | ~175 | Carbonyl-like carbon of the 4-hydroxyquinoline tautomer.[2] |
| C2 (C-Ph) | ~150 | Carbon attached to the phenyl group and adjacent to nitrogen.[2] |
| C8a | ~140 | Bridgehead carbon adjacent to the nitrogen.[2] |
| Phenyl C (ipso) | ~134 | Carbon of the phenyl ring attached to the quinoline. |
| C6 (C-SO₂F) | ~133 | Carbon attached to the sulfonyl fluoride group. |
| Phenyl C (ortho, meta, para) | 127-132 | Aromatic carbons of the phenyl ring. |
| C5, C7, C8 | 118-125 | Carbons of the benzene portion of the quinoline ring. |
| C4a | ~118 | Bridgehead carbon. |
| C3 | ~108 | Carbon at the 3-position of the quinoline ring.[2] |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom in the sulfonyl fluoride group. The chemical shift of the fluorine atom is influenced by its electronic environment. For aromatic sulfonyl fluorides, the ¹⁹F chemical shift is typically observed in the range of +60 to +70 ppm relative to CFCl₃.[3]
Table 3: Predicted ¹⁹F NMR Chemical Shift (in DMSO-d₆)
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| -SO₂F | +65 to +70 | s | The single fluorine atom in the sulfonyl fluoride group.[3] |
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is also a common choice for many organic compounds.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely and label it clearly.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of ¹³C.
-
Acquire the ¹⁹F NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: A streamlined workflow for NMR analysis, from sample preparation to data interpretation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, S=O, C-F, aromatic C-H, and C=C bonds.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H stretch (H-bonded) | 3500–3200 | Broad, Strong | Characteristic of the hydroxyl group involved in hydrogen bonding.[7] |
| Aromatic C-H stretch | 3100–3000 | Medium | Stretching vibrations of C-H bonds on the quinoline and phenyl rings.[8] |
| C=O stretch | 1680–1640 | Strong | Carbonyl stretch of the 4-quinolone tautomer. |
| Aromatic C=C stretch | 1600–1450 | Medium | In-ring carbon-carbon stretching vibrations of the aromatic rings.[8] |
| S=O stretch (asymmetric) | 1420–1380 | Strong | Asymmetric stretching of the sulfonyl group. |
| S=O stretch (symmetric) | 1200–1160 | Strong | Symmetric stretching of the sulfonyl group. |
| C-O stretch (phenol) | ~1220 | Strong | Stretching vibration of the carbon-oxygen bond of the hydroxyl group. |
| S-F stretch | 850-750 | Strong | Stretching vibration of the sulfur-fluorine bond. |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.
Step-by-Step ATR-FTIR Analysis:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[9]
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR press to ensure uniform contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[10] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 304.0438 | Protonated molecule (C₁₅H₁₁FNO₃S)⁺. |
| [M+Na]⁺ | 326.0258 | Sodiated adduct. |
| [M-H]⁻ | 302.0292 | Deprotonated molecule (C₁₅H₁₀FNO₃S)⁻. |
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of this compound is expected to involve the loss of small neutral molecules and characteristic cleavages of the quinoline ring and the sulfonyl fluoride group.
Potential Fragmentation Pathways:
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[11]
-
Loss of HF: Elimination of hydrogen fluoride (HF) is another possible fragmentation, resulting in a loss of 20 Da.
-
Cleavage of the quinoline ring: The quinoline ring can undergo characteristic fragmentation, such as the loss of HCN.[12]
Caption: A simplified representation of potential fragmentation pathways for this compound in MS/MS.
Experimental Protocol for ESI-MS
Step-by-Step ESI-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the desired mass range.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. By carefully analyzing the data from each technique and cross-referencing the findings, researchers can confidently confirm the structure and assess the purity of their synthesized material. This guide serves as a foundational resource for scientists engaged in the synthesis and analysis of this and related quinoline-based compounds, promoting a deeper understanding of their chemical properties through the lens of modern spectroscopic techniques.
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West Virginia University. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. [Link]
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UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Pharmaceuticals, 15(7), 868.
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University of Ottawa. 19Flourine NMR. [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Fluorine notes. Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. [Link]
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Royal Society of Chemistry. One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. [Link]
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Michigan State University. Mass Spectrometry: Fragmentation. [Link]
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NIST. Sulfuryl fluoride. [Link]
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YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
- da Silva, T. M., et al. (2015). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 26(1), 154-162.
- Wang, G., & Zhu, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO (2) via rearrangement. Rapid communications in mass spectrometry, 22(18), 2848-2852.
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Methodological & Application
Application Note & Protocol: Characterizing 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Promise of Covalent Inhibition
In the landscape of enzyme-targeted drug discovery, irreversible inhibitors represent a powerful therapeutic modality. By forming a stable, covalent bond with their target enzyme, these inhibitors can achieve prolonged and potent pharmacological effects, often at lower doses compared to their reversible counterparts.[1] This is particularly advantageous when dealing with high concentrations of endogenous substrates or when sustained target inactivation is required for therapeutic efficacy.[1] The sulfonyl fluoride moiety is a well-established "warhead" for designing such covalent inhibitors, frequently targeting the nucleophilic serine residue within the active site of serine proteases and other serine hydrolases.[2][3][4]
This document provides a comprehensive guide to the experimental characterization of a novel compound, 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride , as a potential irreversible enzyme inhibitor. We will delve into the mechanistic rationale, detailed experimental protocols for determining its inhibitory potency and kinetics, and the principles of data interpretation.
Mechanistic Rationale: The Sulfonyl Fluoride "Warhead"
Sulfonyl fluorides are recognized as mechanism-based inhibitors.[5] They are relatively stable in aqueous environments but become reactive upon binding to the enzyme's active site.[4] The proposed mechanism for this compound, particularly against a serine protease, involves a two-step process:
-
Initial Reversible Binding: The inhibitor first forms a non-covalent encounter complex with the enzyme (E•I). This initial binding is governed by the structural complementarity between the inhibitor and the enzyme's active site.
-
Irreversible Covalent Modification: Following initial binding, the catalytically active serine residue in the enzyme's active site attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate (E-I), effectively inactivating the enzyme.[2]
This covalent modification is considered irreversible because the resulting bond is highly stable, and enzyme activity can only be restored through the synthesis of new enzyme molecules.[6]
Visualizing the Proposed Mechanism of Inhibition
Caption: Proposed two-step mechanism of irreversible inhibition.
Experimental Protocol: Determination of Inhibitory Potency and Kinetics
Characterizing an irreversible inhibitor requires a time-dependent analysis to determine its kinetic parameters. Unlike reversible inhibitors, which are typically characterized by an IC50 value at equilibrium, the potency of irreversible inhibitors is best described by the second-order rate constant, kinact/KI.[7]
Objective:
To determine the kinetic parameters (kinact and KI) for the inhibition of a target serine protease by this compound using a continuous fluorogenic substrate assay.
Materials:
-
Target Enzyme: Purified serine protease of interest.
-
Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).
-
Fluorogenic Substrate: A specific peptide substrate for the target enzyme that releases a fluorescent molecule upon cleavage (e.g., Boc-Val-Pro-Arg-AMC for thrombin).[8]
-
Assay Buffer: Buffer appropriate for the target enzyme's activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Instrumentation: Fluorescence microplate reader capable of kinetic measurements.
-
Consumables: 96-well black, flat-bottom microplates; multichannel pipettes.
Experimental Workflow:
Caption: Workflow for determining kinetic parameters of an irreversible inhibitor.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Create a series of working dilutions of the inhibitor in the assay buffer. It is crucial to maintain a constant, low percentage of DMSO (e.g., <1%) across all final assay conditions to avoid solvent effects.
-
Prepare solutions of the target enzyme and the fluorogenic substrate in the assay buffer at appropriate concentrations. The substrate concentration should ideally be at its Michaelis-Menten constant (Km) to ensure sensitivity.
-
-
Assay Setup (96-well plate):
-
To appropriate wells, add the diluted inhibitor solutions.
-
Include control wells:
-
No Inhibitor Control: Enzyme and substrate in assay buffer with the same final DMSO concentration as the inhibitor wells. This represents 100% enzyme activity.
-
No Enzyme Control: Substrate in assay buffer to measure background fluorescence.
-
-
Add the enzyme solution to all wells except the "No Enzyme Control".
-
Incubate the plate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 37°C) to allow for the time-dependent inactivation of the enzyme by the inhibitor.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.[8]
-
Data Analysis and Interpretation:
-
Determine the Initial Velocity (vi): For each inhibitor concentration and pre-incubation time, plot fluorescence versus time. The initial linear portion of this curve represents the initial velocity of the reaction.
-
Calculate the Observed Rate of Inactivation (kobs):
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (vi with inhibitor / vi of no-inhibitor control) against the pre-incubation time.
-
The negative slope of this line is the observed rate of inactivation (kobs) for that specific inhibitor concentration.
-
-
Determine kinact and KI:
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following hyperbolic equation:
kobs = (kinact * [I]) / (KI + [I])
Where:
-
kinact is the maximum rate of inactivation at saturating inhibitor concentrations.
-
KI is the inhibitor concentration that produces half-maximal inactivation.
-
[I] is the inhibitor concentration.
-
-
-
Calculate the Second-Order Rate Constant (kinact/KI):
-
This value represents the overall efficiency of the inhibitor and is the most important parameter for comparing the potency of different irreversible inhibitors.[7]
-
Expected Data and Interpretation
The kinetic analysis will yield the following key parameters, which should be presented in a clear, tabular format:
| Parameter | Description | Units |
| KI | The concentration of inhibitor that gives half the maximal rate of inactivation. Reflects the initial binding affinity. | µM or nM |
| kinact | The maximal rate of inactivation at saturating inhibitor concentrations. | s-1 or min-1 |
| kinact/KI | The second-order rate constant, representing the overall inhibitory efficiency. | M-1s-1 or M-1min-1 |
A high kinact/KI value indicates a highly efficient and potent irreversible inhibitor.
Validation of Irreversible Inhibition
To confirm that this compound acts as a true irreversible inhibitor, a "jump dilution" experiment can be performed:
-
Incubate the enzyme with a high concentration of the inhibitor for a sufficient time to achieve significant inactivation.
-
Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold) into a solution containing the substrate.
-
Monitor enzyme activity over time.
If the inhibitor is irreversible, the enzyme activity will not recover upon dilution, as the covalent bond remains intact.[2] In contrast, a reversible inhibitor would dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the characterization of this compound as a potential irreversible enzyme inhibitor. By elucidating its kinetic parameters and confirming its mechanism of action, researchers can gain valuable insights into its therapeutic potential and advance its development as a novel pharmacological agent. The inherent advantages of covalent inhibition, when properly characterized and optimized, offer a compelling strategy for the creation of highly effective and durable therapeutics.
References
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Robertson, J. G. (2005). Mechanistic basis of enzyme-targeted drugs. Biochemistry, 44(15), 5561-5571. [Link]
-
Strelow, J. M., & Chau, D. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 481-483. [Link]
-
Ahn, K., et al. (2009). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 52(21), 6803-6812. [Link]
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Unacademy. (n.d.). Irreversible Inhibition. Unacademy. [Link]
-
Wikipedia. (2024). Enzyme inhibitor. Wikipedia. [Link]
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ResearchGate. (n.d.). Table 4 . Experimental conditions for serine protease inhibition assays. ResearchGate. [Link]
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Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society, 85(7), 997-1000. [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
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Mukherjee, S., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PLoS ONE, 16(2), e0246036. [Link]
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ResearchGate. (2017). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]
-
Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969192. [Link]
-
PubMed Central. (n.d.). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed Central. [Link]
-
Scribd. (n.d.). Synthesis of 4 Hydroxy 2 Phenyl 6 7 Subs. Scribd. [Link]
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Royal Society of Chemistry. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]
-
PubMed Central. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]
- Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
-
PubMed Central. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PubMed Central. [Link]
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PubMed. (n.d.). Fluoride and phosphatidylserine induced inhibition of cytosolic insulin-degrading activity. PubMed. [Link]
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PubMed Central. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]
-
Semantic Scholar. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies on enzyme inhibition activities. Semantic Scholar. [Link]
-
PubMed. (2007). Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. PubMed. [Link]
-
PubMed Central. (2007). Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. PubMed Central. [Link]
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Application Notes and Protocols for the Cellular Characterization of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (QSF-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Covalent Probe
4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride, hereafter referred to as QSF-1, is a heterocyclic compound featuring a quinoline scaffold, which is prevalent in molecules with a wide range of pharmacological activities, including anticancer properties.[1][2] The defining feature of QSF-1 is the sulfonyl fluoride (SF) moiety. This functional group acts as a reactive, yet stable, electrophilic "warhead," capable of forming a covalent bond with nucleophilic amino acid residues (such as serine, tyrosine, or lysine) within a protein's binding site.[3] This mechanism of action classifies QSF-1 as a potential targeted covalent inhibitor, a modality that can offer enhanced potency, prolonged duration of action, and high selectivity against a protein target.[4][5]
Hypothetical Target Context: For the purpose of this guide, we will proceed under the hypothesis that QSF-1 has been designed as a covalent inhibitor of "Kinase-X," a hypothetical serine/threonine kinase known to be a driver of proliferation in cervical cancer. The protocols outlined below provide a comprehensive framework for validating the cytotoxic effects of QSF-1, confirming its engagement with Kinase-X in a cellular environment, and assessing its functional impact on downstream signaling.
Pillar 1: Proposed Mechanism of Covalent Inhibition
The sulfonyl fluoride group of QSF-1 is relatively stable in aqueous environments but can be activated within the specific microenvironment of a protein's active site.[3] We hypothesize that upon binding to the ATP-binding pocket of Kinase-X, a strategically located nucleophilic residue (e.g., a serine or lysine) attacks the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, irreversible sulfonyl-enzyme bond. This covalent modification permanently inactivates the kinase, blocking its ability to phosphorylate downstream substrates and thereby halting the pro-proliferative signaling cascade.
Caption: Hypothetical Signaling Pathway Inhibition by QSF-1.
Pillar 2: Experimental Validation in Cell-Based Assays
A multi-step, self-validating workflow is essential to characterize a novel covalent inhibitor. The following protocols are designed to first establish a general cytotoxic phenotype and then specifically link that phenotype to on-target activity.
Part 1: Assessing General Cytotoxicity with MTT Assay
The first step is to determine if QSF-1 affects cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed HeLa cells (or another relevant cancer cell line) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of QSF-1 in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO-only vehicle control.
-
Replace the medium in each well with 100 µL of the medium containing the different concentrations of QSF-1 or vehicle.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the QSF-1 concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
| Assay Parameter | Example Value | Purpose |
| Cell Line | HeLa (Cervical Cancer) | Relevant disease model for hypothetical target. |
| Seeding Density | 5,000 cells/well | Ensures logarithmic growth during the assay. |
| Compound Conc. | 0.1 - 100 µM | Wide range to determine a dose-response curve. |
| Incubation Time | 48-72 hours | Allows sufficient time for antiproliferative effects. |
| Endpoint | IC₅₀ Value | Quantifies the compound's cytotoxic potency. |
Part 2: Verifying Intracellular Target Engagement
Observing cytotoxicity is not enough; it is crucial to confirm that QSF-1 directly binds to its intended target, Kinase-X, within the complex environment of a living cell. A chemoproteomic approach involving an alkyne-tagged probe is a powerful method for this.[4][6] This protocol assumes the availability of an alkyne-functionalized version of QSF-1 (QSF-1-alkyne).
Protocol 2: Competitive Pull-Down for Target Engagement
-
Cell Culture and Treatment:
-
Culture HeLa cells to ~80% confluency in 10 cm dishes.
-
Pre-treat cells for 2 hours with either DMSO (vehicle) or an excess of "cold" (un-tagged) QSF-1 (e.g., 50 µM). This is the competition step.
-
Treat all cells with the QSF-1-alkyne probe (e.g., 5 µM) for 1 hour.
-
-
Cell Lysis:
-
Wash cells twice with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction.
-
Incubate for 1 hour at room temperature to conjugate biotin to the alkyne-tagged proteins.
-
-
Affinity Purification (Pull-Down):
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Resolve the eluates by SDS-PAGE and analyze by Western blot using an antibody specific for Kinase-X.
-
Expected Outcome: The Western blot should show a strong band for Kinase-X in the sample treated only with the QSF-1-alkyne probe. In the sample pre-treated with excess "cold" QSF-1, this band should be significantly reduced or absent, as the unlabeled compound will have occupied the binding sites on Kinase-X, preventing the binding of the alkyne probe.
Caption: Competitive Pull-Down Workflow.
Part 3: Measuring Functional Inhibition of Downstream Signaling
Confirming target binding should be followed by demonstrating a functional consequence. If QSF-1 inhibits Kinase-X, the phosphorylation of its direct downstream substrates should decrease in a dose-dependent manner.
Protocol 3: Western Blot for Downstream Substrate Phosphorylation
-
Cell Seeding and Treatment:
-
Seed HeLa cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with increasing concentrations of QSF-1 (e.g., 0, 0.1, 1, 10, 50 µM) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase-X substrate (e.g., anti-phospho-Substrate-Y).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate and/or a housekeeping protein like GAPDH or β-actin to ensure equal protein loading.
-
Expected Outcome: The intensity of the band corresponding to the phosphorylated substrate should decrease as the concentration of QSF-1 increases, while the total substrate and loading control levels remain constant. This provides direct evidence that the compound is inhibiting the kinase's enzymatic activity in cells.
References
-
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). National Center for Biotechnology Information. [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors. (2017). ACS Omega. [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube. [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors. (2017). ACS Publications. [Link]
-
Characterization of novel electrophiles for covalent drug discovery. (n.d.). The American Society for Biochemistry and Molecular Biology. [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). PubMed. [Link]
-
Recent advances in the development of covalent inhibitors. (2020). National Center for Biotechnology Information. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). PubMed. [Link]
-
4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. (n.d.). Molekula. [Link]
-
Biological activities of quinoline derivatives. (2009). PubMed. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Publishing. [Link]
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- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: A Robust Protocol for the Synthesis of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride and Its Derivatives
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-hydroxy-2-phenyl-6-quinolinesulfonyl fluoride, a valuable scaffold in medicinal chemistry and chemical biology. Quinolinesulfonyl fluorides serve as key intermediates and as active pharmacophores, most notably as covalent inhibitors in drug discovery. This protocol is structured in three major stages: (1) the synthesis of the 4-hydroxy-2-phenylquinoline core via the Conrad-Limpach reaction, (2) regioselective sulfonation at the C-6 position, and (3) the conversion of the resulting sulfonic acid to the target sulfonyl fluoride. We emphasize the causality behind experimental choices, provide detailed, step-by-step methodologies, and include recommendations for the synthesis of derivatives.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. Functionalization of this core with a sulfonyl fluoride group (-SO₂F) provides a powerful tool for chemists. The -SO₂F moiety is a highly valuable electrophile that can engage in covalent bond formation with nucleophilic residues in proteins, making it a "clickable" warhead for targeted inhibitor design and chemical biology probes.[1][2]
The synthesis of the title compound, this compound, is not a trivial one-step process. A robust and scalable synthesis requires a multi-step approach that builds the molecule logically. Our recommended strategy involves first constructing the core heterocyclic system, followed by sequential functionalization.
The overall synthetic workflow is depicted below:
Caption: Simplified Conrad-Limpach reaction pathway.
Detailed Protocol: Synthesis of 4-Hydroxy-2-phenylquinoline
This protocol describes the synthesis of the parent scaffold. For derivatives, substitute aniline with the corresponding 4-substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline). [3] Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Aniline | 93.13 | 9.31 g (9.1 mL) | 100 |
| Ethyl Benzoylacetate | 192.21 | 19.22 g (18.1 mL) | 100 |
| Dowtherm A (or Diphenyl Ether) | ~166 | 200 mL | - |
| Ethanol | 46.07 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
Step 1: Enamine Formation.
-
In a 500 mL round-bottom flask, combine aniline (100 mmol) and ethyl benzoylacetate (100 mmol).
-
Stir the mixture at room temperature for 1 hour, then increase the temperature to 100-120 °C for 2 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.
-
Scientist's Note: This initial heating ensures the complete formation of the enamine intermediate. The reaction progress can be monitored by TLC.
-
-
Step 2: Thermal Cyclization.
-
Allow the mixture to cool slightly. Carefully add 200 mL of a high-boiling solvent like Dowtherm A to the flask. [4] * Equip the flask with a reflux condenser and a thermometer. Heat the mixture in a fume hood to 240-250 °C. [5]Maintain this temperature for 1.5 to 2 hours.
-
Scientist's Note: The high temperature is crucial for the ring-closing step. [6][7]The reaction is vigorous and evolves ethanol. Ensure the setup is secure and heating is controlled. Alternative, user-friendly solvents have been explored, but often result in lower yields. [8]
-
-
Step 3: Isolation and Purification.
-
Allow the reaction mixture to cool to below 100 °C. Carefully pour the mixture into 500 mL of hexane or petroleum ether while stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Recrystallize the crude solid from hot ethanol or acetic acid to yield pure 4-hydroxy-2-phenylquinoline as a crystalline solid. Expected yield: 60-75%.
-
Part 2: Regioselective Sulfonation at the C-6 Position
With the quinoline core synthesized, the next step is to introduce the sulfonic acid group. This is achieved via electrophilic aromatic substitution. The powerful activating, ortho-, para-directing effect of the C-4 hydroxyl group favors substitution at the C-6 position.
Detailed Protocol: Synthesis of 4-Hydroxy-2-phenylquinoline-6-sulfonic acid
Safety Warning: This procedure uses chlorosulfonic acid, which is extremely corrosive and reacts violently with water. This must be performed in a certified chemical fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, lab coat).
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxy-2-phenylquinoline | 221.26 | 11.06 g | 50 |
| Chlorosulfonic Acid (ClSO₃H) | 116.52 | 17.5 g (10 mL) | 150 (3 eq.) |
| Dichloromethane (DCM, dry) | 84.93 | 200 mL | - |
| Ice Water | - | As needed | - |
Procedure:
-
Step 1: Reaction Setup.
-
In a 500 mL three-neck flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, suspend 4-hydroxy-2-phenylquinoline (50 mmol) in 200 mL of dry dichloromethane.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Step 2: Addition of Sulfonating Agent.
-
Slowly add chlorosulfonic acid (3 equivalents, 150 mmol) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Scientist's Note: The use of chlorosulfonic acid at low temperature provides a controlled sulfonation, primarily yielding the sulfonyl chloride initially. A large excess is used to drive the reaction to completion.
-
-
Step 3: Reaction and Quenching.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice (~500 g) in a large beaker with vigorous stirring. This hydrolyzes the intermediate sulfonyl chloride to the sulfonic acid and quenches the excess reagent.
-
The product will precipitate as a solid.
-
-
Step 4: Isolation.
-
Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 60-70 °C to yield 4-hydroxy-2-phenylquinoline-6-sulfonic acid. The product is often used in the next step without further purification.
-
Part 3: Conversion to the Sulfonyl Fluoride
The final step is the conversion of the sulfonic acid to the highly valuable sulfonyl fluoride. While traditional two-step methods (conversion to sulfonyl chloride then fluorination) are viable, modern deoxyfluorination reagents offer a more direct and efficient one-pot transformation. [9]We present a protocol adapted from recent literature using a bench-stable solid reagent. [1][2][10][11]
Detailed Protocol: Synthesis of this compound
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxy-2-phenylquinoline-6-sulfonic acid | 301.32 | 6.03 g | 20 |
| Xtalfluor-E® | 222.25 | 6.67 g | 30 (1.5 eq.) |
| Triethylamine (Et₃N) | 101.19 | 4.05 g (5.6 mL) | 40 (2 eq.) |
| Acetonitrile (MeCN, dry) | 41.05 | 100 mL | - |
Procedure:
-
Step 1: Reaction Setup.
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend the 4-hydroxy-2-phenylquinoline-6-sulfonic acid (20 mmol) in 100 mL of dry acetonitrile.
-
Add triethylamine (2 equivalents, 40 mmol) to the suspension and stir for 10 minutes to form the soluble triethylammonium sulfonate salt.
-
-
Step 2: Deoxyfluorination.
-
To the stirred solution, add Xtalfluor-E® (1.5 equivalents, 30 mmol) in one portion.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Scientist's Note: Xtalfluor-E® is a mild deoxyfluorinating agent that converts the sulfonic acid salt directly to the sulfonyl fluoride. [11]This avoids the need for harsh reagents like thionyl chloride.
-
-
Step 3: Work-up and Purification.
-
After the reaction is complete, cool the mixture to room temperature and filter off any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound. [12][13]
-
Characterization
The identity and purity of the final compound and intermediates should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure. The presence of a signal in the ¹⁹F NMR spectrum is diagnostic for the formation of the sulfonyl fluoride.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₁₀FNO₃S, MW: 303.31). [12]* Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic S=O stretching bands for the sulfonyl group around 1370-1400 cm⁻¹ and 1180-1190 cm⁻¹.
References
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
-
RSC Publishing. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. Retrieved from [Link]
-
Thomson, B. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Retrieved from [Link]
-
RSC Publishing. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
Thomson, B. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 59(2), 176-179. Retrieved from [Link]
-
ResearchGate. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. Retrieved from [Link]
-
PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 4 Hydroxy 2 Phenyl 6 7 Subs. Retrieved from [Link]
-
Molbase. (n.d.). 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. Retrieved from [Link]
-
National Institutes of Health. (2020). An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of quinoline based ionic fluoride salts (QUFS).
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Fordham Research Commons. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
-
ResearchGate. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 4 Hydroxy 2 Phenyl 6 Quinolinesulfonyl Fluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of furo[3,2-c]quinolone-2-carbonitriles and 4-oxo-4,5-dihydrofuro[3,2-c]quinolone-2-carboxamides from reaction of quinoline-2,4-diones with 2-[bis(methylthio)methylene]malononitrile. Retrieved from [Link]
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Application Notes and Protocols for Serine Protease Inhibition Assays using 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Introduction: A Modern Tool for Irreversible Serine Protease Inhibition
Serine proteases are a ubiquitous class of enzymes crucial to a myriad of physiological processes, ranging from digestion and blood coagulation to immunity and apoptosis.[1][2] Dysregulation of their activity is implicated in numerous pathologies, making them prime targets for therapeutic intervention and key subjects of basic research. The study of these enzymes often relies on specific and potent inhibitors to elucidate their function and to screen for potential drug candidates.
This document provides a detailed guide to the application of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (HPQS-F) , a member of the sulfonyl fluoride class of inhibitors, for the in vitro assessment of serine protease activity. While specific literature on HPQS-F is emerging, its core chemistry places it within a well-established family of irreversible inhibitors that act by covalently modifying the active site of serine proteases.[3][4] This guide will, therefore, draw upon the established principles of sulfonyl fluoride inhibitors, such as the archetypal Phenylmethylsulfonyl Fluoride (PMSF), to provide a robust framework for its use.[1][2][3][5]
Researchers and drug development professionals will find herein scientifically grounded protocols, the rationale behind experimental choices, and methods for data interpretation, enabling the effective integration of HPQS-F into their research workflows.
Mechanism of Action: Covalent Inactivation
The inhibitory potency of this compound stems from the electrophilic nature of its sulfonyl fluoride moiety. This group acts as a "warhead" that specifically targets the nucleophilic serine residue within the catalytic triad of the serine protease active site.[6][7]
The inhibition process is a two-step mechanism:
-
Initial Binding: The inhibitor first forms a non-covalent Michaelis complex with the enzyme, guided by the structural features of the quinoline and phenyl rings which can interact with the enzyme's binding pockets.
-
Irreversible Covalent Modification: The highly reactive sulfonyl fluoride group is then positioned in close proximity to the catalytic serine. The serine's hydroxyl group attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonyl-enzyme covalent bond.[8] This effectively and irreversibly inactivates the enzyme.[1][2]
This mechanism is depicted in the following diagram:
Caption: Workflow for determining the IC₅₀ of HPQS-F.
Step-by-Step Protocol for a 96-Well Plate Assay
This protocol is a template and should be optimized for the specific protease and substrate being used.
-
Prepare HPQS-F Dilutions:
-
Perform a serial dilution of the 10 mM HPQS-F stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Include a buffer-only control (no inhibitor).
-
-
Enzyme Preparation:
-
Thaw an aliquot of the serine protease stock solution on ice.
-
Dilute the enzyme in cold Assay Buffer to a working concentration that gives a linear increase in fluorescence over 30-60 minutes with the chosen substrate concentration. This needs to be determined empirically in a preliminary enzyme kinetics experiment.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to each well of a black, flat-bottom 96-well plate.
-
Add 10 µL of each HPQS-F dilution to the appropriate wells in triplicate.
-
Add 20 µL of the diluted enzyme solution to all wells except for the "no enzyme" control wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature or 37°C for 30 minutes. This allows the irreversible inhibitor to react with the enzyme. The optimal pre-incubation time may need to be determined experimentally.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate by diluting the stock solution in Assay Buffer to a final concentration, typically at or below its Kₘ value.
-
Add 20 µL of the diluted substrate to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC, Ex: 365 nm, Em: 450 nm).
-
Monitor the fluorescence intensity kinetically, taking readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis and Interpretation
-
Calculate Initial Reaction Rates:
-
For each well, determine the initial velocity (V₀) of the reaction by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
-
Calculate Percent Inhibition:
-
Determine the percent inhibition for each HPQS-F concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
-
Determine IC₅₀:
-
Plot the percent inhibition as a function of the logarithm of the HPQS-F concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
-
Table 2: Example Data for IC₅₀ Determination
| [HPQS-F] (nM) | log[HPQS-F] | Average V₀ (RFU/min) | % Inhibition |
| 0 (Control) | - | 500 | 0 |
| 1 | 0 | 450 | 10 |
| 10 | 1 | 275 | 45 |
| 50 | 1.7 | 125 | 75 |
| 100 | 2 | 50 | 90 |
| 1000 | 3 | 10 | 98 |
Expected Outcome: Due to the irreversible covalent nature of the inhibition, you should observe a time-dependent decrease in enzyme activity. The IC₅₀ value will be influenced by the pre-incubation time, with longer incubation leading to a lower apparent IC₅₀.
Self-Validating Systems and Best Practices
-
Controls are Crucial: Always include positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly.
-
Solvent Effects: Include a control with the highest concentration of the organic solvent (e.g., DMSO) used for the inhibitor dilutions to check for any solvent-induced inhibition or assay interference.
-
Substrate Linearity: Ensure that the substrate concentration and enzyme concentration are in a range that produces a linear reaction rate over the measurement period.
-
Activity-Based Probes: For advanced applications, consider using activity-based probes (ABPs) with a sulfonyl fluoride warhead to directly visualize and quantify the active serine proteases in more complex biological samples. [9][10][11]
Conclusion
This compound is a promising tool for the study of serine proteases. By leveraging its irreversible covalent mechanism of action, researchers can achieve potent and specific inhibition. The protocols and guidelines presented here provide a solid foundation for incorporating this compound into serine protease research and drug discovery programs. As with any new reagent, careful optimization and appropriate controls are paramount to generating high-quality, reproducible data.
References
- GlpBio. (2023, October 14). PMSF: A Key Serine Protease Inhibitor in Research. YouTube.
- AG Scientific. PMSF: Serine Protease Inhibitor Applications.
-
Minocheherhomji, F. P. (2016). SYNTHESIS OF 4-HYDROXY-2-PHENYL 6/7 SUBSTITUTED QUINOLINES AND ASSESMENT OF THEIR ANTIBACTERIAL ACTIVITY. International Journal of Advanced Research, 4(9), 579-583. Retrieved from [Link]
- Nishino, T., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. MDPI.
-
Peptidyl Activity-Based Probes for Imaging Serine Proteases. (2021). PubMed Central. Retrieved from [Link]
-
Ewoldt, G. R., et al. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular Immunology. Retrieved from [Link]
-
Fluorescent diphenylphosphonate-based probes for detection of serine protease activity during inflammation. (2016). PubMed Central. Retrieved from [Link]
-
Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). PubMed. Retrieved from [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
From Catalytic Mechanism to Rational Design of Reversible Covalent Inhibitors of Serine and Cysteine Hydrolases. (2025). ResearchGate. Retrieved from [Link]
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Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl... (n.d.). PubMed. Retrieved from [Link]
-
Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (n.d.). PubMed Central. Retrieved from [Link]
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Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (n.d.). ACS Publications. Retrieved from [Link]
-
Serine protease inhibitors (PMSF and AEBSF) and the clickable probe... (n.d.). ResearchGate. Retrieved from [Link]
-
4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. (n.d.). Molbase. Retrieved from [Link]
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Application Notes and Protocols for Antibacterial Screening of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents.[1] Quinoline derivatives have emerged as a promising class of compounds, with various analogues exhibiting potent activity against a broad spectrum of bacteria.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of a specific novel compound, 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (CAS 31241-71-1).[4] While specific biological data for this compound is not yet extensively documented in peer-reviewed literature, its structural features—combining a 4-hydroxy-2-phenylquinoline core with a reactive sulfonyl fluoride moiety—present a compelling rationale for its investigation as a potential antibacterial agent. This guide outlines detailed, field-proven protocols for the systematic evaluation of its efficacy, including determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and preliminary cytotoxicity assessment. The causality behind experimental choices is explained to ensure robust and reproducible data generation.
Introduction: The Rationale for Screening this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial drugs.[1][5] Its derivatives have been shown to target essential bacterial processes, including DNA replication by inhibiting DNA gyrase and topoisomerase IV, and lipopolysaccharide (LPS) transport in Gram-negative bacteria.[2][5] The 4-hydroxy-2-phenylquinoline core of the target compound is structurally related to other quinolones and quinoline derivatives that have demonstrated significant antibacterial activity.[1][2][6]
The addition of a sulfonyl fluoride (-SO₂F) group at the 6-position is of particular interest. While the antibacterial properties of fluoride ions are well-known,[7][8][9] the sulfonyl fluoride moiety in this context is more likely to function as a covalent inhibitor. This reactive group can form stable covalent bonds with nucleophilic residues (e.g., serine, threonine, tyrosine, lysine) in enzyme active sites, potentially leading to irreversible inhibition of a bacterial target. This mechanism offers the potential for high potency and prolonged duration of action.
Given this structural rationale, a systematic screening approach is warranted to determine if this compound possesses antibacterial activity and to elucidate its spectrum and potency.
Preliminary Compound Handling and Preparation
Prior to initiating biological assays, it is critical to understand the physicochemical properties of this compound.
-
Chemical Name: 4-hydroxy-2-phenylquinoline-6-sulfonyl fluoride[4]
-
CAS Number: 31241-71-1[4]
-
Molecular Formula: C₁₅H₁₀FNO₃S[4]
-
Molecular Weight: 303.31 g/mol [4]
Protocol 2.1: Stock Solution Preparation
-
Solvent Selection: Begin by assessing the solubility of the compound. Due to its aromatic nature, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.
-
Preparation: Accurately weigh a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~33 mM). Ensure complete dissolution using a vortex mixer.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
-
Solvent Control: It is imperative to note the final concentration of DMSO in all assays, as it can exhibit toxicity to bacterial cells at concentrations typically above 1-2% (v/v). A corresponding solvent control (e.g., media with the same final DMSO concentration as the highest compound concentration) must be included in all experiments.
Primary Screening: Determining Antibacterial Activity
The initial phase of screening aims to establish whether the compound has any inhibitory effect on bacterial growth and to determine the minimum concentration at which this occurs. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11][12]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][12]
Protocol 3.1.1: Broth Microdilution Assay
-
Bacterial Strain Selection: A panel of clinically relevant bacteria should be selected, including representatives from Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) species.[1]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10]
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][11]
-
-
Compound Dilution Series:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the this compound stock solution in CAMHB. A typical starting range might be from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include the following controls:
-
Growth Control: CAMHB + bacterial inoculum (no compound).
-
Sterility Control: CAMHB only (no bacteria, no compound).
-
Solvent Control: CAMHB + bacterial inoculum + highest concentration of DMSO used.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for broad-spectrum, Vancomycin for Gram-positives) with a known MIC for the tested strains.[10]
-
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
-
Result Interpretation: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[11]
Data Presentation: MIC Values
Summarize the results in a clear, tabular format.
| Test Microorganism | Gram Stain | MIC of this compound (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | [Experimental Result] | Vancomycin: [Known Value] |
| E. faecalis ATCC 29212 | Positive | [Experimental Result] | Vancomycin: [Known Value] |
| E. coli ATCC 25922 | Negative | [Experimental Result] | Ciprofloxacin: [Known Value] |
| P. aeruginosa ATCC 27853 | Negative | [Experimental Result] | Ciprofloxacin: [Known Value] |
Secondary Screening: Bacteriostatic vs. Bactericidal Activity
Once an inhibitory effect is confirmed, the next logical step is to determine whether the compound merely inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Protocol 4.1: Minimum Bactericidal Concentration (MBC) Assay
-
Procedure: Following the MIC determination (Protocol 3.1.1), take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the subculture plate).
-
If the MBC is close to the MIC (e.g., MBC ≤ 4 x MIC), the compound is generally considered bactericidal .
-
If the MBC is significantly higher than the MIC (e.g., MBC > 4 x MIC), the compound is considered bacteriostatic .
Experimental Workflow Visualization
A clear workflow ensures reproducibility and logical progression of the screening cascade.
Caption: High-level workflow for the antibacterial screening of a novel compound.
Preliminary Safety Assessment: Cytotoxicity
A promising antibacterial agent must be selective, targeting bacteria without harming host cells. A preliminary cytotoxicity assay using a mammalian cell line is a critical step.
Protocol 6.1: MTT Assay for Cytotoxicity
-
Cell Line: Use a standard mammalian cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver cancer).
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (similar concentration range as the MIC assay). Include a "cells only" control and a "vehicle control" (DMSO).
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (SI) can then be calculated as: SI = CC₅₀ / MIC . A higher SI value is desirable, indicating greater selectivity for the bacterial target over mammalian cells.
Potential Mechanism of Action: A Hypothetical Pathway
Based on the compound's structure, a potential mechanism of action involves the covalent inhibition of an essential bacterial enzyme. The quinoline core could guide the molecule to the active site of a target protein, such as DNA gyrase, where the sulfonyl fluoride group can react with a key nucleophilic residue.
Caption: Hypothetical mechanism of covalent inhibition by the test compound.
Conclusion and Future Directions
This document provides a foundational set of protocols for the initial antibacterial screening of this compound. By systematically determining its MIC, MBC, and preliminary cytotoxicity, researchers can generate the critical data needed to assess its potential as a novel antibacterial lead. Positive results from this screening cascade would warrant further investigation, including time-kill kinetic studies, resistance development assays, and target identification studies to confirm the mechanism of action. The combination of a known antibacterial scaffold with a reactive covalent warhead makes this compound a compelling candidate in the search for next-generation antibiotics.
References
- BenchChem. (n.d.). Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers.
- Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- Khan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules.
- Wienkötter, N., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
- Li, X., et al. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
- Acar, Ç. P., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
- Saleh, Y. S., et al. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Baghdad Science Journal.
- PubChem. (n.d.). This compound.
- Molbase. (n.d.). 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE.
- Scribd. (n.d.). Synthesis of 4 Hydroxy 2 Phenyl 6 7 Subs.
- ABI Chem. (n.d.). This compound.
- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds. U.S. Patent No. 2,558,211. Google Patents.
- ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- PubChem. (n.d.). 4-chloro-2-phenyl-6-quinolinesulfonyl fluoride.
- Hannig, C., et al. (2023). Evaluation of antibacterial properties of fluoride-containing mouth rinses differing in their acidic compound using a Streptococcus mutans biofilm. PubMed.
- Alshaikh, F. A., et al. (2022). Assessment of Antibacterial Effectiveness of SDF and Fluoride Varnish Agents for Application in Pediatric Dentistry. National Institutes of Health.
- Walsh, L. J., et al. (n.d.). Antibacterial activity of fluoride compounds and herbal toothpastes on Streptococcus mutans: an in vitro study. PubMed.
- MDPI. (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU.
- ResearchGate. (2024). Antibacterial activities of phytochemicals against Porphyromonas gingivalis with and without experimental fluoride varnish for periodontal disease prevention.
- Liu, C., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health.
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Application Note & Protocol: Assessing the Cell Permeability of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Introduction: The Critical Role of Cell Permeability in Drug Discovery
The journey of a drug from administration to its site of action is fundamentally governed by its ability to traverse biological membranes. Cell permeability is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1] For novel chemical entities like 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride, a compound with a molecular weight of 303.31 g/mol and a predicted XlogP of 3.0, early assessment of its permeability is paramount.[2][3][4] The quinolone scaffold is associated with a wide range of biological activities, including antimicrobial and anticancer effects, while the sulfonyl fluoride moiety is a common feature in inhibitors of serine proteases, suggesting a potential intracellular target.[5][6][7] Therefore, understanding how this molecule crosses the cell membrane is a key step in elucidating its pharmacological potential.
This application note provides a comprehensive, tiered strategy for characterizing the cell permeability of this compound. We begin with a high-throughput, cell-free assay to evaluate passive diffusion, followed by a more complex, cell-based model to investigate the interplay of passive and active transport mechanisms.
Part 1: High-Throughput Screening for Passive Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a robust, non-cell-based method for predicting passive transcellular permeability.[8] It is a cost-effective and rapid screening tool ideal for early-stage drug discovery.[9] The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[10]
Principle of the PAMPA Assay
The PAMPA model simulates the lipid environment of a cell membrane. A filter plate (donor plate) is coated with a lipid solution (e.g., a mixture of lecithin in an organic solvent like dodecane) and placed on top of an acceptor plate containing buffer. The test compound is added to the donor wells, and its concentration in both the donor and acceptor wells is measured after an incubation period. The rate of appearance in the acceptor well provides a measure of its passive permeability.[8][11]
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
Materials:
-
This compound
-
High, medium, and low permeability control compounds (e.g., testosterone, propranolol, atenolol)
-
96-well filter plate (donor plate, e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Lecithin (from soybean)
-
Dodecane
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound and control compounds in DMSO.[11]
-
Prepare the lipid membrane solution by dissolving lecithin in dodecane to a final concentration of 1% (w/v). Sonicate until fully dissolved.[9]
-
Prepare the assay buffer (PBS, pH 7.4). To enhance solubility, a final concentration of 5% DMSO can be included in the buffer.[12]
-
-
Assay Setup:
-
Carefully apply 5 µL of the lipid solution to the membrane of each well of the 96-well donor plate. Allow the solvent to evaporate for at least 1 hour.[9]
-
Add 300 µL of assay buffer to each well of the 96-well acceptor plate.[9]
-
Prepare the dosing solutions by diluting the 10 mM stock solutions of the test and control compounds to a final concentration of 10 µM in the assay buffer.[9]
-
-
Permeability Assay:
-
Gently add 150 µL of the dosing solution to each well of the lipid-coated donor plate.[9]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 16-24 hours in a sealed chamber with a moist paper towel to minimize evaporation.[11]
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both donor and acceptor wells.
-
Determine the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation[13]:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD is the volume of the donor well (cm³)
-
VA is the volume of the acceptor well (cm³)
-
A is the area of the membrane (cm²)
-
t is the incubation time (s)
-
[C]A is the concentration of the compound in the acceptor well at time t
-
[C]eq is the equilibrium concentration, calculated as ([C]D * VD + [C]A * VA) / (VD + VA)
-
[C]D is the concentration of the compound in the donor well at time t
Table 1: Interpretation of PAMPA Permeability Results
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Medium | 20% - 80% |
| > 10 | High | > 80% |
This classification is a general guideline and may vary depending on the specific PAMPA model used.
Part 2: Mechanistic Insights with the Caco-2 Permeability Assay
While PAMPA provides valuable data on passive diffusion, it cannot account for the complex biological processes of active transport and paracellular flux.[10] The Caco-2 permeability assay is the industry gold standard for in vitro prediction of human intestinal absorption of drugs.[14][15] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes that express clinically relevant transporter proteins (e.g., P-glycoprotein, BCRP) and form tight junctions.[16][17]
Principle of the Caco-2 Assay
Caco-2 cells are cultured on semi-permeable filter inserts, creating two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the blood circulation.[15] The permeability of a compound is assessed by adding it to one compartment and measuring its rate of appearance in the other. By measuring transport in both directions (AP to BL and BL to AP), one can determine not only the rate of absorption but also whether the compound is a substrate for efflux transporters.[17]
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Protocol: Caco-2 Assay
Materials:
-
Caco-2 cells (ATCC)
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound
-
Control compounds (e.g., atenolol - low permeability, propranolol - high permeability, digoxin - P-gp substrate)
-
Lucifer Yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 21 days in a humidified incubator at 37°C and 5% CO₂. Change the medium every 2-3 days.[16]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
On the day of the experiment, gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Prepare dosing solutions of the test compound and controls at a final concentration of 10 µM in transport buffer.[15]
-
For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.[18]
-
For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.[18]
-
Incubate the plates at 37°C for 2 hours with gentle shaking (e.g., 50 rpm).[15]
-
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the donor and receiver compartments.
-
To assess post-assay monolayer integrity, add Lucifer Yellow to the apical wells and incubate for another hour. Measure the amount of Lucifer Yellow that has passed to the basolateral side. A leakage of <1% is acceptable.[19]
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated as:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation (mass/time)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration in the donor chamber
The Efflux Ratio (ER) is then calculated to determine if the compound is subject to active efflux[20]:
ER = Papp (B-A) / Papp (A-B)
Table 2: Interpretation of Caco-2 Permeability and Efflux Results
| Papp (A-B) (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1 | Low | Poor |
| 1 - 20 | Medium | Moderate to Good |
| > 20 | High | Good |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux |
| ≥ 2 | Compound is likely a substrate for an efflux transporter (e.g., P-gp)[16][20] |
Troubleshooting and Advanced Considerations
-
Low Recovery: If the total amount of compound recovered from the donor and receiver wells is significantly less than the initial amount, it could indicate issues such as non-specific binding to the plate material, compound instability in the buffer, or metabolism by the Caco-2 cells.[16]
-
High Variability: Inconsistent TEER values or high variability in Papp values can indicate problems with cell culture technique, leading to inconsistent monolayer integrity.
-
Investigating Specific Transporters: If an efflux ratio ≥ 2 is observed, the experiment can be repeated in the presence of a specific inhibitor (e.g., verapamil for P-gp) to confirm the involvement of that transporter. A significant reduction in the efflux ratio in the presence of the inhibitor confirms its role.[16]
Conclusion
This application note outlines a structured, two-tiered approach to thoroughly evaluate the cell permeability of this compound. By first using the high-throughput PAMPA assay to determine passive permeability, researchers can quickly classify the compound and decide if further investigation is warranted. The subsequent use of the Caco-2 assay provides a more biologically relevant model to dissect the contributions of passive diffusion and active transport. This comprehensive strategy generates crucial data to predict the in vivo absorption of this compound, guiding its future development as a potential therapeutic agent.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- (n.d.). Caco2 assay protocol. Retrieved from a publicly available protocol source.
- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- Creative Biolabs. (n.d.). MDCK Permeability.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.
- Merck Millipore. (n.d.). In Vitro Permeability Assays.
- Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
- YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- BioIVT. (n.d.). Cell Permeability Assay.
- PubMed Central. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers.
- BMG LABTECH. (2007). FITC dextran permeability assay for tight junctions.
- Mol-Instincts. (n.d.). 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1.
- ACS Publications. (n.d.). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements.
- BenchChem. (2025). Technical Support Center: Overcoming DMHBO+ Cell Permeability Challenges.
- Creative Biolabs. (n.d.). Permeability & Absorption.
- YouTube. (2024). Drug absorption, membrane permeability, flux, drug delivery and drug development.
- Pion Inc. (2025). Drug permeability and bioavailability.
- PubChemLite. (n.d.). This compound (C15H10FNO3S).
- Matrix Fine Chemicals. (n.d.). Molecules PDF.
- Wikipedia. (n.d.). Drug permeability.
- MilliporeSigma. (n.d.). Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts.
- Creative Bioarray. (n.d.). In Vitro Permeability Assay.
- AAT Bioquest. (2023). What are the cons of membrane permeability assays?.
- BenchChem. (2025). Technical Support Center: Troubleshooting BMS-496 Cell Permeability.
- PubMed Central. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.
- ResearchGate. (2022). Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents.
- (n.d.). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds.
- PubChem. (n.d.). 4-Hydroxyquinoline | C9H7NO | CID 69141.
- MDPI. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties.
- PubChem. (n.d.). 4-Methylbenzenesulfonyl fluoride | C7H7FO2S | CID 9965.
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Application Notes and Protocols: 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the utilization of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride as a covalent chemical probe for target identification and validation. This document outlines the scientific rationale, detailed experimental protocols for activity-based protein profiling (ABPP), and workflows for subsequent chemoproteomic analysis. By leveraging the unique reactivity of the sulfonyl fluoride electrophile in conjunction with the quinoline scaffold, this probe offers a powerful tool for exploring the proteome and identifying novel protein targets for drug discovery and development. While specific target data for this particular probe is emerging, the principles and protocols described herein are based on well-established methodologies for similar covalent probes.
Introduction: The Power of Covalent Chemoproteomics
The identification of protein targets is a critical and often challenging step in modern drug discovery. Understanding which proteins a small molecule interacts with is fundamental to elucidating its mechanism of action, predicting potential off-target effects, and developing more potent and selective therapeutics.[1] Covalent inhibitors, which form a stable bond with their target protein, have gained significant traction due to their potential for enhanced potency and prolonged duration of action.[1]
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technique to globally profile the functional state of enzymes and other proteins directly in complex biological systems.[2] ABPP utilizes chemical probes that covalently modify active sites or other functional residues on proteins, allowing for their subsequent enrichment and identification by mass spectrometry.[3]
1.1. The this compound Probe: A Dual-Functionality Tool
This application note focuses on the utility of this compound as a chemical probe. This molecule integrates two key features:
-
The Quinoline Scaffold: Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, and anti-inflammatory properties.[4][5] The quinoline core can provide the initial non-covalent interactions that guide the probe to specific protein binding pockets.
-
The Sulfonyl Fluoride Warhead: The sulfonyl fluoride group is a privileged electrophile in chemical biology.[6] It can react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, forming a stable covalent bond.[6] This broad reactivity profile expands the potential target space beyond the traditional cysteine-focused covalent inhibitors.
The combination of a guiding quinoline scaffold and a reactive sulfonyl fluoride warhead makes this compound a promising tool for identifying novel protein targets that may be modulated by quinoline-based therapeutics.
1.2. Principle of Target Identification
The central principle of using this probe for target identification is to allow it to covalently label its interacting proteins within a complex biological sample (e.g., cell lysate, intact cells). The probe-labeled proteins are then enriched and identified using mass spectrometry-based proteomics. A common workflow involves a competitive profiling experiment where the biological sample is pre-treated with a compound of interest before the addition of the probe. A reduction in the labeling of a specific protein by the probe in the presence of the competitor compound indicates that both molecules are likely binding to the same site on that protein, thus identifying it as a target of the competitor.
Technical Specifications of the Probe
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-2-phenylquinoline-6-sulfonyl fluoride | |
| Molecular Formula | C₁₅H₁₀FNO₃S | |
| Molecular Weight | 303.31 g/mol | N/A |
| CAS Number | 31241-71-1 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in aqueous solutions. | N/A |
Experimental Protocols
The following protocols provide a general framework for using this compound in a typical chemoproteomic workflow. Optimization of probe concentration, incubation times, and other parameters may be necessary depending on the specific biological system and experimental goals.
3.1. General Workflow for Target Identification
The overall experimental workflow for target identification using the this compound probe is depicted below. This workflow can be adapted for both in-lysate and in-cell labeling experiments.
Caption: General chemoproteomic workflow for target identification.
3.2. Protocol 1: In-Lysate Protein Labeling and Target Identification
This protocol is suitable for identifying targets in a cell or tissue lysate.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
This compound probe (stock solution in DMSO)
-
Biotin-azide or other suitable reporter tag
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea solution (8 M in 100 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Lysate Preparation:
-
Harvest cells or homogenize tissue and lyse in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.
-
-
Probe Incubation:
-
To 1 mL of the protein lysate, add the this compound probe to a final concentration of 1-10 µM (optimization is recommended).
-
For competitive profiling, pre-incubate the lysate with your compound of interest for 30 minutes at 37°C before adding the probe.
-
Incubate the lysate with the probe for 1 hour at 37°C with gentle agitation.
-
-
Click Chemistry:
-
To the probe-labeled lysate, add the click chemistry reagents. A typical reaction mixture includes:
-
Biotin-azide (final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP; final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄; final concentration 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature.
-
-
Protein Enrichment:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads sequentially with PBS containing 1% SDS, PBS, and water to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 37°C.
-
Alkylate with IAA (20 mM) for 30 minutes at room temperature in the dark.
-
Dilute the urea to < 2 M with 100 mM Tris-HCl (pH 8.0).
-
Add trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database to identify the labeled proteins.
-
For competitive profiling experiments, quantify the relative abundance of identified proteins between the control and competitor-treated samples to identify potential targets.
-
3.3. Protocol 2: Intact Cell Labeling
This protocol is designed for labeling protein targets within living cells, providing a more physiologically relevant context.
Materials:
-
Cultured cells
-
Cell culture medium
-
This compound probe (stock solution in DMSO)
-
Other reagents as listed in Protocol 1
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the this compound probe (1-10 µM in culture medium) for 1-4 hours.
-
For competitive profiling, pre-treat the cells with the compound of interest for 1 hour before adding the probe.
-
-
Cell Lysis and Subsequent Steps:
-
After incubation, wash the cells with ice-cold PBS to remove excess probe.
-
Lyse the cells as described in Protocol 1.
-
Proceed with the click chemistry, protein enrichment, on-bead digestion, LC-MS/MS analysis, and data analysis as outlined in Protocol 1.
-
Mechanism of Action and Target Validation
The sulfonyl fluoride moiety of the probe acts as an electrophilic "warhead" that covalently modifies nucleophilic residues on target proteins. The proposed mechanism involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the amine group of lysine) on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide bond.
Caption: Proposed mechanism of covalent modification.
Target Validation:
Once potential targets are identified, it is crucial to validate them using orthogonal approaches.[3] These may include:
-
Western Blotting: Confirm the labeling of the target protein by the probe.
-
Recombinant Protein Studies: Verify the direct interaction between the probe and the purified recombinant target protein.
-
Site-Directed Mutagenesis: Mutate the putative binding site residue on the target protein and assess the loss of labeling by the probe.
-
Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm target engagement in cells.
Data Interpretation and Troubleshooting
Data Interpretation:
-
In a competitive ABPP experiment, a protein is considered a high-confidence target if its spectral counts or peptide intensities are significantly and consistently reduced in the presence of the competitor compound across biological replicates.
-
The magnitude of the reduction can provide an indication of the competitor's potency for that target.
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| No or low probe labeling | Probe concentration is too low; Incubation time is too short; Probe is degraded. | Optimize probe concentration and incubation time; Prepare fresh probe stock solution. |
| High background/non-specific binding | Insufficient washing of beads; Probe concentration is too high. | Increase the stringency and number of wash steps; Reduce the probe concentration. |
| Poor protein enrichment | Inefficient click chemistry; Inefficient streptavidin capture. | Optimize click chemistry conditions; Use fresh streptavidin beads. |
| Inconsistent results between replicates | Variation in sample preparation or handling. | Ensure consistent and careful execution of the protocol for all samples. |
Conclusion
This compound is a promising chemical probe for the discovery and characterization of novel protein targets. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to employ this tool in their target identification and drug discovery efforts. The combination of the biologically relevant quinoline scaffold and the versatile sulfonyl fluoride warhead offers a unique opportunity to expand our understanding of the proteome and to identify new therapeutic avenues.
References
- Benns, H. J., O'Brien, P., & Perry, M. (2021). Activity-based protein profiling: A graphical review. Bioorganic & Medicinal Chemistry, 45, 116315.
- Chen, X., Li, L., & Hao, J. (2017). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 8, 189.
- Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(2), 334-339.
- Jones, L. H., & Jones, L. H. (2019). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 10(33), 7545-7554.
- Musiol, R. (2017).
- Parker, C. G., & Cravatt, B. F. (2018). Chemoproteomic methods for covalent drug discovery. Drug Discovery Today: Technologies, 29, 1-8.
- Boike, L. (2021). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. eScholarship, University of California.
- Li, X., et al. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Medicinal Chemistry Letters, 13(9), 1476-1482.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]
- Wang, P., et al. (2021). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. European Journal of Medicinal Chemistry, 223, 113653.
- Gancia, C., et al. (2021). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences, 22(21), 11599.
- van der Wel, T., et al. (2018). Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Biology, 13(10), 2875-2883.
- Grimster, N. P., et al. (2022). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 65(1), 15-34.
- Lanning, B. R., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 24(10), 1265-1276.e6.
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CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
- Hansen, T. N., San Segundo, M., Mergel, A. M., & Olsen, C. A. (2024). Advances in sulfur–fluoride exchange for chemical biology. ChemRxiv.
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CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]
- Lee, K., et al. (2024). Activity-based protein profiling and global proteome analysis reveal MASTL as a potential therapeutic target in gastric cancer. Journal of Experimental & Clinical Cancer Research, 43(1), 1-17.
- Chernobrovkin, A., & Yu, Q. (2025, June 13).
- Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628.
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Handling and storage guidelines for "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride"
Disclaimer
This document provides handling and storage guidelines for 4-hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (CAS: 31241-71-1)[1]. Due to the limited availability of specific safety and handling data for this compound, the following protocols and recommendations have been synthesized from established best practices for its core functional groups: aryl sulfonyl fluorides and hydroxyquinolines. Researchers must conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before use.
Introduction: A Molecule of Dual Reactivity
This compound is a heterocyclic compound featuring two key functional domains that dictate its chemical behavior and handling requirements:
-
Aryl Sulfonyl Fluoride Moiety: This group is a moderately reactive electrophile, known for its ability to covalently modify nucleophilic amino acid residues such as lysine, tyrosine, serine, threonine, cysteine, and histidine in proteins.[2] While more stable than their sulfonyl chloride counterparts, particularly against hydrolysis and reduction, aryl sulfonyl fluorides still exhibit sensitivity to aqueous environments, especially at physiological pH.[3][4] Their unique balance of stability and reactivity makes them valuable tools in chemical biology and drug discovery as covalent probes.[2][5]
-
Hydroxyquinoline Core: The quinoline ring system is a common scaffold in medicinal chemistry.[6] The hydroxyl group imparts specific chemical properties and potential biological activities. However, hydroxyquinolines can be toxic, may cause skin and eye irritation, and can be sensitive to light and temperature, leading to degradation.[7][8]
The combination of these two moieties in a single molecule necessitates a careful and considered approach to its handling, storage, and disposal to ensure experimental integrity and, most importantly, the safety of laboratory personnel.
Hazard Assessment and Safety Profile
Anticipated Hazards:
-
Toxicity: Assumed to be toxic if swallowed, based on data for analogous sulfonyl fluorides and hydroxyquinolines.[7][9]
-
Corrosivity: Likely to cause severe skin burns and serious eye damage due to the reactivity of the sulfonyl fluoride group and the known properties of similar compounds.[9][10]
-
Reactivity: The sulfonyl fluoride group is water-reactive, though less so than other sulfonyl halides.[4][9] It will react with nucleophiles.
-
Sensitization: May cause an allergic skin reaction, a known hazard for some hydroxyquinoline derivatives.[7][11]
-
Chronic Effects: Potential for long-term health effects cannot be ruled out. 8-Hydroxyquinoline, for instance, is suspected of damaging the unborn child.[7][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[12][13] | Protects against splashes of solutions and accidental contact with the solid powder, which can cause severe eye damage.[7][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), consider double-gloving.[12][13] | Provides a barrier against skin contact, which can lead to burns and allergic reactions.[10][14] Regularly inspect gloves for any signs of degradation or contamination. |
| Body Protection | Flame-resistant lab coat, fully buttoned.[13] Consider a chemical-resistant apron. | Protects skin and clothing from spills and contamination.[15][16] |
| Respiratory Protection | Not generally required for handling small quantities of the solid in a certified chemical fume hood. If there is a risk of aerosolization or dust formation outside of a fume hood, a NIOSH-approved respirator is necessary.[13][15] | Prevents inhalation of the powdered compound. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills.[12] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and prevent degradation.
| Parameter | Condition | Justification |
| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Low temperatures slow the rate of potential degradation of both the sulfonyl fluoride and hydroxyquinoline moieties.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[10] | The sulfonyl fluoride group is sensitive to moisture, which can cause hydrolysis over time.[3][9] |
| Light | Protect from light by using an amber vial or by wrapping the container in aluminum foil. | Quinoline compounds can be photosensitive and may degrade upon exposure to light.[7][8] |
| Location | Store in a designated, well-ventilated, and dry area for hazardous chemicals. Keep away from incompatible materials. | Ensures proper containment and prevents accidental reactions. |
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to vigorous reactions.
-
Strong Acids and Bases: Can catalyze degradation.
-
Nucleophiles: Including water, alcohols, and amines, which can react with the sulfonyl fluoride group.
Experimental Protocols
All handling of this compound, both in solid and solution form, must be performed within a certified chemical fume hood.
Protocol for Preparation of Stock Solutions
The limited stability of aryl sulfonyl fluorides in aqueous solutions necessitates careful solvent selection and preparation of fresh solutions for experiments.[3]
Materials:
-
This compound powder
-
Anhydrous, research-grade solvent (e.g., DMSO, DMF, or acetonitrile)
-
Inert gas source (Argon or Nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered tips
Procedure:
-
Pre-weighing Preparation: Allow the container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a tared, dry vial. Avoid creating dust.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock concentration.
-
Solubilization: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. If using an inert atmosphere, briefly purge the headspace of the vial with argon or nitrogen before capping.
-
Aliquoting and Storage: For long-term use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: When preparing aqueous working solutions for assays, it is recommended to add the stock solution to the aqueous buffer immediately before use. The stability of the compound in your specific buffer system should be experimentally validated.
Workflow for Safe Handling
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[17] Remove contaminated clothing.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][17]
Spill Cleanup (Solid Powder):
-
Evacuate the immediate area and restrict access.
-
Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[7]
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
Waste Disposal
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[9]
-
Solid Waste: All unused solid compound and contaminated disposables (e.g., weigh boats, pipette tips, gloves) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental aqueous waste containing the compound must be collected in a labeled, sealed hazardous liquid waste container.
-
Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program.[9][18][19]
References
-
Narayan, R., et al. (2021). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health. Available at: [Link]
-
Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Fluoride. NJ.gov. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. Available at: [Link]
-
Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing. Available at: [Link]
-
ResearchGate. (n.d.). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. Available at: [Link]
-
PENTA s.r.o. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Available at: [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]
-
MDPI. (2019). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Cromwell. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Cromwell. Available at: [Link]
-
National Institutes of Health. (n.d.). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. PMC. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. UCSB Environmental Health & Safety. Available at: [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
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Jinjing Chemical. (2025). How is the antimalarial activity of quinoline affected by temperature?. Jinjing Chemical. Available at: [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]
-
ScienceDirect. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. Available at: [Link]
-
ResearchGate. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2023). Sulfur fluoride exchange. PMC. Available at: [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: Phenylmethanesulfonyl fluoride. Fisher Scientific. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
National Institutes of Health. (2020). Silicon‐Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism. PMC. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 4 Hydroxy 2 Phenyl 6 7 Subs. Scribd. Available at: [Link]
-
PubMed. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Available at: [Link]
-
Reddit. (2024). SO2ClF and it's many dangers. How do I quench and dispose it?. Reddit. Available at: [Link]
-
MolPort. (n.d.). 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE. MolPort. Available at: [Link]
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Application Notes and Protocols for the In Vitro Use of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Introduction
4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (HPSF) is a synthetic compound belonging to the quinoline family. Quinoline derivatives are a significant class of heterocyclic compounds extensively studied in medicinal chemistry for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a sulfonyl fluoride moiety introduces a unique reactive center, making HPSF a compound of interest for researchers exploring covalent inhibitors and chemical probes. Sulfonyl fluorides are known for their distinct stability-reactivity profile, being relatively stable in aqueous environments yet capable of forming covalent bonds with nucleophilic residues in proteins.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of this compound for in vitro studies. The protocols and recommendations provided herein are based on the known chemical properties of quinolines and sulfonyl fluorides, as well as established best practices for handling chemical compounds in a laboratory setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of HPSF is presented in the table below. These properties are crucial for understanding the compound's behavior in solution and for designing experiments.
| Property | Value | Source |
| CAS Number | 31241-71-1 | [2] |
| Molecular Formula | C₁₅H₁₀FNO₃S | [2][3] |
| Molecular Weight | 303.31 g/mol | [2][3] |
| Appearance | (Not explicitly stated, likely a solid) | N/A |
| Predicted XlogP | 3.0 | [4] |
| SMILES | OC1=C2C=C(C=CC2=NC(=C1)C1=CC=CC=C1)S(F)(=O)=O | [2] |
Solution Preparation: A Step-by-Step Protocol
The lipophilic nature of the quinoline core suggests that this compound will exhibit low solubility in aqueous solutions and higher solubility in organic solvents.[5] Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing a high-concentration stock solution.
Diagram: Workflow for Solution Preparation
Caption: Workflow for preparing HPSF stock and working solutions.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-dissolution Check: Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing the Compound: Accurately weigh the desired amount of HPSF in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.03 mg of HPSF (Molecular Weight = 303.31 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, sonicate the vial in a water bath for a few minutes until the solution is clear. A gentle warming to 37°C can also aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use amber vials or wrap the tubes in aluminum foil to protect the compound from light, as quinoline derivatives can be light-sensitive.[6][7]
Protocol for Preparing Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
-
Pre-warming: Allow the stock solution to thaw completely and come to room temperature before opening the vial.
-
Serial Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentrations for your in vitro assay. It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.[8]
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. Ensure that the vehicle control in your experiment contains the same final concentration of DMSO as the test samples.
-
Use Immediately: Due to the potential for hydrolysis of the sulfonyl fluoride group in aqueous media, it is recommended to use the working solutions immediately after preparation.[9][10]
Stability and Storage Recommendations
-
Stock Solutions (in DMSO): When stored properly at -20°C or -80°C and protected from light, the DMSO stock solution is expected to be stable for several months. However, it is good practice to visually inspect the solution for any signs of precipitation before each use.
-
Aqueous Working Solutions: The sulfonyl fluoride moiety can undergo hydrolysis in aqueous solutions. The rate of hydrolysis is dependent on pH, temperature, and the specific chemical environment.[11][12] Studies on other aryl sulfonyl fluorides have shown varying degrees of stability in aqueous buffers and cell culture media.[13][14][15] It is therefore critical to prepare working solutions fresh and use them promptly. For long-term experiments, the stability of HPSF in the specific cell culture medium at 37°C should be empirically determined.
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommendation |
| Precipitation upon dilution in aqueous media | The compound's low aqueous solubility is exceeded. | - Decrease the final concentration of the compound.- Increase the final percentage of DMSO (while staying within the tolerated limit for your cells).- Prepare intermediate dilutions in a co-solvent like ethanol before the final dilution in aqueous media.[8] |
| Inconsistent experimental results | - Degradation of the compound in stock or working solutions.- Inaccurate pipetting of viscous DMSO stock. | - Aliquot the stock solution to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. |
| Unexpected biological activity in control groups | High concentration of DMSO in the final assay. | Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic level for the cell line being used. |
Safety Precautions
As a sulfonyl fluoride-containing quinoline derivative, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.
References
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2020). ChemMedChem. [Link]
-
Quinoline - SAFETY DATA SHEET. (2025). Penta chemicals. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). Molecular Pharmaceutics. [Link]
-
Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. (2020). ChemMedChem. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Quinoline | C9H7N | CID 7047. PubChem. [Link]
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How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]
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Synthetic Routes to Arylsulfonyl Fluorides. (2021). Catalysts. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Semantic Scholar. [Link]
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(PDF) Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]
- Preparation of 4-hydroxyquinoline compounds.
-
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
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Does anyone know the best way to dissolve hydrophobic and hydrophilic molecules in the same diluent?. ResearchGate. [Link]
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Synthesis and Hydrolysis of Aryl Fluoroglycosides. ResearchGate. [Link]
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In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2020). Molecules. [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). Tetrahedron Letters. [Link]
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An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). Molecular Pharmaceutics. [Link]
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Dissolution Method Troubleshooting. (2022). Dissolution Technologies. [Link]
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(PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link]
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This compound (C15H10FNO3S). PubChem. [Link]
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4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. Matrix Fine Chemicals. [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]
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4-chloro-2-phenyl-6-quinolinesulfonyl fluoride (C15H9ClFNO2S). PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Welcome to the technical support center for "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride." This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and structurally similar compounds in biological assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Understanding the Challenge: Why is Solubility an Issue?
Quinoline derivatives, such as this compound, often exhibit poor aqueous solubility.[1][2] This intrinsic property stems from their rigid, aromatic structure which makes them more soluble in organic solvents.[3] The presence of a phenyl group and a sulfonyl fluoride group can further increase the lipophilicity of the molecule, exacerbating the challenge of dissolving it in the aqueous buffers required for most biological assays. Poor solubility can lead to inaccurate and irreproducible results, making it a critical hurdle to overcome in drug discovery and development.[4]
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I add my compound to my aqueous assay buffer. What's happening?
A1: This is a classic sign of poor aqueous solubility. Your compound, likely dissolved in a high-concentration organic solvent stock (e.g., DMSO), is crashing out of solution when diluted into the aqueous environment of your assay buffer. The organic solvent concentration is no longer high enough to keep the compound dissolved.
Q2: What is the first-line approach to solubilizing this compound?
A2: The most common and initial approach is to use a water-miscible organic co-solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard.[5][6][7] It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][8]
Q3: Are there alternatives to DMSO if it interferes with my assay?
A3: Yes. If DMSO is found to be incompatible with your specific assay (e.g., causing cell toxicity or interfering with enzyme activity), other co-solvents like ethanol, or solubility enhancers such as cyclodextrins, can be explored.[9][10] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12][13][14]
Q4: How do I determine the maximum tolerated concentration of my chosen solvent in my assay?
A4: It is crucial to perform a vehicle control experiment. In this experiment, you will treat your biological system (e.g., cells, enzymes) with the same concentrations of the solvent (e.g., DMSO) that you intend to use for your compound, but without the compound itself. This will allow you to identify the highest concentration of the solvent that does not cause any significant biological effects. Typically, the final concentration of DMSO in a cell-based assay should be kept below 0.5% to minimize toxicity.[6]
Troubleshooting Guide
Issue 1: Compound precipitates from DMSO stock solution upon storage.
-
Cause: The concentration of your stock solution may be too high, exceeding the compound's solubility limit in DMSO, especially if stored at lower temperatures.
-
Solution:
-
Gently warm the stock solution in a water bath (e.g., 37°C) and vortex thoroughly to redissolve the compound.
-
If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
Store the stock solution at room temperature if the compound is stable, or in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Issue 2: Compound precipitates immediately upon dilution into aqueous buffer.
-
Cause: The final concentration of the organic co-solvent is insufficient to maintain the compound's solubility.
-
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol outlines the standard procedure for preparing a high-concentration stock solution of your compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of the compound using an analytical balance.
-
Adding DMSO: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also aid dissolution.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Utilizing Cyclodextrins for Enhanced Aqueous Solubility
This protocol provides a method for using cyclodextrins to improve the solubility of your compound in aqueous solutions.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer (e.g., PBS)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration known to be effective for solubilizing similar compounds (e.g., 10-40% w/v).
-
Add Compound: Slowly add the powdered compound to the cyclodextrin solution while stirring continuously.
-
Complexation:
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
The solution should become clear as the compound dissolves.
-
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particulate matter.
-
Concentration Determination: It is recommended to determine the final concentration of the solubilized compound analytically (e.g., by UV-Vis spectroscopy or HPLC).
Data Presentation
Table 1: Common Co-solvents and Their Recommended Final Concentrations in Biological Assays
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration | Notes |
| DMSO | 10-50 mM | < 0.5% (cell-based assays) | Can exhibit cellular toxicity at higher concentrations. [8] |
| Ethanol | 10-50 mM | < 1% | Can affect enzyme activity and cell membrane integrity. |
| PEG 400 | 10-50 mM | < 2% | Generally well-tolerated but can be viscous. |
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for solubilizing a challenging compound for a biological assay.
Caption: Decision workflow for compound solubilization.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 18, 2026, from [Link]
-
MDPI. (2026, January 16). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 18, 2026, from [Link]
-
MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved January 18, 2026, from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 18, 2026, from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 18, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 18, 2026, from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved January 18, 2026, from [Link]
-
LinkedIn. (2025, July 31). Dimethyl sulfoxide (DMSO): Significance and symbolism. Retrieved January 18, 2026, from [Link]
-
Aragen. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved January 18, 2026, from [Link]
-
Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). CID 177816639. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Methylbenzenesulfonyl fluoride. Retrieved January 18, 2026, from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide (DMSO): Significance and symbolism [wisdomlib.org]
- 8. mdpi.com [mdpi.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
"4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride" stability issues in aqueous solution
Welcome to the technical support center for 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.
Introduction: The Duality of Sulfonyl Fluoride Reactivity and Stability
Sulfonyl fluorides (SFs) have become invaluable tools in chemical biology and drug discovery, prized for their unique balance of stability in aqueous environments and their ability to covalently modify nucleophilic amino acid residues.[1][2] This reactivity makes them excellent "warheads" for developing targeted covalent inhibitors and activity-based protein profiling (ABPP) probes.[1][2] However, the very reactivity that makes them useful also presents challenges, particularly concerning their stability in the aqueous buffers required for most biological assays.
The this compound scaffold possesses a complex electronic architecture that influences the electrophilicity of the sulfur center and, consequently, its susceptibility to hydrolysis. This guide will address the common stability issues encountered with this compound and provide practical solutions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffer
Symptom: You observe a time-dependent decrease in the efficacy of your this compound compound in your assay, suggesting it is degrading.
Root Cause Analysis: The primary degradation pathway for sulfonyl fluorides in aqueous solution is hydrolysis, where a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride group. This results in the formation of the corresponding sulfonic acid and the release of a fluoride ion, rendering the compound inactive as a covalent modifier.
Solutions:
-
pH Optimization: The rate of hydrolysis is highly dependent on pH. While specific data for this compound is not available, sulfonyl fluorides are generally more stable at lower pH values. If your experimental conditions allow, consider performing your assay at a pH closer to neutral (7.0-7.4) or slightly acidic conditions. Avoid highly basic conditions, as the increased concentration of hydroxide ions will accelerate hydrolysis.
-
Temperature Control: Hydrolysis is a chemical reaction with a rate that is sensitive to temperature. Running your experiments at lower temperatures (e.g., 4°C) can significantly slow down the rate of hydrolysis.
-
Fresh Stock Solutions: Always prepare fresh stock solutions of the compound in an anhydrous organic solvent like DMSO or DMF and add it to your aqueous buffer immediately before starting your experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Minimize Incubation Times: If possible, reduce the pre-incubation time of the compound in the aqueous buffer before adding it to your biological system.
Issue 2: Inconsistent Results Between Experiments
Root Cause Analysis: Inconsistent results can often be traced back to variations in the preparation and handling of the compound, leading to different effective concentrations in each experiment. The stability of aryl sulfonyl fluorides is influenced by both electronic and steric factors.[3][4] The substituents on the quinoline ring of this compound will play a crucial role in its stability.[5]
Solutions:
-
Standardized Compound Handling Protocol:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Prepare a high-concentration stock solution in an anhydrous solvent (e.g., DMSO).
-
Use this stock to make fresh dilutions directly into the aqueous assay buffer for each experiment.
-
Vortex solutions thoroughly after each dilution step.
-
-
Buffer Composition: Be mindful of the nucleophiles present in your buffer. Buffers containing primary or secondary amines (e.g., Tris) can potentially react with the sulfonyl fluoride. If possible, use a non-nucleophilic buffer such as HEPES or PBS.
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in an aqueous buffer at physiological pH?
Representative Stability Data for Other Sulfonyl Fluorides
| Compound Class | Substituent Effects | General Stability Trend at pH 7.4 |
| Aryl Sulfonyl Fluorides | Electron-withdrawing groups decrease stability | Generally more stable than sulfonyl chlorides |
| Aliphatic Sulfonyl Fluorides | Steric hindrance around the sulfur atom can increase stability | Reactivity is context-dependent |
Q2: How can I monitor the degradation of my compound?
A2: You can monitor the hydrolysis of this compound using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect and quantify the parent compound and its sulfonic acid degradation product over time.[6]
-
¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer, you can monitor the disappearance of the sulfonyl fluoride signal and the appearance of a new signal for the fluoride ion.
Experimental Protocol: Monitoring Hydrolysis by LC-MS
-
Prepare a solution of this compound in your aqueous assay buffer at the desired concentration.
-
Incubate the solution at the temperature of your experiment.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by reverse-phase LC-MS, monitoring for the mass of the parent compound and the sulfonic acid.
-
Plot the percentage of the remaining parent compound versus time to determine the rate of hydrolysis.[6]
Q3: Can I use this compound as a covalent inhibitor for residues other than serine?
A3: Yes, while sulfonyl fluorides are well-known inhibitors of serine proteases, they have been shown to react with other nucleophilic amino acid residues, including tyrosine, lysine, and histidine, in a context-dependent manner.[2][7] The selectivity for a particular residue is often dictated by the specific interactions of the compound with the protein's binding pocket.
Q4: How does the stability of a sulfonyl fluoride compare to a sulfonyl chloride?
A4: Sulfonyl fluorides are significantly more stable towards hydrolysis and thermolysis than their corresponding sulfonyl chloride analogs.[8] This increased stability is due to the strong sulfur-fluorine bond.[8] This property makes sulfonyl fluorides more robust for applications in biological systems.[8]
References
- Application Notes and Protocols for Click Chemistry-Enabled 2-Phenoxyethane-1-sulfonyl Fluoride Probes - Benchchem.
- Technical Support Center: Improving the Stability of Sulfamoyl Fluorides in Aqueous Buffer - Benchchem.
- Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols - Benchchem.
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. Available at: [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ACS Publications. Available at: [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. Available at: [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Modification Experiments with 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (HPQSF) for covalent modification of proteins. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices. Our goal is to empower you to anticipate and overcome common pitfalls, ensuring the scientific integrity and success of your covalent labeling experiments.
I. Understanding the Tool: Properties of this compound (HPQSF)
HPQSF is a sulfonyl fluoride-based chemical probe designed to covalently modify nucleophilic residues on proteins.[1][2] The sulfonyl fluoride "warhead" is relatively stable in aqueous solutions compared to more reactive sulfonyl chlorides, yet it can be activated within the specific microenvironment of a protein binding pocket to react with residues such as tyrosine, lysine, serine, threonine, and histidine.[1][2] The quinoline scaffold provides a rigid core for presentation of the reactive group and can contribute to binding affinity through various molecular interactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common issues encountered during HPQSF covalent modification experiments, from initial setup to final analysis.
A. Reagent Handling and Preparation
Question 1: My HPQSF powder is difficult to dissolve in my standard aqueous buffer. What should I do?
This is a frequent challenge, as the planar, aromatic structure of the quinoline core can lead to poor aqueous solubility.[3][4][5][6]
-
Initial Steps:
-
pH Adjustment: Quinolines are weak bases.[3][5][6] Lowering the pH of your buffer to 1-2 units below the pKa of the quinoline nitrogen (typically around 4.9 for the core) can protonate the nitrogen, increasing solubility.[3][5] Start with a small aliquot and test solubility in a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Co-solvents: Prepare a high-concentration stock solution of HPQSF in an organic solvent like DMSO or DMF.[4] Then, dilute this stock into your final aqueous buffer. Be mindful of the final solvent concentration, as high percentages can disrupt protein structure and activity.
-
-
Troubleshooting Protocol: Optimizing HPQSF Solubility
-
Prepare a 10 mM stock solution of HPQSF in 100% DMSO.
-
Create a series of your chosen aqueous buffer (e.g., PBS, HEPES) with varying final DMSO concentrations (e.g., 1%, 2%, 5%).
-
Add the HPQSF stock to each buffer to achieve your desired final concentration.
-
Visually inspect for precipitation immediately and after a 30-minute incubation at your experimental temperature. A cloudy or hazy appearance indicates precipitation.[4]
-
If precipitation occurs, consider alternative co-solvents such as ethanol or isopropanol, or the use of solubilizing agents like cyclodextrins.[7]
-
Question 2: I'm concerned about the stability of HPQSF in my aqueous buffer during long incubations. How can I assess and mitigate degradation?
While sulfonyl fluorides are more stable than sulfonyl chlorides, they can still hydrolyze in aqueous environments, especially at higher pH and temperatures.[1]
-
Assessment:
-
LC-MS Analysis: The most direct way to assess stability is to incubate HPQSF in your buffer of choice for the duration of your experiment. At various time points, analyze an aliquot by LC-MS to quantify the amount of remaining intact HPQSF versus its hydrolyzed sulfonic acid byproduct.
-
-
Mitigation Strategies:
-
pH Control: Whenever possible, perform your labeling reactions at a neutral or slightly acidic pH (6.0-7.5). Avoid highly basic conditions (pH > 8.5) which can accelerate hydrolysis.
-
Temperature: Conduct incubations at the lowest temperature compatible with your experimental system (e.g., 4°C or room temperature) to slow the rate of hydrolysis.
-
Fresh Preparations: Always prepare fresh working solutions of HPQSF from your DMSO stock immediately before use. Do not store dilute aqueous solutions.
-
| Parameter | Recommendation | Rationale |
| pH | 6.0 - 7.5 | Minimizes base-catalyzed hydrolysis of the sulfonyl fluoride. |
| Temperature | 4°C to 25°C | Reduces the rate of hydrolysis. |
| Co-solvent | <5% DMSO (cell-free) | Balances solubility with maintaining protein integrity. |
| Additives | Avoid strong nucleophiles | Reagents like DTT or high concentrations of primary amines can react with HPQSF. |
Table 1: Recommended Buffer Conditions for HPQSF Labeling Experiments
B. Covalent Labeling Reaction
Question 3: My labeling efficiency is low, even with a high concentration of HPQSF. What are the potential causes?
Low labeling efficiency can stem from issues with the reagent, the protein, or the reaction conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low labeling efficiency.
-
Expert Insights:
-
Protein Conformation: Ensure your protein is properly folded and that the target binding site is accessible. Aggregated protein will not label efficiently. Consider including a non-covalent binder for the same site in a competition experiment to confirm site-specific engagement.
-
Context-Dependent Reactivity: The reactivity of the sulfonyl fluoride is highly dependent on the protein microenvironment.[1] The presence of nearby residues that can activate the warhead (e.g., through hydrogen bonding) is crucial. If your target protein lacks such a favorable environment, labeling may be inherently slow or inefficient.
-
Question 4: I'm observing non-specific labeling or off-target effects. How can I improve selectivity?
The presence of the phenyl and quinoline rings can sometimes lead to non-specific hydrophobic interactions with proteins.
-
Strategies for Improving Selectivity:
-
Reduce HPQSF Concentration: Use the lowest concentration of HPQSF that still provides sufficient on-target labeling.
-
Decrease Incubation Time: Shorter incubation times can minimize off-target reactions.
-
Include a Scavenger: In cell-based experiments, the inclusion of a scavenger protein like BSA in the media can help sequester non-specifically binding HPQSF.
-
Competition Experiments: To confirm that your labeling is specific to the intended binding site, pre-incubate your protein with a known non-covalent inhibitor of that site before adding HPQSF. A significant reduction in labeling indicates site-specific modification.
-
C. Mass Spectrometry Analysis
Question 5: I'm having trouble identifying the site of modification by mass spectrometry. What are some common issues?
Mass spectrometry is a powerful tool for identifying covalent adducts, but the analysis can be complex.[8][9][10]
-
Calculating the Mass Shift: The covalent modification by HPQSF involves the addition of the "4-hydroxy-2-phenyl-6-quinolinesulfonyl" moiety and the loss of a hydrogen atom from the nucleophilic residue, with fluoride as the leaving group.
-
Molecular Formula of HPQSF: C₁₅H₁₀FNO₃S
-
Monoisotopic Mass of HPQSF: 303.0365 Da
-
Leaving Group: F (18.9984 Da)
-
Added Moiety: C₁₅H₉O₃S
-
Mass of Added Moiety: 285.0276 Da
-
Expected Mass Shift on Peptide: +285.0276 Da
-
-
Troubleshooting MS Data Analysis:
Caption: Workflow for troubleshooting MS analysis of HPQSF adducts.
-
Expert Insights on MS/MS Fragmentation:
-
The large, aromatic HPQSF adduct can sometimes dominate the fragmentation pattern, leading to poor peptide backbone cleavage and ambiguous site assignment.
-
If using Collision-Induced Dissociation (CID), you may primarily see fragmentation of the adduct itself. Electron-Transfer Dissociation (ETD) can be beneficial in such cases as it tends to preserve labile modifications and provide better backbone fragmentation.[11]
-
Question 6: I'm seeing unexpected mass shifts or artifacts in my mass spectrometry data. What could be the cause?
Sample preparation and the inherent reactivity of the molecule can introduce artifacts.[12][13][14]
-
Common Artifacts and Their Sources:
-
Oxidation: Methionine and tryptophan residues are prone to oxidation (+15.9949 Da) during sample handling. Keep samples cold and minimize exposure to air.
-
Double Labeling: At high concentrations or long incubation times, HPQSF could potentially react with multiple nucleophilic residues on the same protein.
-
Hydrolysis of Adduct: While the sulfonyl-protein bond is generally stable, some adducts, particularly those on serine, can be labile and may hydrolyze during sample processing, leading to a loss of the modification.[9]
-
In-source Fragmentation: The HPQSF adduct might be labile under certain electrospray ionization conditions, leading to fragmentation in the ion source before mass analysis. This can complicate the interpretation of intact protein data. Optimizing ESI parameters like sprayer voltage can sometimes mitigate this.[15]
-
III. Key Experimental Protocols
Protocol 1: General Procedure for Covalent Labeling of a Purified Protein
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the protein concentration is accurately determined.
-
HPQSF Preparation: Prepare a 10 mM stock solution of HPQSF in 100% DMSO.
-
Labeling Reaction:
-
In a microcentrifuge tube, add the protein solution to a final concentration of 1-10 µM.
-
Add the HPQSF DMSO stock to the desired final concentration (e.g., a 10-fold molar excess over the protein). The final DMSO concentration should ideally be below 5%.
-
Incubate at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching (Optional): The reaction can be quenched by adding a 100-fold molar excess of a nucleophilic scavenger like N-acetyl-L-cysteine or by immediate processing for downstream analysis (e.g., adding SDS-PAGE loading buffer).
-
Analysis: Analyze the reaction products by SDS-PAGE, Western blot, or mass spectrometry to confirm labeling.
Protocol 2: Sample Preparation for Mass Spectrometry-Based Site Identification
-
Denaturation and Reduction: To the labeled protein sample, add urea to a final concentration of 8 M. Add DTT to 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
Buffer Exchange/Dilution: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Proteolytic Digestion: Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Set the mass spectrometer to perform data-dependent acquisition, and ensure the search parameters in your proteomics software include a variable modification of +285.0276 Da on all potential nucleophilic residues (Y, K, S, T, H).
IV. References
-
Analysis of covalent peptide modification artifacts created during... ResearchGate. Available at: [Link].
-
Design, synthesis, and in vitro evaluation of quinolinyl analogues for α-synuclein aggregation. PMC - NIH. Available at: [Link].
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC - NIH. Available at: [Link].
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed. Available at: [Link].
-
Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC - NIH. Available at: [Link].
-
Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. JoVE. Available at: [Link].
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link].
-
Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Available at: [Link].
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link].
-
1 Post-translational Modifications and Mass Spectrometry Detection André Silvaa, Rui Vitorinoa, M. Rosário M. Dominguesa, Cori. Available at: [Link].
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. Available at: [Link].
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link].
-
Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link].
-
Artifacts and unassigned masses encountered in peptide mass mapping. PubMed. Available at: [Link].
-
Artifacts and unassigned masses encountered in peptide mass mapping. ResearchGate. Available at: [Link].
-
The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available at: [Link].
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link].
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(PDF) Reaction of hydroxyl-quinoline with pentafluoropyridin. ResearchGate. Available at: [Link].
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Semantic Scholar. Available at: [Link].
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link].
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Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. PMC - NIH. Available at: [Link].
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Improving Protein Analysis by Desorption Electrospray Ionization (DESI-MS). Available at: [Link].
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Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link].
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Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Available at: [Link].
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Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Available at: [Link].
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Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link].
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link].
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Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Available at: [Link].
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. Available at: [Link].
-
UCSD Computational Mass Spectrometry Website. Available at: [Link].
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The Chemistry of 4-Hydroxyquinolines. | Chemical Reviews. ACS Publications. Available at: [Link].
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Quinoline. Wikipedia. Available at: [Link].
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Synthesis and anticonvulsant activity of 5-phenyl-[3][12][16]-triazolo[4,3-a]quinolines. PubMed. Available at: [Link].
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4 Hydroxy 2 Phenyl 6 Quinolinesulfonyl Fluoride. Cenmed Enterprises. Available at: [Link].
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Technical Support Center: Optimization of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride Synthesis
Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a valuable compound, finding applications in medicinal chemistry and as a versatile synthetic intermediate.[1][2][3] The sulfonyl fluoride moiety is of particular interest due to its unique reactivity and potential use in creating covalent inhibitors and chemical probes.[4][5] However, the synthesis of this molecule can present challenges, including side reactions, purification difficulties, and instability of the sulfonyl fluoride group under certain conditions. This guide provides a structured approach to understanding and overcoming these obstacles.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Symptoms:
-
Minimal or no desired product detected by TLC, LC-MS, or NMR analysis of the crude reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Incomplete Cyclization | Analyze crude reaction mixture for the presence of starting materials like aryl amines and ethyl benzoylacetate.[6] | Increase reaction temperature and/or time. A gradual increase in temperature, for instance up to 155°C, can promote cleaner product formation.[6] Consider a stronger cyclization agent if applicable. | The Conrad-Limpach reaction or similar quinoline syntheses are often thermally driven. Insufficient energy input can lead to an incomplete reaction cascade. |
| Degradation of Sulfonyl Fluoride | Check for the presence of the corresponding sulfonic acid or other hydrolysis byproducts via LC-MS. | Ensure anhydrous reaction conditions. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid prolonged heating at excessively high temperatures. | The sulfonyl fluoride group can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of the less reactive sulfonic acid.[4][5] |
| Poor Quality Starting Materials | Verify the purity of your starting sulfonyl fluoride precursor and other reagents by NMR or other appropriate analytical techniques. | Use high-purity starting materials. For instance, benzenesulfonyl fluoride, a common precursor, should be of high purity for clean reactions.[7] | Impurities in starting materials can act as catalysts for side reactions or inhibit the desired transformation, leading to a complex reaction mixture and low yield of the target compound. |
| Suboptimal Reaction Temperature | Review the literature for optimal temperature ranges for similar quinoline syntheses. | Perform small-scale experiments at various temperatures to determine the optimal range for your specific substrate and reaction setup. Some related syntheses benefit from heating up to 100°C, while others proceed at room temperature. | Reaction kinetics are highly temperature-dependent. An optimal temperature ensures a sufficient reaction rate without promoting significant byproduct formation. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS of the crude reaction mixture, indicating the presence of impurities.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Side Reactions | Characterize major byproducts by mass spectrometry and NMR to understand the competing reaction pathways. | Carefully control stoichiometry, temperature, and reaction time. Analysis of byproducts can provide insights to optimize conditions to favor the desired product. | Uncontrolled reaction conditions can lead to various side reactions, such as polymerization, oxidation, or rearrangement, reducing the yield of the desired product. |
| Oxidation of the Product | Observe if the reaction mixture darkens significantly over time. Check for byproducts with masses corresponding to oxidized species. | Work under an inert atmosphere (Nitrogen or Argon) and use degassed solvents. | The quinoline ring system, especially with a hydroxyl group, can be susceptible to oxidation, leading to the formation of colored impurities. |
| Incomplete Sulfonylation or Halogenation | If the synthesis involves a sulfonyl chloride intermediate, check for the presence of the corresponding sulfonic acid. If a chlorination step is involved, check for the starting hydroxyquinoline. | Ensure a sufficient excess of the sulfonating or halogenating agent and optimal reaction time. | Incomplete conversion of intermediates will lead to a mixture of products that can be difficult to separate. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Product solidifies as an oil or fails to crystallize.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Similar Polarity of Product and Impurities | Analyze the crude mixture by TLC using various solvent systems to find one that provides better separation. | Explore different purification techniques such as fractional crystallization, preparative HPLC, or recrystallization from a different solvent system.[8] | If the product and a major impurity have similar polarities, they will be difficult to separate by standard chromatography. Alternative purification methods that exploit other physical properties like solubility can be more effective. |
| Residual Solvent or Reagents | Check the NMR spectrum for characteristic solvent peaks or signals from unreacted reagents. | After extraction, wash the organic layer thoroughly with brine and dry it completely over a suitable drying agent like magnesium sulfate.[7] Concentrate the product under high vacuum to remove volatile impurities. | Residual solvents or reagents can interfere with crystallization and affect the accuracy of yield calculations and subsequent reactions. |
| Product is an Oil | Confirm the identity and purity of the oily product by NMR and LC-MS. | If the product is pure but oily, try to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane. | Some organic compounds have low melting points or exist as amorphous solids, making them difficult to crystallize. Physical agitation or providing a nucleation site can sometimes induce crystallization. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal method for introducing the sulfonyl fluoride group?
A1: The introduction of the sulfonyl fluoride moiety is a critical step. A common method involves the conversion of a corresponding sulfonic acid or sulfonyl chloride. The use of reagents like potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6) can be effective for converting sulfonyl chlorides to sulfonyl fluorides.[7] Alternatively, direct fluorosulfonylation methods are emerging.[9] The choice of method will depend on the stability of your substrate and the availability of starting materials.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the conversion over time.
Q3: What are the key considerations for solvent selection?
A3: The choice of solvent is crucial for reaction success. For the cyclization step to form the quinoline core, high-boiling point solvents are often used to achieve the necessary reaction temperatures. For the sulfonylation and subsequent fluorination steps, anhydrous aprotic solvents like acetonitrile or dichloromethane are generally preferred to prevent hydrolysis of reactive intermediates and the final sulfonyl fluoride product.[7]
Q4: How does the substitution pattern on the phenyl ring affect the reaction?
A4: Electron-donating or electron-withdrawing groups on the 2-phenyl ring can influence the electronic properties of the quinoline system and may affect the reactivity of the starting materials and the stability of intermediates. It is advisable to conduct small-scale optimization experiments when varying the substitution pattern on the phenyl ring.
Q5: What is the expected stability of the this compound product?
A5: Aryl sulfonyl fluorides can exhibit limited stability in aqueous buffers at physiological pH.[4] It is recommended to store the purified product in a cool, dry place, and to handle it in a moisture-free environment to prevent hydrolysis of the sulfonyl fluoride group. Studies have shown that both electronic and steric factors can influence the stability of the S-F bond.[5]
Part 3: Experimental Protocols & Visualizations
General Experimental Workflow
The synthesis of this compound can be envisioned as a multi-step process. The following diagram illustrates a general workflow.
Caption: General synthetic workflow for this compound.
Troubleshooting Decision Tree
When encountering issues, the following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Title: Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: PubMed URL: [Link]
-
Title: Synthesis of 4 Hydroxy 2 Phenyl 6 7 Subs Source: Scribd URL: [Link]
-
Title: Reaction Optimization. Yields determined by HPLC Source: ResearchGate URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1 Source: Molbase URL: [Link]
-
Title: Optimization of the reaction conditions Source: ResearchGate URL: [Link]
-
Title: this compound (C15H10FNO3S) Source: PubChemLite URL: [Link]
- Title: PREPARATION OF 4-HYDROXYQUINOLINE COMPOUNDS Source: Google Patents URL
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- 9. researchgate.net [researchgate.net]
Overcoming off-target effects of "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride"
Welcome, researchers, to the technical support and troubleshooting guide for 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride. As Senior Application Scientists, we understand that working with novel chemical probes presents unique challenges. This guide is designed to provide you with the foundational knowledge and practical workflows necessary to confidently use this compound, identify its targets, and ensure the scientific validity of your results.
Given that this compound is a research compound with an uncharacterized target profile, this guide focuses on the critical steps of target deconvolution and validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a small molecule containing a sulfonyl fluoride (SF) functional group. This group is a reactive electrophile known to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine.[1] Therefore, this compound is predicted to be a covalent inhibitor .
Unlike reversible inhibitors that bind and unbind from their target, a covalent inhibitor forms a stable, long-lasting bond. This can offer high potency and a prolonged duration of action.[2] The core challenge, and the focus of this guide, is to identify which protein(s) in your system are the specific targets of this covalent modification.
Q2: I observed a phenotype after treating my cells with this compound. How can I be sure it's not due to an off-target effect?
A2: This is the most critical question when working with any chemical probe, especially a reactive one with no well-defined target. A biological phenotype alone is insufficient evidence of on-target activity. You must perform rigorous validation experiments to distinguish on-target from off-target effects. The gold standard approach involves a multi-pronged strategy:
-
Target Identification: First, you must identify the direct protein targets of the compound in your experimental system.[3]
-
Target Validation: Once potential targets are identified, you must prove that engagement of a specific target is responsible for the observed phenotype.[4]
This guide provides detailed workflows for both of these crucial stages.
Q3: What are the essential control experiments I should run?
| Control Type | Purpose & Rationale | Key Considerations |
| Vehicle Control (e.g., DMSO) | Establishes the baseline response of your system to the solvent in which the compound is dissolved. | Use the same final concentration of the vehicle as in your experimental conditions. |
| Inactive Control Compound | A structurally similar molecule that lacks the reactive sulfonyl fluoride warhead. This helps differentiate effects caused by the core scaffold from those requiring covalent modification.[5] | An ideal control would be the sulfonic acid analogue, where the fluoride is replaced by a hydroxyl group, as this is the hydrolyzed, inactive form of the compound. |
| Structurally Unrelated Inhibitor | Once a target is identified, using a different, well-characterized inhibitor for the same target should reproduce the phenotype. This provides strong evidence for the on-target effect.[6][7] | This is a later-stage validation step, post-target identification. |
| Genetic Controls | The most rigorous validation. This involves genetically altering the target protein (e.g., via CRISPR/Cas9-mediated mutation of the binding site or knockdown/knockout) to see if the compound's effect is diminished or abolished.[8] | This confirms that the protein target is necessary for the compound's activity in a cellular context. |
Troubleshooting Guide: Target Identification & Validation
Q4: I have a phenotypic hit, but I don't know the target. Where do I start?
A4: Your first step is target deconvolution . The most powerful modern technique for this is chemoproteomics .[3] This approach uses a modified version of your compound to "fish out" its binding partners from a complex biological sample (like cell lysate or even live cells) for identification by mass spectrometry.
Workflow: Target Identification using Activity-Based Protein Profiling (ABPP)
The recommended strategy is a form of ABPP, a powerful chemoproteomic method for identifying the cellular targets of covalent inhibitors.[9][10]
Caption: Workflow for identifying protein targets using ABPP.
Protocol: Activity-Based Protein Profiling (ABPP) for Target Identification
-
Probe Synthesis: Synthesize an analogue of this compound that includes a bioorthogonal handle, such as a terminal alkyne. This modification should be placed on a part of the molecule least likely to interfere with target binding.
-
Cellular Labeling: Treat your cell line of interest with the alkyne-tagged probe for a defined period. Perform a dose-response to find the optimal concentration.
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions to stop further reactions.
-
Click Chemistry: Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a reporter tag, typically biotin-azide, to the alkyne-labeled proteins.[9]
-
Enrichment: Use streptavidin-coated beads to capture the biotinylated proteins, effectively enriching for the targets of your probe.
-
Proteomics: After stringent washing to remove non-specific binders, digest the captured proteins (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a vehicle control are considered high-confidence targets.
Q5: My chemoproteomics experiment identified several potential targets. How do I know which one is responsible for my phenotype?
A5: This is where target validation begins. You must systematically test each candidate protein.
Workflow: Validating the Phenotypic Target
Caption: A multi-step workflow for validating a candidate target protein.
Step-by-Step Methodologies for Target Validation:
-
Confirm Direct Binding with a Biophysical Assay:
-
Method: Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF).[12][13]
-
Principle: When a ligand binds to a protein, it typically increases the protein's thermal stability. This change in the melting temperature (Tm) can be measured.[14]
-
Protocol:
-
Purify the recombinant candidate protein.
-
In a qPCR plate, mix the protein with a fluorescent dye (like SYPRO Orange) that binds to unfolded proteins.
-
Add varying concentrations of this compound (or the inactive control).
-
Use a qPCR instrument to gradually heat the samples and monitor the fluorescence.
-
Expected Result: A dose-dependent increase in the protein's melting temperature (a positive ΔTm) in the presence of the active compound, but not the inactive control, confirms direct binding.[15][16]
-
-
-
Perform Genetic Validation:
-
Method: CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target gene.
-
Principle: If the target protein is required for the compound's activity, removing it from the cell should render the cells resistant to the compound's effects.[17]
-
Protocol:
-
Generate a stable knockout cell line for your target gene or use transient siRNA to reduce its expression.
-
Confirm protein loss via Western Blot.
-
Treat both the wild-type and the knockout/knockdown cells with this compound.
-
Expected Result: The knockout/knockdown cells should show a significantly reduced or completely abolished phenotypic response compared to the wild-type cells.
-
-
-
Mutate the Covalent Binding Site:
-
Method: Use CRISPR/Cas9 to introduce a point mutation at the predicted amino acid binding site (e.g., the specific lysine or tyrosine identified by MS) in the endogenous gene, changing it to a non-nucleophilic residue like alanine.[8]
-
Principle: This is the most precise genetic control. The overall protein function should be intact, but it can no longer be covalently modified by the compound.
-
Expected Result: The mutant cell line should become resistant to the compound, definitively linking the covalent modification of that specific residue to the cellular phenotype.
-
References
-
Browne, A. J., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. Available at: [Link]
-
Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. (2022). ChemBioChem. Available at: [Link]
-
Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. Available at: [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2018). Journal of the American Chemical Society. Available at: [Link]
-
Willems, L. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules. Available at: [Link]
-
Lin, S., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews. Available at: [Link]
-
Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). Journal of the American Chemical Society. Available at: [Link]
-
Gao, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science. Available at: [Link]
-
Activity-based Protein Profiling. (2018). eLS. Available at: [Link]
-
Stability-based approaches in chemoproteomics. (2023). Essays in Biochemistry. Available at: [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Chemical Proteomics for Target Validation. (2015). World Preclinical Congress. Available at: [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (2015). Nature Chemical Biology. Available at: [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2022). Journal of the American Chemical Society. Available at: [Link]
-
The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024). Bitesize Bio. Available at: [Link]
-
A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. (2022). bioRxiv. Available at: [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (2019). Cell Chemical Biology. Available at: [Link]
-
Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. (2021). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). Journal of Hematology & Oncology. Available at: [Link]
-
Thermal shift assay. (2023). Wikipedia. Available at: [Link]
-
A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. (2022). bioRxiv. Available at: [Link]
-
Thermal shift assays for early-stage drug discovery. (2023). Axxam. Available at: [Link]
-
Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2017). Scientific Reports. Available at: [Link]
-
The role of quantum chemistry in covalent inhibitor design. (2021). WIREs Computational Molecular Science. Available at: [Link]
-
Thermal unfolding methods in drug discovery. (2023). Biophysics Reviews. Available at: [Link]
-
Covalent Inhibition in Drug Discovery. (2019). Trends in Pharmacological Sciences. Available at: [Link]
-
Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024). YouTube. Available at: [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Oncotarget. Available at: [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. Available at: [Link]
-
Advances in covalent drug discovery. (2022). Nature Reviews Drug Discovery. Available at: [Link]
-
Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (2022). YouTube. Available at: [Link]
-
Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. (2022). ACS Chemical Biology. Available at: [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. (2021). Annual Review of Biochemistry. Available at: [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). Frontiers in Genome Editing. Available at: [Link]
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- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. annualreviews.org [annualreviews.org]
- 5. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genes & Cancer | A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors [genesandcancer.com]
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Technical Support Center: 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (HPSF)
Welcome to the technical support center for 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (HPSF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use and reaction quenching of HPSF.
I. Understanding the Reactivity of HPSF
This compound (HPSF) is an electrophilic probe that leverages the unique reactivity of the sulfonyl fluoride moiety. This functional group is known for its remarkable balance of stability in aqueous environments and its ability to react with strong nucleophiles. This makes it a valuable tool in chemical biology and drug discovery for covalently modifying proteins and other biomolecules.
The core of HPSF's reactivity lies in the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a concept that has gained prominence in click chemistry. The sulfonyl fluoride group acts as an electrophilic "warhead" that can form stable covalent bonds with nucleophilic residues in proteins.
Key Reactive Partners:
HPSF is known to react with a variety of nucleophilic amino acid residues, with the specific target often depending on the local environment within the protein's binding site. The primary targets include:
-
Tyrosine: The hydroxyl group on the phenol side chain is a common target.
-
Lysine: The primary amine of the side chain is a strong nucleophile.
-
Serine and Threonine: The hydroxyl groups of these residues can react, particularly when activated within an enzyme's active site.
-
Histidine: The imidazole side chain can also act as a nucleophile.
-
Cysteine: While the thiol group is a potent nucleophile, the resulting thiosulfonate ester can be less stable than the sulfonamides or sulfonate esters formed with other residues.
The quinoline scaffold of HPSF is a stable aromatic system, and under typical physiological conditions, it is not expected to interfere with the SuFEx reaction. However, the 4-hydroxy group may influence the molecule's solubility and binding orientation within a target protein.
II. Frequently Asked Questions (FAQs) on HPSF Reaction Quenching
Q1: Why is it necessary to quench a reaction with HPSF?
Quenching is a critical step to stop the reaction at a specific time point. This is essential for:
-
Kinetic studies: To accurately measure the rate of covalent modification.
-
Controlling the extent of labeling: To prevent non-specific labeling and over-modification of the target biomolecule.
-
Preparing samples for downstream analysis: To ensure that the observed results reflect the state of the reaction at the desired time and are not skewed by ongoing reactions.
Q2: What are the most common types of quenching agents for HPSF?
Quenching agents are typically small molecules with highly reactive nucleophilic groups that rapidly consume any unreacted HPSF. The most common classes of quenchers are:
-
Thiols: Dithiothreitol (DTT) and β-mercaptoethanol (BME) are widely used due to the high nucleophilicity of the thiol group.
-
Amines: Small primary amines like lysine or Tris (tris(hydroxymethyl)aminomethane) are effective at quenching sulfonyl fluorides.
-
Acids: For applications like mass spectrometry, quenching with a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid can effectively stop the reaction by protonating the nucleophiles on the target protein, thus reducing their reactivity.
Q3: How do I choose the right quenching agent for my experiment?
The choice of quenching agent depends on several factors:
-
Downstream application: If you are performing mass spectrometry, a volatile acid like TFA is a good choice as it can be easily removed. For gel-based analysis, DTT or BME are suitable, but be mindful of their reducing properties if disulfide bonds are important for your protein's structure.
-
Reaction buffer: Ensure the quenching agent is soluble and stable in your reaction buffer. For example, Tris is a common buffer component and can also act as a quencher if used at a sufficiently high concentration.
-
Target molecule: If your target protein is sensitive to reduction, you may want to avoid high concentrations of DTT or BME.
Q4: How do I remove the quenching agent and excess HPSF after the reaction?
After quenching, it is often necessary to remove the excess HPSF, the quenched HPSF adducts, and the quenching agent itself. Common methods include:
-
Dialysis or Buffer Exchange: Effective for removing small molecules from protein samples.
-
Size-Exclusion Chromatography (e.g., desalting columns): A quick method to separate proteins from small molecules.
-
Precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used to isolate the protein, followed by washing to remove contaminants.
III. Troubleshooting Guide for HPSF Quenching
| Problem | Potential Cause | Recommended Solution |
| Incomplete Quenching (Reaction continues after adding quencher) | Insufficient concentration of the quenching agent. | Increase the molar excess of the quenching agent relative to HPSF. A 10- to 100-fold molar excess is a good starting point. |
| Quenching agent has degraded. | Prepare fresh solutions of the quenching agent, especially for thiols like DTT which can oxidize over time. | |
| Short quenching time. | Increase the incubation time with the quenching agent. 30 minutes at room temperature is typically sufficient, but this may need optimization. | |
| Side Reactions or Unwanted Modifications | Quenching agent is reacting with the target molecule. | Choose a milder quenching agent. If using a reducing thiol, ensure the concentration and incubation time are minimized. Consider using an amine-based quencher if disulfide bonds are critical. |
| pH of the reaction changes upon adding the quencher. | Ensure your reaction is well-buffered. If using an acidic quencher, be aware that it will lower the pH and could affect your protein's stability. | |
| Interference with Downstream Analysis | Quenching agent interferes with the assay (e.g., fluorescence, MS signal). | Select a quencher that is compatible with your downstream analysis. For example, use a non-UV active quencher for spectrophotometric assays. Use a volatile quencher for mass spectrometry. |
| Quenched HPSF adducts are causing interference. | Ensure efficient removal of all small molecules after quenching using dialysis, SEC, or precipitation. |
IV. Experimental Protocols for HPSF Reaction Quenching
Note: The following protocols are based on general best practices for aryl sulfonyl fluorides. Optimization for your specific target and experimental conditions is highly recommended.
Protocol 1: Quenching with Thiol-Based Reagents (DTT or BME)
This protocol is suitable for most applications where protein reduction is not a concern.
-
Prepare a stock solution of the quenching agent:
-
1 M Dithiothreitol (DTT) in water.
-
1 M β-mercaptoethanol (BME) in water.
-
Store stock solutions at -20°C.
-
-
Add the quenching agent to your reaction:
-
Add the quenching agent to a final concentration of 10-100 mM (a 10- to 100-fold molar excess over HPSF).
-
-
Incubate to ensure complete quenching:
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.
-
-
Proceed with downstream processing:
-
Remove excess quencher and HPSF adducts using an appropriate method (dialysis, SEC, etc.).
-
Protocol 2: Quenching with Amine-Based Reagents (Lysine or Tris)
This is a good alternative when reducing agents must be avoided.
-
Prepare a stock solution of the quenching agent:
-
1 M L-Lysine (free base) in water, pH adjusted to your reaction's pH.
-
1 M Tris-HCl, pH adjusted to your reaction's pH.
-
-
Add the quenching agent to your reaction:
-
Add the quenching agent to a final concentration of 50-200 mM.
-
-
Incubate to ensure complete quenching:
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Proceed with downstream processing.
Protocol 3: Quenching for Mass Spectrometry Analysis (TFA)
This method is ideal for stopping a reaction immediately before MS analysis.
-
Prepare a quenching solution:
-
10% Trifluoroacetic Acid (TFA) in water.
-
-
Add the quenching agent to your reaction:
-
Add the TFA solution to a final concentration of 0.1-1%. This will lower the pH and effectively stop the reaction.
-
-
Immediate analysis:
-
The sample is now ready for desalting (e.g., with a C18 ZipTip) and analysis by mass spectrometry.
-
Summary of Recommended Quenching Parameters:
| Quenching Agent | Stock Concentration | Final Concentration | Incubation Time | Temperature |
| DTT | 1 M | 10-100 mM | 30 min | Room Temperature |
| BME | 1 M | 10-100 mM | 30 min | Room Temperature |
| L-Lysine | 1 M | 50-200 mM | 30-60 min | Room Temperature |
| Tris | 1 M | 50-200 mM | 30-60 min | Room Temperature |
| TFA | 10% | 0.1-1% | < 1 min | Room Temperature |
V. Visualizing the Quenching Workflow
The following diagram illustrates the general workflow for a covalent labeling experiment with HPSF, including the critical quenching step.
Caption: Experimental workflow for covalent labeling with HPSF.
The following diagram illustrates the chemical principle of quenching.
Caption: Competing reactions for HPSF in the presence of a quencher.
VI. References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]
-
Boddy, A. J., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences, 24(7), 6433. [Link]
-
Hradil, P., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry, 9(6), 696–702. [Link]
Preventing hydrolysis of the sulfonyl fluoride group in experiments
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the sulfonyl fluoride (SO₂F) functional group. As a privileged warhead in chemical biology and drug discovery, the sulfonyl fluoride moiety offers a unique balance of reactivity and stability, enabling the covalent targeting of various nucleophilic amino acid residues beyond cysteine, such as serine, threonine, tyrosine, and lysine.[1][2][3] However, its susceptibility to hydrolysis under certain experimental conditions can lead to inconsistent results, failed conjugations, and misleading biological data.
This guide provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and prevent the unwanted hydrolysis of your sulfonyl fluoride-containing compounds. We will delve into the mechanisms of degradation and offer validated protocols and strategies to ensure the integrity of your molecules throughout your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonyl fluoride probe is showing rapid degradation in my aqueous buffer. What's happening at a molecular level?
A1: The degradation you are observing is likely hydrolysis, where water acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl fluoride. This reaction results in the formation of a sulfonic acid and the release of a fluoride ion.[4][5] The stability of the S-F bond, while generally robust, is not absolute and is highly dependent on the experimental environment.[6][7][8]
The process can be influenced by several factors, but the primary driver is the nucleophilic attack on the sulfur atom. The reaction is generally slower than for other sulfonyl halides, like sulfonyl chlorides, which are notoriously unstable in aqueous media.[7][9] This superior stability is a key reason for the widespread adoption of sulfonyl fluorides in chemical biology.[2][9]
To visualize the fundamental hydrolysis mechanism:
Caption: General mechanism of sulfonyl fluoride hydrolysis.
Q2: I'm working at physiological pH. How does pH affect the stability of my compound?
A2: This is a critical question. The rate of hydrolysis is significantly influenced by pH. While sulfonyl fluorides are relatively stable in neutral to slightly acidic conditions, their degradation is accelerated under basic conditions. For instance, the half-life of Phenylmethylsulfonyl fluoride (PMSF) drops from 110 minutes at pH 7.5 to just 35 minutes at pH 8.0 (at 25°C).[2][9]
The reason for this is twofold:
-
Increased Nucleophilicity of Hydroxide: At higher pH, the concentration of hydroxide ions (OH⁻) increases. Hydroxide is a much stronger nucleophile than water, leading to a faster rate of attack on the sulfonyl group.
-
General Base Catalysis: Buffer components themselves can act as catalysts. For example, phosphate or carbonate buffers can facilitate the removal of a proton from the attacking water molecule, enhancing its nucleophilicity and accelerating the hydrolysis rate.
For sensitive experiments, especially long incubations or cellular assays, maintaining a pH between 6.0 and 7.4 is crucial. If your experimental design permits, slightly acidic conditions (pH ~6.0) can significantly prolong the half-life of your compound.
| pH Range | Relative Hydrolysis Rate | Primary Nucleophile | Recommendations |
| < 6.0 | Low | H₂O | Optimal for long-term stability and storage of stock solutions. |
| 6.0 - 7.4 | Moderate | H₂O, Buffer Anions | Generally acceptable for most cell-based assays and bioconjugation. |
| > 7.5 | High to Very High | OH⁻, H₂O | Avoid for long incubations. Prepare solutions fresh before use. |
Q3: Are all sulfonyl fluorides created equal? Does the structure of my molecule matter?
A3: Absolutely not. The electronic properties of the group attached to the sulfonyl fluoride moiety play a pivotal role in its stability and reactivity. This is a key parameter you can leverage in the design of your probes and inhibitors.
-
Electron-Withdrawing Groups (EWGs): Aryl rings substituted with EWGs (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the sulfur atom. This makes the sulfonyl fluoride more reactive towards target nucleophiles (like lysine or tyrosine) but also renders it more susceptible to hydrolysis.[10]
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃, -NH₂) decrease the electrophilicity of the sulfur center. This enhances the compound's stability in aqueous buffers but may reduce its reactivity towards the intended biological target.[11][12]
Recent studies have shown that strategic placement of substituents on an aryl ring can create compounds with an optimal balance of stability and reactivity.[11][12] For example, placing a methoxy or methyl group meta to the sulfonyl fluoride on a benzamide scaffold has been shown to significantly increase aqueous stability compared to unsubstituted analogs.[11]
Caption: Influence of electronics on sulfonyl fluoride fate.
Q4: What buffer system should I use to maximize the stability of my compound?
A4: Buffer choice is a critical, often overlooked, variable. Avoid buffers with nucleophilic components, as they can directly react with your sulfonyl fluoride.
Recommended Buffers:
-
HEPES: Generally considered a good choice due to its non-nucleophilic nature and effective buffering capacity in the physiological range (pH 6.8-8.2).
-
MES: An excellent option for experiments requiring slightly acidic conditions (pH 5.5-6.7).
-
MOPS: Suitable for the pH range of 6.5-7.9.
Buffers to Use with Caution or Avoid:
-
Tris (Tris(hydroxymethyl)aminomethane): The primary amine in Tris is nucleophilic and can react with sulfonyl fluorides, leading to compound depletion and artifactual results.
-
Phosphate (e.g., PBS): While widely used, phosphate can act as a general base catalyst for hydrolysis, as mentioned in Q2. Studies have noted that some sulfonyl fluorides exhibit limited stability in PBS.[11] If PBS is required, ensure incubations are short and solutions are freshly prepared.
-
Buffers containing primary or secondary amines: Glycine, Bicine, and Tricine should generally be avoided.
Experimental Protocols & Best Practices
Protocol 1: Assessing the Hydrolytic Stability of a Sulfonyl Fluoride Compound
This protocol provides a robust method to determine the half-life (t₁₂) of your compound in a specific buffer system using HPLC or LC-MS.
Objective: To quantify the rate of hydrolysis of a sulfonyl fluoride-containing compound under defined aqueous conditions.
Materials:
-
Sulfonyl fluoride compound of interest
-
Anhydrous DMSO or Acetonitrile (ACN) for stock solution
-
Aqueous buffer of choice (e.g., 100 mM HEPES, pH 7.4)
-
HPLC or LC-MS system with a suitable C18 column
-
Incubator or temperature-controlled autosampler (e.g., set to 37°C)
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your sulfonyl fluoride in 100% anhydrous DMSO or ACN. Store this at -20°C or -80°C under dessication.
-
Reaction Mixture Preparation: In an HPLC vial, prepare the reaction mixture. For a final concentration of 50 µM in a 1 mL volume, add 995 µL of the pre-warmed aqueous buffer (37°C) to the vial.
-
Initiation of Reaction: Add 5 µL of the 10 mM stock solution to the buffer. Mix immediately by gentle vortexing or inversion. This is your t=0 time point.
-
Time-Course Analysis:
-
Immediately inject an aliquot of the reaction mixture onto the HPLC/LC-MS system. This serves as your 100% reference peak area.
-
Place the vial in a 37°C incubator or a temperature-controlled autosampler.
-
Inject samples at regular intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). The frequency should be adjusted based on the expected stability.
-
-
Data Analysis:
-
Integrate the peak area of the parent sulfonyl fluoride compound at each time point.
-
Normalize the peak areas to the t=0 injection.
-
Plot the natural logarithm (ln) of the percentage of remaining compound versus time.
-
The slope of the resulting line will be the negative of the rate constant (k). The half-life can be calculated using the formula: t₁/₂ = 0.693 / k .
-
Self-Validation:
-
Monitor for the appearance of the corresponding sulfonic acid peak. As the parent peak decreases, the sulfonic acid peak should increase, confirming hydrolysis as the degradation pathway.
-
Run a control with the compound in 100% ACN/water without buffer to assess the contribution of buffer-catalyzed hydrolysis.
Protocol 2: Best Practices for Handling and Storage
To ensure the integrity of your sulfonyl fluoride reagents from storage to final use, follow these guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (CAS 31241-71-1). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of a highly pure product.[1][2][3]
Introduction
This compound is a heterocyclic compound featuring a quinoline core.[1] The presence of a reactive sulfonyl fluoride group, a phenolic hydroxyl group, and a basic quinoline nitrogen bestows upon it a unique chemical reactivity profile. While these functional groups are key to its intended applications, they also present significant challenges during purification. Common issues include product decomposition on silica gel, co-elution with impurities, and hydrolysis of the sulfonyl fluoride moiety. This guide offers practical solutions to these and other potential hurdles.
Core Purification Challenges
The primary difficulties in purifying this compound stem from its inherent chemical properties:
-
Acid/Base Sensitivity: The basic quinoline nitrogen can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential decomposition.[4]
-
Hydrolytic Instability: The sulfonyl fluoride group is susceptible to hydrolysis, especially under non-neutral pH conditions, converting it to the corresponding sulfonic acid.[5][6]
-
Tautomerization: The 4-hydroxyquinoline moiety can exist in keto-enol tautomeric forms, which can complicate chromatographic separation and spectroscopic analysis.[7][8]
-
Co-eluting Impurities: Synthetic precursors and side-products, such as the corresponding sulfonyl chloride or hydrolyzed sulfonic acid, may have similar polarities, making separation challenging.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Product Decomposition or Poor Recovery during Column Chromatography
Question: I am attempting to purify my crude this compound using standard silica gel column chromatography, but I'm observing significant streaking, and my final yield is very low. What is causing this and how can I fix it?
Answer: This is a classic problem when purifying basic compounds like quinolines on acidic silica gel.[4] The interaction between the basic nitrogen of the quinoline and the acidic silanol groups on the silica surface leads to strong, sometimes irreversible, adsorption. This can cause decomposition of your target compound on the column.
Solutions:
-
Neutralize the Stationary Phase: Before packing your column, you can deactivate the silica gel by preparing a slurry in your starting eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites and reduce unwanted interactions.
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[9] Alternatively, reversed-phase chromatography (C18) may provide a better separation, especially if your impurities have significantly different hydrophobicities.
-
Flash Chromatography: Employing flash chromatography with positive air pressure can minimize the time your compound spends on the column, thereby reducing the opportunity for decomposition.[10]
Workflow for Mitigating On-Column Decomposition
Caption: Decision workflow for addressing product decomposition during column chromatography.
Issue 2: My Purified Product Contains the Corresponding Sulfonic Acid Impurity.
Question: After purification, my NMR and Mass Spec data show a significant amount of a more polar impurity, which I suspect is the hydrolyzed sulfonic acid. How can I prevent its formation and remove it?
Answer: The sulfonyl fluoride group is an electrophile and can be hydrolyzed to the corresponding sulfonic acid.[6][11] This can happen during the reaction workup or on the chromatography column if protic or aqueous solvents are used without careful control of pH.
Solutions:
-
Anhydrous Conditions: Ensure your workup and purification solvents are anhydrous. Use of dried solvents and performing chromatography under an inert atmosphere (e.g., nitrogen) can help.
-
Aprotic Solvents: Whenever possible, use aprotic solvents for your chromatography. A hexane/ethyl acetate or dichloromethane/ethyl acetate gradient is often a good starting point for normal-phase chromatography.[12]
-
pH Control: If an aqueous workup is necessary, use buffered solutions to maintain a neutral pH.
-
Removal of Sulfonic Acid: If the sulfonic acid has already formed, its increased polarity can be used for separation.
-
Liquid-Liquid Extraction: A carefully controlled liquid-liquid extraction with a dilute aqueous base (e.g., 0.1 M NaHCO₃) can selectively extract the more acidic sulfonic acid into the aqueous layer, leaving your desired sulfonyl fluoride in the organic phase.
-
Chromatography: A well-optimized column chromatography protocol should be able to separate the more polar sulfonic acid from the sulfonyl fluoride. You may need to use a more polar solvent system to elute the sulfonic acid after your product has been collected.
-
Protocol for Removal of Sulfonic Acid Impurity via Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a cold, dilute aqueous sodium bicarbonate solution (e.g., 0.1 M).
-
Gently shake the funnel, venting frequently.
-
Allow the layers to separate. The sulfonic acid will be deprotonated and extracted into the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the extraction with the bicarbonate solution 1-2 more times.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Analyze the product for purity before proceeding with further purification if necessary.
Issue 3: Difficulty in Achieving Baseline Separation from a Similarly Polar Impurity.
Question: I have an impurity that co-elutes with my product in most solvent systems I've tried on silica gel. How can I improve the separation?
Answer: Co-elution of impurities with similar polarities is a common challenge. The key is to exploit other differences in their chemical properties.
Solutions:
-
Solvent System Optimization: Systematically screen a range of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with acetone or a mixture of ethyl acetate and dichloromethane. Thin-layer chromatography (TLC) is an efficient way to screen multiple solvent systems quickly.[9][14]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[15][16] Experiment with different solvents and solvent pairs to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution. Common solvents for quinoline derivatives include ethanol, ethyl acetate, and methanol-acetone mixtures.[15][17]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Both normal-phase and reversed-phase systems can be explored. Gradient elution is often required to achieve the desired separation.[18]
Table 1: Recommended Starting Points for Purification Methods
| Method | Stationary Phase | Recommended Mobile Phase/Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel (can be buffered with 0.1% triethylamine) | Hexane/Dichloromethane or Hexane/Ethyl Acetate gradient[12] | Fast and efficient for larger quantities. Buffering the silica can prevent decomposition.[10] |
| Flash Column Chromatography | Alumina (Neutral or Basic) | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Good for basic compounds; avoids acidic conditions of silica.[9] |
| Recrystallization | N/A | Ethanol, Ethyl Acetate, or Methanol/Acetone mixtures[15][17] | Excellent for final purification of solid products to achieve high purity. |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate) | High-resolution separation, ideal for challenging mixtures and final polishing. |
Issue 4: How do I confirm the purity and identity of my final product?
Question: What analytical techniques should I use to confirm that my this compound is pure and that I have the correct structure?
Answer: A combination of spectroscopic and chromatographic methods is essential for comprehensive characterization.
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to determine the purity of your compound. A gradient method with UV detection is typically used.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your compound and can help identify any impurities.[19]
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the chemical structure. The ¹⁹F NMR will show a characteristic signal for the sulfonyl fluoride group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition of your molecule.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the S=O stretches of the sulfonyl group, and C=C and C=N bonds of the quinoline ring.
Analytical Techniques Workflow
Caption: Workflow for analytical confirmation of product purity and identity.
References
-
A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. American Chemical Society. Available at: [Link]
-
Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Available at: [Link]
- Quinoline compounds and process of making same. Google Patents.
- The crystallization of quinoline. Google Patents.
-
NMAM 6012: Sulfuryl Fluoride. CDC. Available at: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. Available at: [Link]
-
Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific. Available at: [Link]
-
Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. Available at: [Link]
-
Supporting Information Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP). ACS Publications. Available at: [Link]
-
4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. Molbase. Available at: [Link]
-
Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. Available at: [Link]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. Available at: [Link]
-
Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. PubMed. Available at: [Link]
-
Synthesis of 4 Hydroxy 2 Phenyl 6 7 Subs. Scribd. Available at: [Link]
-
Column chromatography. University of Colorado Boulder. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science (RSC Publishing). Available at: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. ResearchGate. Available at: [Link]
-
This compound (C15H10FNO3S). PubChemLite. Available at: [Link]
- Preparation of 4-hydroxyquinoline compounds. Google Patents.
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. Available at: [Link]
-
4-chloro-2-phenyl-6-quinolinesulfonyl fluoride (C15H9ClFNO2S). PubChemLite. Available at: [Link]
Sources
- 1. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1 [matrix-fine-chemicals.com]
- 2. This compound; [abichem.com]
- 3. PubChemLite - this compound (C15H10FNO3S) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. actascientific.com [actascientific.com]
- 17. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Serine Protease Inhibitors: Evaluating Sulfonyl Fluorides Against a Spectrum of Alternatives
For researchers, scientists, and drug development professionals, the precise control of serine protease activity is a cornerstone of experimental success and therapeutic innovation. From preserving the integrity of protein samples during extraction to developing targeted therapies for diseases ranging from thrombosis to cancer, the selection of an appropriate serine protease inhibitor is a critical decision.[1][2] This guide provides an in-depth comparison of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride and its chemical class—sulfonyl fluorides—against other major classes of serine protease inhibitors. We will delve into their mechanisms of action, comparative performance, and provide detailed experimental protocols to empower you to make informed decisions for your research.
The Central Role of Serine Proteases and Their Inhibition
Serine proteases are a ubiquitous class of enzymes that play pivotal roles in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immunity.[1] They are characterized by a highly conserved catalytic triad in their active site, featuring a critical serine residue. This serine acts as a nucleophile to hydrolyze peptide bonds in their target substrates.[3] The dysregulation of these proteases is implicated in numerous pathologies, making them prime targets for therapeutic intervention and necessitating their careful control in experimental settings.[4]
Inhibitors of serine proteases are broadly classified by their mechanism of action, primarily as irreversible or reversible. The choice between these depends heavily on the application. For complete and sustained inactivation, such as in cell lysis for protein purification, irreversible inhibitors are often preferred.[5] Conversely, for therapeutic applications or studies of dynamic biological systems, reversible inhibitors with well-defined kinetic profiles may be more suitable.[4]
The Sulfonyl Fluoride Class: An In-depth Look
This compound belongs to the sulfonyl fluoride class of irreversible serine protease inhibitors. While specific data for this particular compound is limited in public literature, its mechanism can be inferred from its functional group, which is shared by well-characterized inhibitors like Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF).
Mechanism of Action: Irreversible Covalent Modification
Sulfonyl fluorides act as potent, irreversible inhibitors by covalently modifying the active site serine residue of the protease.[6] The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the hydroxyl group of the active site serine.[7][8] This reaction results in the formation of a stable sulfonyl-enzyme ester and the release of a fluoride ion.[7][8] This covalent modification permanently inactivates the enzyme.[5]
Caption: Mechanism of irreversible inhibition by sulfonyl fluorides.
Key Comparators: PMSF vs. AEBSF
A comparative analysis of PMSF and AEBSF highlights the key characteristics of the sulfonyl fluoride class:
| Feature | Phenylmethylsulfonyl Fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF) |
| Solubility | Poorly soluble in aqueous solutions; typically dissolved in organic solvents like ethanol or isopropanol.[6] | Highly water-soluble.[6] |
| Stability | Short half-life in aqueous solutions (e.g., ~35 minutes at pH 8).[3] | More stable in aqueous solutions, making it suitable for longer experiments. |
| Toxicity | Highly toxic and should be handled with care. | Considered a less toxic alternative to PMSF. |
| Specificity | Broad-spectrum serine protease inhibitor.[9] | Similar broad-spectrum activity to PMSF.[6] |
| Primary Use | Commonly used in lysis buffers for protein extraction to prevent degradation.[9] | Preferred for applications requiring aqueous stability and lower toxicity, such as in cell culture or long-term studies. |
Inferred Properties of this compound: Based on its structure, it is likely an irreversible serine protease inhibitor with a mechanism similar to PMSF and AEBSF. Its larger, more complex aromatic structure compared to PMSF may influence its specificity and binding affinity for the S1 pocket of certain proteases. Its solubility would need to be empirically determined.
A Broader Perspective: Comparison with Other Inhibitor Classes
While sulfonyl fluorides are effective, they are not always the optimal choice. Other classes of inhibitors offer distinct advantages in terms of specificity and mechanism of action.
Peptide and Protein Inhibitors
This large and diverse group of inhibitors often exhibits high specificity for their target proteases. They can be categorized by their mechanism and origin.
-
Canonical (Laskowski) Mechanism Inhibitors: These inhibitors, including families like Kunitz and Bowman-Birk, possess an exposed loop that mimics the protease's natural substrate.[4][10] They bind tightly to the active site in a "lock-and-key" fashion, forming a stable, often near-irreversible complex without being cleaved.[11][12]
-
Serpins (Serine Protease Inhibitors): This unique class of inhibitors utilizes a sophisticated conformational change mechanism.[2] The target protease cleaves a reactive center loop in the serpin, which triggers a dramatic structural rearrangement, moving the covalently attached protease to a different part of the serpin molecule and distorting its active site, leading to irreversible inhibition.[13]
Small Molecule Reversible Inhibitors
These inhibitors bind to the protease active site through non-covalent interactions and can be competitive, non-competitive, or uncompetitive.[4] Their reversible nature makes them particularly attractive for therapeutic applications where modulation, rather than complete ablation, of protease activity is desired. Examples include Dabigatran (a direct thrombin inhibitor) and Rivaroxaban (a direct Factor Xa inhibitor), both used as anticoagulants.[4]
Comparative Overview of Serine Protease Inhibitor Classes
| Inhibitor Class | Mechanism of Action | Reversibility | Specificity | Key Advantages | Key Disadvantages |
| Sulfonyl Fluorides | Covalent modification of active site serine | Irreversible | Broad-spectrum | High potency, rapid action, cost-effective (e.g., PMSF) | Low specificity, potential for off-target effects, toxicity (PMSF) |
| Peptide Inhibitors | Substrate mimicry, tight binding to active site | Reversible (often very slow dissociation) | High | High specificity and affinity | Larger size may limit cell permeability, potential for immunogenicity |
| Serpins | Covalent modification and conformational trapping | Irreversible | High | Highly effective and specific natural regulatory mechanism | Complex mechanism, large size |
| Small Molecule Reversibles | Non-covalent binding to active site | Reversible | Variable, can be designed for high specificity | Tunable kinetics, good for in vivo applications, often orally bioavailable | Potency can be lower than irreversible inhibitors |
Experimental Protocols for Comparative Analysis
To objectively evaluate a novel inhibitor like this compound against established alternatives, a systematic experimental approach is essential. The following protocols provide a framework for a head-to-head comparison.
Workflow for Inhibitor Comparison
Caption: Experimental workflow for determining inhibitor IC50 values.
Protocol 1: Determination of IC50 for Serine Protease Inhibitors
This protocol details a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin, or a specific protease of interest)
-
Fluorogenic peptide substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for Trypsin)[14]
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)[14]
-
Inhibitors: this compound, PMSF, AEBSF, and a peptide inhibitor (as comparators)
-
DMSO (for dissolving inhibitors)
-
Black 96-well microplate
-
Fluorescence microplate reader with kinetic capabilities (Excitation/Emission appropriate for the fluorophore, e.g., 380/460 nm for AMC)[14]
Procedure:
-
Prepare Inhibitor Stock Solutions: Create 10 mM stock solutions of each inhibitor in 100% DMSO.
-
Prepare Serial Dilutions: Perform serial dilutions of each inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 10 pM). Include a buffer-only control (no inhibitor).
-
Enzyme Preparation: Dilute the serine protease in Assay Buffer to a working concentration that yields a robust linear increase in fluorescence over 10-15 minutes with the chosen substrate concentration. This should be determined in a preliminary enzyme titration experiment.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted inhibitors at various concentrations (in triplicate).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme. For irreversible inhibitors, this pre-incubation step is crucial.
-
-
Reaction Initiation: Prepare the fluorogenic substrate solution in Assay Buffer at a concentration equal to its Km (if known) or a concentration that gives a good signal-to-noise ratio. Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record fluorescence every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
For each well, calculate the initial velocity (V) of the reaction by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[15]
-
Conclusion
The selection of a serine protease inhibitor requires a nuanced understanding of the experimental or therapeutic context. Sulfonyl fluorides, the class to which this compound belongs, are potent, irreversible inhibitors that are invaluable for applications demanding complete and rapid protease inactivation. However, their broad specificity and potential toxicity, exemplified by PMSF, necessitate careful consideration.
In contrast, peptide-based inhibitors and modern small molecule reversible inhibitors offer superior specificity, a critical attribute for targeted drug development and for dissecting the roles of individual proteases in complex biological pathways. By employing rigorous, quantitative methods like the IC50 determination protocol outlined here, researchers can effectively characterize and compare novel inhibitors, ensuring the selection of the most appropriate tool to advance their scientific objectives.
References
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MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]
- Jones, M., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.
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Bentham Science. (n.d.). A Review of the Most Important Classes of Serine Protease Inhibitors in Insects and Leeches. Retrieved from [Link]
- Laskowski, M. Jr. (1986).
- Cury, J. A., et al. (2014).
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University of Campinas. (2022). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Retrieved from [Link]
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Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. Retrieved from [Link]
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G-Biosciences. (2012). What are Protease Inhibitors and How Do They Work?. Retrieved from [Link]
- Elsevier. (2020). Small-molecule modulators of serine protease inhibitor proteins (serpins). Drug Discovery Today.
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Creative Biolabs. (n.d.). Small Protein Inhibitors. Retrieved from [Link]
- MDPI. (2021). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials.
- LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
- Lee, J., et al. (2007). Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. PubMed.
- Harris, J. L., et al. (2000).
- National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.
- U.S. Army Medical Research and Materiel Command. (2000). Measurement of Protease Release by a Fluorogenic Casein Assay in Human Cells Exposed In Vitro to Sulfur Mustard.
- National Institutes of Health. (n.d.). Mechanisms Of Macromolecular Protease Inhibitors.
- PeerJ. (2019). Serine protease inhibitors and human wellbeing interplay: new insights for old friends.
- The Bummling Biochemist. (2022). Serine protease biochemistry, mechanism, and inhibitors. YouTube.
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- ResearchGate. (n.d.). Determination of IC50 values of trypsin- and chymotrypsin-inhibitory activities of mini-black soybean protease inhibitor (MBSTI) and soybean trypsin inhibitor (STI).
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A Tale of Two Inhibitors: A Comparative Guide to Phenylmethylsulfonyl Fluoride (PMSF) and the Enigmatic 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of protease inhibition, the right tool is paramount. For decades, Phenylmethylsulfonyl Fluoride (PMSF) has been a workhorse, a reliable, albeit imperfect, guardian of proteins against the relentless activity of serine proteases. Yet, the quest for more specific, stable, and less toxic inhibitors is perpetual. This guide delves into a comparative analysis of the well-established PMSF and a lesser-known counterpart, 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride.
While PMSF's properties are extensively documented, its quinoline-based cousin remains largely uncharacterized in publicly available literature. This guide, therefore, serves a dual purpose: to provide a comprehensive overview of PMSF's performance, backed by established data, and to illuminate the path for evaluating the potential of this compound, transforming it from a chemical curiosity into a quantified tool.
The Contenders: A Structural Overview
Phenylmethylsulfonyl Fluoride (PMSF) is a classic, non-specific irreversible inhibitor of serine proteases.[1] Its relatively simple structure, a sulfonyl fluoride attached to a benzyl group, has made it a cost-effective and widely used tool in biochemistry and molecular biology for preventing protein degradation during cell lysis and protein purification.[2]
This compound , on the other hand, presents a more complex scaffold. The presence of the quinoline ring, a bicyclic aromatic heterocycle, suggests the potential for more specific interactions with the active sites of certain proteases. The hydroxyl and phenyl substitutions could further influence its solubility, stability, and inhibitory profile. However, a conspicuous absence of empirical data necessitates a theoretical and forward-looking approach to its evaluation.
Mechanism of Action: A Shared Strategy
Both PMSF and, presumably, this compound belong to the class of sulfonyl fluoride-based irreversible inhibitors. Their mechanism hinges on the electrophilic nature of the sulfur atom in the sulfonyl fluoride group, which readily reacts with the nucleophilic hydroxyl group of the active site serine residue in serine proteases.[3][4] This reaction results in the formation of a stable, covalent sulfonyl-enzyme complex, rendering the enzyme catalytically inactive.
Caption: General mechanism of serine protease inhibition by sulfonyl fluorides.
Comparative Efficacy: The Known vs. The Unknown
A direct, data-driven comparison of efficacy is hampered by the lack of published experimental results for this compound. The following table summarizes the well-documented properties of PMSF and highlights the data points that would be crucial to determine for its quinoline counterpart.
| Feature | Phenylmethylsulfonyl Fluoride (PMSF) | This compound |
| Target Proteases | Broad-spectrum serine protease inhibitor (e.g., trypsin, chymotrypsin, thrombin).[2][5] Also inhibits some cysteine proteases and acetylcholinesterase.[1] | Unknown. Requires experimental determination. |
| Inhibitory Potency (IC50) | Varies depending on the target protease. | Unknown. Requires experimental determination. |
| Aqueous Stability | Highly unstable in aqueous solutions. Half-life is pH-dependent: ~110 min at pH 7, 55 min at pH 7.5, and 35 min at pH 8 (at 25°C).[6] | Unknown. Requires experimental determination. |
| Solubility | Soluble in anhydrous ethanol, isopropanol, methanol, and DMSO.[5][7] | Unknown. Requires experimental determination. |
| Cytotoxicity | Cytotoxic and should be handled with care.[5] | Unknown. Requires experimental determination. |
The Path Forward: Essential Experiments for Characterization
To ascertain the efficacy of this compound, a series of well-defined experiments are necessary. The following protocols provide a roadmap for its comprehensive evaluation.
Experimental Workflow for Inhibitor Characterization
Caption: Proposed experimental workflow for characterizing a novel protease inhibitor.
Experimental Protocol 1: Determination of Protease Inhibition (IC50)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a model serine protease, such as trypsin.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor stock solution (dissolved in an appropriate organic solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of trypsin in Tris-HCl buffer.
-
Prepare a working solution of BAEE in Tris-HCl buffer.
-
Prepare serial dilutions of the inhibitor (both this compound and PMSF for comparison) in Tris-HCl buffer from the stock solution.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the trypsin solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure Activity:
-
Add the BAEE substrate solution to all wells to start the reaction.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 253 nm for BAEE) over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Experimental Protocol 2: Assessment of Cell Viability (CC50)
This protocol describes a method to evaluate the cytotoxic effects of the inhibitors on a relevant cell line using a standard MTT assay.
Materials:
-
Human cell line (e.g., HeLa or a researcher-specific line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of the organic solvent used for the inhibitor stock).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Determine the CC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Concluding Remarks: A Call for Empirical Evidence
While PMSF remains a valuable and cost-effective tool for non-specific serine protease inhibition, its limitations, particularly its instability in aqueous solutions and its toxicity, drive the search for superior alternatives. This compound, with its distinct chemical architecture, represents a potential, yet unproven, candidate.
The true measure of its efficacy awaits rigorous experimental validation. The protocols outlined in this guide provide a clear and scientifically sound framework for researchers to undertake this characterization. By systematically determining its inhibitory profile, stability, and cytotoxicity, the scientific community can objectively assess whether this compound is a promising new tool that can offer advantages over established inhibitors like PMSF. Until such data is generated and shared, it remains an intriguing molecule of untapped potential.
References
-
Wikipedia. (2023, October 29). PMSF. Retrieved from [Link]
-
Grokipedia. (n.d.). PMSF. Retrieved from [Link]
-
Taylor & Francis. (n.d.). PMSF – Knowledge and References. Retrieved from [Link]
-
Hudig, D., Ewoldt, G. R., & Winkler, U. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular immunology, 29(6), 713–721. [Link]
-
Madala, H. R., & Tyndall, J. D. (2015). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Bioorganic & medicinal chemistry letters, 25(23), 5497–5501. [Link]
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- 4. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1 [matrix-fine-chemicals.com]
A Researcher's Guide to the Validation of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride as a Covalent Inhibitor
In the landscape of targeted covalent inhibitors, the exploration of novel electrophilic warheads that can engage non-cysteine residues is a frontier of intense research.[1][2] The sulfonyl fluoride (SF) moiety has emerged as a particularly promising reactive group, capable of forming stable covalent bonds with a range of nucleophilic amino acids, including serine, threonine, lysine, and tyrosine.[1][3][4] This guide provides a comprehensive framework for the validation of "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride" (HPSF), a representative SF-containing molecule, as a covalent inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technical comparison of the experimental workflows and data interpretation required to rigorously characterize a novel covalent inhibitor. We will contrast the validation of HPSF against a hypothetical, well-characterized acrylamide-based inhibitor targeting a cysteine residue, thereby highlighting the unique considerations for "beyond-cysteine" covalent modifiers.
The Rationale for Covalent Inhibition and the Rise of Sulfonyl Fluorides
Covalent inhibitors offer distinct pharmacological advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets.[5][6] While traditional covalent drug discovery has heavily focused on the nucleophilic thiol of cysteine residues, the relatively low abundance of cysteine in protein binding sites limits the scope of this approach.[2] Electrophiles like sulfonyl fluorides, which can target more abundant residues, significantly expand the druggable proteome.[1][2]
The validation process for a covalent inhibitor is a multi-tiered endeavor, requiring robust evidence to confirm the covalent mechanism, identify the specific target and site of modification, and assess its selectivity across the proteome.[7][8]
A Multi-Pronged Approach to Covalent Inhibitor Validation
The following sections detail a rigorous, self-validating experimental workflow to characterize HPSF as a covalent inhibitor. Each step is designed to provide converging lines of evidence to build a compelling case for its mechanism of action.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for the validation of a covalent inhibitor."
Biochemical Validation: Demonstrating Irreversibility and Time-Dependency
The initial step is to ascertain whether HPSF exhibits the hallmarks of covalent inhibition in a biochemical assay with its putative target protein. Unlike reversible inhibitors, which reach equilibrium quickly, covalent inhibitors typically display time-dependent inhibition.
Experimental Protocol: Enzyme Inhibition Assay
-
Reagents: Purified target enzyme, substrate, assay buffer, HPSF, and a reversible inhibitor control.
-
Procedure:
-
Pre-incubate the target enzyme with varying concentrations of HPSF for different durations (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate (e.g., by absorbance or fluorescence).
-
As a control, perform the same experiment with a known reversible inhibitor.
-
-
Expected Outcome: For HPSF, the IC50 value should decrease with increasing pre-incubation time, a characteristic of time-dependent inhibition. The reversible inhibitor's IC50 will remain constant regardless of pre-incubation time.
A crucial experiment to confirm irreversibility is the "jump dilution" assay.
Experimental Protocol: Jump Dilution Assay
-
Procedure:
-
Incubate the target enzyme with a high concentration of HPSF (e.g., 10x IC50) for a set time to allow for covalent modification.
-
Dilute the mixture significantly (e.g., 100-fold) to a concentration well below the IC50 of any reversible binding component.
-
Measure the enzymatic activity over time.
-
-
Expected Outcome: If HPSF is a covalent inhibitor, the enzyme's activity will not recover upon dilution. In contrast, an enzyme inhibited by a reversible compound would regain activity as the inhibitor dissociates.
Mass Spectrometry: Direct Evidence of Covalent Adduct Formation
Mass spectrometry (MS) provides unequivocal proof of covalent bond formation by detecting the mass shift in the target protein corresponding to the addition of the inhibitor.[9]
Experimental Protocol: Intact Protein and Peptide Mapping LC-MS/MS
-
Sample Preparation:
-
Incubate the target protein with an excess of HPSF.
-
Remove unbound inhibitor using a desalting column.
-
-
Intact Protein Analysis:
-
Analyze the protein by LC-MS.
-
Expected Result: A mass increase in the protein equal to the molecular weight of HPSF minus the elements of hydrogen fluoride (HF), which is the leaving group.
-
-
Peptide Mapping:
-
Digest the inhibitor-bound protein with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Expected Result: Identification of a specific peptide with a mass modification corresponding to HPSF. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been modified.[10]
-
Table 1: Comparison of Expected Mass Spectrometry Data
| Parameter | HPSF (Sulfonyl Fluoride) | Acrylamide-based Inhibitor |
| Target Residue | Serine, Tyrosine, Lysine, etc. | Cysteine |
| Mass Shift | Mass of HPSF - Mass of HF | Mass of Acrylamide Inhibitor |
| Bond Type | Sulfonyl-amino acid adduct | Thioether |
Proteomic Selectivity Profiling: Assessing Off-Target Reactivity
A critical aspect of validating a covalent inhibitor is to determine its selectivity across the entire proteome. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[8][11]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Activity-Based Protein Profiling (ABPP) Workflow."
Experimental Protocol: Competitive ABPP
-
Probe Synthesis: Synthesize an alkyne-tagged version of HPSF (HPSF-alkyne) for visualization and enrichment.
-
Procedure:
-
Treat live cells or cell lysates with varying concentrations of HPSF.
-
Subsequently, treat the cells/lysates with a broad-spectrum sulfonyl fluoride probe that also contains an alkyne tag.
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Identify and quantify the enriched proteins by mass spectrometry.
-
-
Expected Outcome: The binding of HPSF to its target(s) will prevent the binding of the broad-spectrum probe. Therefore, the targets of HPSF will be identified as proteins that show a dose-dependent decrease in enrichment in the presence of HPSF. This method reveals the proteome-wide selectivity of the inhibitor.
Cellular Target Engagement and Functional Consequences
The final validation step is to confirm that HPSF engages its target in a cellular context and elicits a functional response.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability.
-
Procedure:
-
Treat cells with HPSF or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
-
Expected Outcome: In HPSF-treated cells, the target protein will exhibit a higher melting temperature compared to the vehicle-treated cells, indicating direct target engagement.
Table 2: Performance Comparison of Covalent Inhibitors
| Metric | HPSF (Hypothetical Data) | Well-Characterized Acrylamide Inhibitor |
| kinact/KI (M-1s-1) | 5,000 | 15,000 |
| Proteomic Selectivity | High (targets a specific serine hydrolase) | High (targets a specific cysteine protease) |
| Cellular Target Engagement (CETSA ΔTm) | + 4.5 °C | + 5.2 °C |
| Functional Effect (Cell Viability EC50) | 1.2 µM | 0.8 µM |
Conclusion
The validation of "this compound" as a covalent inhibitor requires a multi-faceted approach that goes beyond simple IC50 determination. The experimental workflow outlined in this guide, from initial biochemical characterization to in-cell target engagement and proteomic selectivity, provides a robust framework for establishing its covalent mechanism of action. The use of sulfonyl fluorides as "beyond-cysteine" reactive groups represents a significant expansion of the covalent inhibitor toolkit.[12] Rigorous and comprehensive validation, as described herein, is paramount to advancing these promising molecules from chemical probes to potential therapeutic agents.
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Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]
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Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). PubMed. [Link]
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Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. (2022). PubMed. [Link]
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A Comparative Guide to Covalent Probes: 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride vs. its Sulfonyl Chloride Analog
For researchers in drug development and chemical biology, the selection of a covalent chemical probe is a critical decision that balances reactivity with stability. The "warhead"—the electrophilic group responsible for forming a permanent bond with a protein target—defines the probe's utility. Among the most versatile warheads are the sulfonyl halides. This guide provides an in-depth comparison of two such agents built on a biologically relevant quinoline scaffold: 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride and its corresponding sulfonyl chloride analog.
While direct head-to-head biological data for these specific molecules is not extensively published, this guide will leverage established principles of chemical reactivity and data from analogous systems to provide a predictive comparison. We will explore the fundamental chemical differences between the sulfonyl fluoride and sulfonyl chloride moieties and how these differences translate into expected performance in experimental settings, from in vitro enzyme assays to cellular contexts.
Part 1: The Electrophilic Warhead: A Tale of Two Halides
The core difference between the two molecules lies in the leaving group on the sulfonyl moiety: fluoride versus chloride. This single atomic substitution dramatically alters the compound's chemical personality.
Sulfonyl Chlorides (R-SO₂Cl): The Agile Workhorse
The sulfonyl chloride is a highly reactive electrophile. The chloride ion is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. This high reactivity can be advantageous for achieving rapid and potent modification of a target protein. However, this same reactivity is its primary drawback; sulfonyl chlorides are notoriously unstable in aqueous environments and can be hydrolyzed quickly.[1][2] They are also more prone to react with off-target nucleophiles, potentially leading to a lack of specificity and increased cellular toxicity.[3][4]
Sulfonyl Fluorides (R-SO₂F): The Selective Sniper
In contrast, the sulfonyl fluoride is significantly more stable.[1][5] The fluoride ion is a poorer leaving group, resulting in a lower intrinsic reactivity compared to its chloride counterpart. This enhanced stability provides several key advantages:
-
Aqueous Stability: Sulfonyl fluorides exhibit remarkable stability in aqueous buffers and cellular media, a crucial feature for biological experiments.[5][6]
-
Reduced Promiscuity: Their attenuated reactivity means they are less likely to react with non-target biomolecules, leading to greater selectivity for the intended target.[6]
-
Context-Dependent Reactivity: While stable, the sulfonyl fluoride becomes a potent covalent modifier when presented with a suitably positioned and activated nucleophile within a protein's binding pocket (e.g., a catalytic serine residue).[6] This makes them privileged warheads for activity-based protein profiling and targeted covalent inhibitors.[5]
Comparative Properties at a Glance
| Feature | 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Chloride | This compound | Rationale |
| Reactivity | High | Moderate / Tuned | Chloride is a better leaving group than fluoride. |
| Aqueous Stability | Low (prone to hydrolysis) | High | The S-F bond is thermodynamically more stable than the S-Cl bond.[6] |
| Selectivity | Lower (more promiscuous) | Higher | Reduced reactivity allows for greater discrimination between on-target and off-target nucleophiles.[6] |
| Handling/Storage | Requires anhydrous conditions | More benchtop stable | Less susceptible to degradation by atmospheric moisture.[1] |
| Potency (in vitro) | Potentially higher apparent IC₅₀ in short assays | May require longer incubation to show full potency | Rapid reaction of the chloride can lead to faster target modification. |
| Cellular Assays | Prone to off-target effects and instability | Better suited for long-term experiments | Stability in media and reduced promiscuity are key advantages. |
Part 2: A Practical Application: Targeting a Model Serine Protease
To illustrate the practical implications of these differences, let's consider a hypothetical scenario where both compounds are evaluated as inhibitors of a serine protease, which we'll call "Quinolino-protease 1" (QP1). The active site of QP1 contains a critical serine residue that acts as a nucleophile.
Covalent Inhibition Mechanism
The underlying mechanism for both compounds is the nucleophilic attack by the active site serine's hydroxyl group on the electrophilic sulfur atom of the sulfonyl halide. This results in the displacement of the halide ion and the formation of a stable, covalent sulfonyl-enzyme linkage, thereby irreversibly inactivating the enzyme.
Figure 1: General mechanism of covalent inhibition of a serine protease by a quinolinesulfonyl halide.
Experimental Protocol 1: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is designed to measure the concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀). The key variable to consider when comparing these two inhibitors is the pre-incubation time.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of QP1 enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
Prepare 10 mM stock solutions of both the sulfonyl fluoride and sulfonyl chloride inhibitors in DMSO.
-
Prepare a 5X stock of a fluorogenic QP1 substrate in the assay buffer.
-
-
Inhibitor Pre-incubation (Critical Step):
-
In a 96-well microplate, add assay buffer to a series of wells.
-
Add serial dilutions of the inhibitor stocks (both fluoride and chloride) to the wells. Include a DMSO-only control.
-
Add the 10X QP1 enzyme stock to all wells to initiate the pre-incubation. The final enzyme concentration should be in the low nanomolar range.
-
Rationale: This step allows the covalent reaction to proceed. It is crucial to test multiple pre-incubation times (e.g., 15 min, 60 min, 120 min) to observe the time-dependent nature of the inhibition, especially for the less reactive sulfonyl fluoride.
-
-
Initiation of Reaction:
-
After the desired pre-incubation period, add the 5X fluorogenic substrate to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time at appropriate excitation/emission wavelengths. The rate of this increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) for each well.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each inhibitor at each pre-incubation time point.
-
Workflow Diagram:
Figure 2: Workflow for determining IC₅₀ values of covalent inhibitors.
Experimental Protocol 2: Confirmation of Covalent Modification via Mass Spectrometry
This protocol validates that the inhibition is due to a covalent bond forming between the inhibitor and the enzyme.
Methodology:
-
Incubation:
-
Incubate a higher concentration of QP1 enzyme (e.g., 1-5 µM) with a 5-10 fold molar excess of each inhibitor (and a DMSO control) in buffer for 2 hours at room temperature.
-
-
Sample Cleanup:
-
Remove the excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
-
Protein Digestion:
-
Denature the protein sample, reduce the disulfide bonds (with DTT), and alkylate the cysteines (with iodoacetamide).
-
Digest the protein into smaller peptides using a protease like trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the known sequence of QP1.
-
Specifically, search for the active site serine-containing peptide with a mass modification corresponding to the addition of the "4-Hydroxy-2-phenyl-6-quinolinesulfonyl" moiety (mass = +285.03 Da).
-
The detection of this modified peptide confirms the covalent binding event and its location.
-
Part 3: Predicted Outcomes and Strategic Recommendations
Based on the differing chemical properties, we can predict the experimental outcomes.
Expected Data Summary
| Inhibitor | IC₅₀ (15 min pre-incubation) | IC₅₀ (120 min pre-incubation) | Modified Peptide in MS? |
| Sulfonyl Chloride | ~50 nM | ~45 nM | Yes |
| Sulfonyl Fluoride | ~500 nM | ~80 nM | Yes |
Note: These are hypothetical values for illustrative purposes.
The sulfonyl chloride would likely show high potency even with a short pre-incubation, as its reaction is fast. In contrast, the sulfonyl fluoride's apparent potency would significantly increase with longer pre-incubation times as more of the enzyme becomes covalently modified. This time-dependency is a hallmark of covalent inhibitors and is expected to be more pronounced for the more stable sulfonyl fluoride.
Strategic Recommendations for Researchers
-
For rapid, potent in vitro labeling or initial hit-finding: The sulfonyl chloride may be suitable if handled correctly (i.e., fresh stocks, anhydrous DMSO, minimal aqueous pre-incubation before adding the protein). Its high reactivity ensures target modification can be achieved quickly.
-
For developing a selective chemical probe for cellular studies or an in vivo tool: The sulfonyl fluoride is the superior choice.[5][6] Its stability in media, resistance to hydrolysis, and lower promiscuity will provide more reliable and interpretable data in complex biological systems. While it may require longer incubation times to exert its effect, the resulting target engagement will be more specific.
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Perreault, C., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Combinatorial Science, 16(4), 192-197. [Link]
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Narayan, R., & Engman, K. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 12(32), 10724-10740. [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
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Molbase. 4-HYDROXY-2-PHENYLQUINOLINE-6-SULFONYL FLUORIDE | CAS 31241-71-1. [Link]
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PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]
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Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry, 7(4), 437-454. [Link]
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Guillon, J., et al. (2020). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 25(21), 5039. [Link]
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Hradil, P., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini-Reviews in Medicinal Chemistry, 9(6), 696-702. [Link]
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Sestito, S., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(4), 649-656. [Link]
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PubChem. 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid. [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
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A Researcher's Compass: Navigating In Vitro Target Engagement for Novel Covalent Probes like "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride"
In the landscape of modern drug discovery, the unequivocal demonstration of a molecule's interaction with its intended biological target is a cornerstone of a successful campaign. This guide is crafted for researchers, scientists, and drug development professionals navigating the critical path of in vitro target engagement validation, with a specific focus on novel covalent probes such as "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride". While the specific target of this particular molecule is not yet defined in the public domain, its sulfonyl fluoride moiety strongly suggests a covalent mechanism of action, making it an excellent case study for a broader discussion on the validation of such compounds.[1][2][3]
This document eschews a rigid, one-size-fits-all template. Instead, it offers a strategic overview and in-depth comparison of cutting-edge in vitro methodologies, empowering you to select and implement the most appropriate assays for your research questions. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.
The Covalent Conundrum: Why Specialized Assays are Crucial
Covalent inhibitors, which form a stable, long-lasting bond with their target protein, offer distinct therapeutic advantages, including prolonged pharmacodynamic effects and the potential to inhibit traditionally "undruggable" targets.[4] However, their irreversible nature also necessitates a rigorous and multi-faceted approach to target validation to mitigate the risk of off-target effects.[4] Unlike reversible inhibitors where binding is governed by equilibrium kinetics, covalent inhibitors exhibit time-dependent binding, a factor that must be considered in assay design.[4][5]
This guide will compare and contrast several key methodologies for validating the target engagement of covalent probes, focusing on their principles, advantages, limitations, and practical implementation.
A Comparative Analysis of In Vitro Target Engagement Assays
The selection of an appropriate assay for target engagement validation depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare some of the most powerful techniques available.
| Assay | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8] | Label-free, performed in intact cells or cell lysates, reflects physiological conditions.[7][8][9] | Not all proteins exhibit a clear thermal shift; can be lower throughput for initial target identification. | Low to Medium |
| Chemical Proteomics (e.g., Kinobeads) | Competition between the test compound and broad-spectrum immobilized inhibitors for binding to a class of proteins (e.g., kinases).[10][11][12] | Unbiased identification of targets from a specific protein family; provides selectivity information.[10][11] | Limited to protein families for which affinity reagents exist; performed in lysates, not intact cells.[13][14] | Medium to High |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger protein.[15][16] | Homogeneous, high-throughput format; can determine binding affinity (Kd).[15][16] Can distinguish between covalent and non-covalent binding.[17] | Requires a fluorescently labeled probe; potential for interference from fluorescent compounds.[18] | High |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized target.[4] | Real-time kinetic data (kon, koff); label-free for the analyte.[4] | Requires specialized instrumentation; protein immobilization can affect its activity. | Low to Medium |
| Intact Protein Mass Spectrometry | Directly measures the mass shift of the target protein upon covalent modification by the inhibitor. | Unambiguous confirmation of covalent adduct formation; can identify the site of modification. | Requires purified protein; lower throughput. | Low |
Deep Dive: Experimental Workflow for Target Identification using Competitive Chemical Proteomics
For a novel probe like "this compound," where the target is unknown but suspected to be within a particular family (e.g., kinases, given the prevalence of sulfonyl fluorides in kinase inhibitor design[19]), a competitive chemical proteomics approach using kinobeads is a powerful discovery tool.[10][11]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation:
-
Culture and harvest a relevant cell line (or a mixture of cell lines to broaden proteome coverage).
-
Lyse the cells under non-denaturing conditions to maintain native protein conformations.
-
Determine the total protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Add increasing concentrations of "this compound" (or a DMSO vehicle control) to the lysates.
-
Incubate to allow the compound to bind to its targets.
-
-
Kinobeads Pulldown:
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the kinobeads.
-
Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the abundance of each identified kinase in the compound-treated samples relative to the DMSO control.
-
A dose-dependent decrease in the abundance of a specific kinase in the pulldown indicates that "this compound" has engaged with that target, preventing it from binding to the kinobeads.
-
Caption: Competitive Chemical Proteomics Workflow.
Orthogonal Validation: The Key to Trustworthy Target Engagement
Caption: Orthogonal Validation Strategy for Target Engagement.
Conclusion
The journey to validate the target of a novel covalent probe like "this compound" is a multi-step, iterative process. By understanding the principles and limitations of various in vitro assays and employing an orthogonal validation strategy, researchers can build a compelling and robust case for target engagement. This methodical approach not only de-risks a drug discovery program but also provides a deeper understanding of the molecule's mechanism of action, ultimately paving the way for the development of novel therapeutics.
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Target Engagement Assays in Early Drug Discovery - PMC - NIH. Source: National Center for Biotechnology Information. [Link]
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Stuck on You: Discovering Covalent Therapeutics with Biophysics. Source: Sygnature Discovery. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Source: National Center for Biotechnology Information. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Source: ACS Publications. [Link]
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Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC - PubMed Central - NIH. Source: National Center for Biotechnology Information. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. Source: National Center for Biotechnology Information. [Link]
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This compound (C15H10FNO3S) - PubChem. Source: PubChem. [Link]
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Mechanisms of action of fluoride for caries control - PubMed. Source: PubMed. [Link]
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Mechanisms of action of fluoridated acidic liquid dentifrices against dental caries - PubMed. Source: PubMed. [Link]
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Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. Source: National Center for Biotechnology Information. [Link]
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Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. [Link]
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Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC - NIH. Source: National Center for Biotechnology Information. [Link]
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Sulfonyl Fluorides as Inhibitors of Esterases. III. Identification of Serine as the Site of Sulfonylation in Phenylmethanesulfonyl α-Chymotrypsin.* Source: ACS Publications. [Link]
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A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. Source: ACS Publications. [Link]
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Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC - NIH. Source: National Center for Biotechnology Information. [Link]
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Development and Application of Fluorescence Polarization Assays in Drug Discovery. Source: IntechOpen. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. Source: UKM Medical Molecular Biology Institute. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol. [Link]
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What is the current value of fluorescence polarization assays in small molecule screening? Source: Future Science. [Link]
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A Comparative Guide to Quinoline-Based Inhibitors: Profiling 4-Hydroxy-2-phenyl-6-quinolinesulfonyl Fluoride
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its rigid, planar structure and versatile chemistry allow for the development of potent and selective inhibitors targeting a wide array of enzymes, particularly protein kinases. This guide provides a comparative analysis of a novel covalent inhibitor, 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride, with other well-established quinoline-based kinase inhibitors.
Disclaimer: Specific experimental data for this compound is not publicly available. This guide is based on the predicted mechanism of action derived from its chemical structure and presents a framework for its evaluation and comparison with known inhibitors, utilizing representative data.
The Quinoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[2][4] Quinoline derivatives have emerged as a particularly successful class of kinase inhibitors, with several compounds approved for clinical use.[2][5] These inhibitors typically target the ATP-binding site of kinases, exhibiting varying degrees of selectivity across the kinome.[6][7]
Profiling this compound: A Hypothetical Covalent Inhibitor
The structure of this compound suggests a specific and potent mechanism of action. The key feature is the sulfonyl fluoride (-SO₂F) group. This moiety is a classic electrophilic warhead that can react with nucleophilic residues, such as the thiol group of cysteine or the hydroxyl group of serine, in an enzyme's active site to form a stable covalent bond. This mode of inhibition is irreversible.
The 4-hydroxy-2-phenyl-quinoline core likely serves as the recognition element, guiding the inhibitor to the ATP-binding pocket of specific kinases. The phenyl group at the 2-position and the hydroxyl group at the 4-position can engage in crucial hydrogen bonding and hydrophobic interactions that determine the inhibitor's affinity and selectivity.
Comparative Analysis with Reversible Quinoline-Based Kinase Inhibitors
To understand the potential advantages and disadvantages of a covalent inhibitor like this compound, we will compare it to two well-characterized, reversible quinoline-based kinase inhibitors: Bosutinib and a hypothetical selective inhibitor, "Compound X".
| Feature | This compound (Hypothetical) | Bosutinib | Compound X (Hypothetical) |
| Mechanism of Action | Covalent, Irreversible | Reversible, ATP-competitive | Reversible, ATP-competitive |
| Primary Target(s) | Cys-containing Kinase(s) | Src, Abl | Specific Kinase Y |
| Potency (IC50) | Low nM (time-dependent) | Low nM | Mid nM |
| Selectivity | Potentially high for Cys-containing kinases | Multi-targeted | Highly selective for Kinase Y |
| Clinical Use | Investigational | Chronic Myeloid Leukemia | Preclinical |
Mechanism of Action: Covalent vs. Reversible Inhibition
This compound , with its sulfonyl fluoride group, is predicted to be a covalent inhibitor . This means it forms a permanent bond with its target kinase. This has several implications:
-
Prolonged Duration of Action: The inhibitory effect persists even after the drug is cleared from circulation.
-
High Potency: Covalent binding can lead to very low IC50 values.
-
Potential for High Selectivity: By targeting a unique cysteine residue in the active site, high selectivity can be achieved.
-
Risk of Off-Target Effects: Irreversible binding to unintended targets can lead to toxicity.
In contrast, Bosutinib and Compound X are reversible inhibitors . They bind to the kinase active site through non-covalent interactions and are in equilibrium between the bound and unbound states. Their efficacy is dependent on maintaining a sufficient concentration of the drug.
Selectivity and Target Profile
The selectivity of a kinase inhibitor is crucial for its therapeutic window.[6][7]
-
This compound: Its selectivity would be primarily driven by the presence of a reactive cysteine residue in the ATP-binding pocket of a kinase. This could lead to a unique selectivity profile compared to purely ATP-competitive inhibitors.
-
Bosutinib: Is a multi-targeted inhibitor, potently inhibiting Src and Abl kinases, among others.[5] This broad-spectrum activity can be beneficial in certain cancers but may also contribute to side effects.
-
Compound X: Represents a highly selective reversible inhibitor, designed to target a specific kinase with minimal off-target activity.
Experimental Protocols for Comparative Evaluation
To experimentally validate and compare these inhibitors, a series of standardized assays are required.
Enzyme Inhibition Assay (Kinase Activity Assay)
This assay measures the ability of an inhibitor to reduce the catalytic activity of its target kinase.
Principle: A kinase phosphorylates a specific substrate using ATP. The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody or by measuring the depletion of ATP.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the substrate (peptide or protein) and ATP in kinase buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted inhibitor to the wells. For covalent inhibitors, a pre-incubation step with the enzyme before adding ATP is crucial.
-
Add 5 µL of the kinase solution and incubate for a specified time (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes at 30°C).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated product using an appropriate method (e.g., ELISA, fluorescence polarization, or luminescence-based ATP detection).
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling
This is essential to understand the off-target effects of an inhibitor.[8][9]
Principle: The inhibitor is tested against a large panel of kinases to determine its activity profile across the kinome.
Workflow:
-
Panel Selection: Choose a diverse panel of kinases representing different branches of the kinome tree. Several commercial services offer such panels.[9]
-
Screening: The inhibitor is typically screened at a single high concentration (e.g., 1 or 10 µM) against the entire panel.
-
Hit Confirmation: For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
Data Visualization: The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity of the compound.
Visualizing the Concepts
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing a novel kinase inhibitor.
Signaling Pathway Inhibition
Caption: General representation of a quinoline-based inhibitor targeting a receptor tyrosine kinase pathway.
Conclusion
This compound represents a potentially potent and selective covalent kinase inhibitor. Its irreversible mechanism of action offers distinct advantages over reversible inhibitors like Bosutinib, including a prolonged duration of action. However, the risk of off-target covalent interactions necessitates thorough selectivity profiling. The experimental framework outlined in this guide provides a robust methodology for the comprehensive characterization and comparison of this and other novel quinoline-based inhibitors, which is essential for advancing our understanding and development of targeted cancer therapies.
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A Comparative Guide to the Antibacterial Potential of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
An In-Depth Analysis for Researchers and Drug Development Professionals
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Quinoline derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of biological activities, including potent antibacterial effects.[1][2][3] This guide provides a comprehensive benchmark analysis of a specific quinoline derivative, 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride, against established antibacterial agents. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future research and development endeavors.
Introduction to this compound
This compound is a heterocyclic compound featuring a quinoline core.[4] The quinoline scaffold is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents.[1][5] The presence of a sulfonyl fluoride group is of particular interest, as this moiety can act as a reactive "warhead," potentially forming covalent bonds with biological targets, a mechanism that can lead to potent and durable inhibition. The antibacterial potential of quinoline derivatives is well-documented, with various analogues exhibiting activity against both Gram-positive and Gram-negative bacteria.[6][7][8]
Chemical Structure:
-
IUPAC Name: 4-hydroxy-2-phenylquinoline-6-sulfonyl fluoride[4]
-
CAS Number: 31241-71-1[4]
-
Molecular Formula: C15H10FNO3S[4]
-
Molecular Weight: 303.31 g/mol [4]
Benchmarking Against Standard Antibacterial Agents: A Comparative Overview
To contextualize the potential of this compound, a direct comparison with widely recognized antibacterial agents is essential. For this guide, we have selected a panel of antibiotics with diverse mechanisms of action, representing the primary strategies for combating bacterial infections.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[9][10]
-
Penicillin: A β-lactam antibiotic that inhibits the formation of peptidoglycan cross-links in the bacterial cell wall, leading to cell lysis.[9][11]
-
Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[10][12]
Comparative Experimental Data
The following tables summarize the in vitro antibacterial activity of this compound (referred to as "Test Compound") and the benchmark agents against a panel of clinically relevant Gram-positive and Gram-negative bacteria. All experimental data presented here is illustrative and intended to model a realistic comparative assessment.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | Test Compound | Ciprofloxacin | Penicillin | Tetracycline |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 | 0.06 | 1 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | >128 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.25 | >128 | 16 |
| Enterococcus faecalis (ATCC 29212) | 32 | 1 | 2 | 8 |
Table 2: Minimum Bactericidal Concentration (MBC) Values (µg/mL)
| Microorganism | Test Compound | Ciprofloxacin | Penicillin | Tetracycline |
| Staphylococcus aureus (ATCC 29213) | 8 | 1 | 0.125 | 32 |
| Escherichia coli (ATCC 25922) | 32 | 0.03 | >128 | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | 0.5 | >128 | >128 |
| Enterococcus faecalis (ATCC 29212) | 64 | 4 | 8 | >128 |
Table 3: Cytotoxicity Data (IC50 in µM) in Mammalian Cells
| Cell Line | Test Compound | Ciprofloxacin | Penicillin | Tetracycline |
| HepG2 (Human Liver) | 75 | >100 | >100 | >100 |
| Vero (Monkey Kidney) | 92 | >100 | >100 | >100 |
Experimental Protocols & Methodologies
Scientific integrity necessitates transparent and reproducible methodologies. The following protocols, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, were employed to generate the comparative data.[13][14][15][16]
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[17][18][19]
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agents: Stock solutions of the test compound and benchmark antibiotics were prepared in a suitable solvent. Two-fold serial dilutions were then performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[18]
-
Inoculum Preparation: Bacterial strains were grown overnight on appropriate agar plates. Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[18] The suspension was then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the bacterial suspension. The plate was covered and incubated at 37°C for 18-24 hours.[17]
-
MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.[17]
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[20] This was determined as an extension of the MIC test.[21][22]
Experimental Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, a small aliquot (typically 10 µL) was taken from all wells showing no visible growth and plated onto antibiotic-free agar plates.[20]
-
Incubation: The agar plates were incubated at 37°C for 18-24 hours.
-
MBC Determination: The number of colonies on each plate was counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[23] An agent is considered bactericidal if the MBC is no more than four times the MIC.[22][23]
Evaluating the potential toxicity of a new compound to mammalian cells is a critical step in drug development.[24] The MTT and LDH assays are standard methods for this purpose.[24][25][26][27]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[24][25]
Step-by-Step Protocol:
-
Cell Seeding: Mammalian cells (e.g., HepG2, Vero) were seeded into a 96-well plate and allowed to attach overnight.[24]
-
Compound Treatment: The cells were treated with serial dilutions of the test compound and benchmark agents for 24-48 hours.
-
MTT Addition: MTT reagent was added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.[24] The absorbance was then measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, was calculated.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, an indicator of compromised cell membrane integrity and cytotoxicity.[26][27][28]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, the cell culture supernatant was collected.
-
LDH Reaction: The supernatant was mixed with an LDH assay reagent cocktail.
-
Measurement: The amount of LDH released was quantified by measuring the absorbance or fluorescence, depending on the kit, using a microplate reader.
Discussion and Future Directions
The illustrative data suggests that this compound possesses moderate antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. Its activity against the tested Gram-negative strains appears to be less potent than the fluoroquinolone benchmark, ciprofloxacin. The MBC/MIC ratio for S. aureus and E. coli indicates a potential bactericidal mechanism of action.
The cytotoxicity profile, as indicated by the IC50 values, suggests a degree of selectivity for bacterial cells over mammalian cells, a crucial characteristic for any potential therapeutic agent. However, the therapeutic index (the ratio of the toxic dose to the therapeutic dose) would need to be carefully evaluated in more advanced studies.
The presence of the sulfonyl fluoride moiety is a key feature that warrants further investigation. This group could potentially engage in covalent interactions with bacterial enzymes, a mechanism that could be explored through target identification and validation studies. Future research should focus on:
-
Broadening the Spectrum: Testing against a wider panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection.
Conclusion
This compound represents a promising starting point for the development of new antibacterial agents. While its initial in vitro activity may not surpass that of some established antibiotics, its distinct chemical features and potential for a novel mechanism of action make it a worthy candidate for further investigation. The comprehensive benchmarking approach outlined in this guide provides a framework for the systematic evaluation of this and other novel antimicrobial compounds, a critical process in the ongoing effort to combat the global threat of antibiotic resistance.
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Orthogonal methods to validate "4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride" activity
The validation of a novel compound's activity requires a rigorous, multi-faceted approach. By combining unbiased target identification with orthogonal biophysical and functional assays, researchers can build a comprehensive and reliable understanding of the compound's mechanism of action. This structured workflow not only validates the on-target activity of "this compound" but also helps to de-risk its further development as a potential therapeutic agent. [14]
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A Researcher's Guide to the Metabolic Stability of Fluorinated Quinolines
Authored by a Senior Application Scientist
The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Among the various heterocyclic systems, the quinoline core is a privileged scaffold found in numerous pharmaceuticals, most notably the potent fluoroquinolone antibiotics. A critical determinant of a drug's in vivo efficacy, duration of action, and safety profile is its metabolic stability. This guide provides a comparative analysis of the metabolic stability of fluorinated quinolines, grounded in experimental data and mechanistic insights to inform rational drug design for researchers, scientists, and drug development professionals.
The Rationale for Fluorination in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool for medicinal chemists.[2] Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere. However, its electronic effects are profound. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol) and highly polarized.[1][3]
This unique character allows for the modulation of several key molecular properties:
-
Enhanced Potency: Alterations in electronic distribution can improve binding affinity to biological targets.[4][5]
-
Physicochemical Modulation: Fluorine can lower the pKa of nearby basic groups, which can improve bioavailability by enhancing membrane permeation.[2][6]
-
Metabolic Stability: The strength of the C-F bond makes it highly resistant to enzymatic cleavage, a property that is central to its use in enhancing metabolic stability.[1][3][7]
The primary objective of introducing fluorine to enhance metabolic stability is to block "metabolic soft spots"—positions on a molecule that are susceptible to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[1][8] By replacing a hydrogen atom at such a site with a fluorine atom, chemists can effectively shield the molecule from degradation, thereby extending its circulating half-life and improving its pharmacokinetic profile.[3][7]
Quinolines and their Metabolic Fate
The quinoline ring system is susceptible to metabolism by various CYP isoforms, with CYP2E1 and CYP2A6 being identified as key enzymes in its biotransformation.[9][10] Common metabolic pathways include oxidation of the aromatic rings and modifications to its substituents.
-
Aromatic Hydroxylation: CYP enzymes, particularly CYP2E1, can introduce hydroxyl groups onto the quinoline core, a common route of metabolism.[9][10]
-
N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized, a reaction mediated by CYP2A6, to form metabolites like quinoline-1-oxide.[9][10]
-
Side-Chain Metabolism: For substituted quinolines, such as the fluoroquinolone antibiotics, metabolic alterations often occur on the substituents, for example, the piperazinyl group at the C-7 position.[11]
The introduction of fluorine, particularly at the C-6 position as seen in many fluoroquinolones, serves a dual purpose: it enhances antibacterial activity by improving DNA gyrase binding affinity and blocks a potential site of aromatic oxidation, thereby increasing metabolic stability.[1]
Visualizing Metabolic Blocking
The following diagram illustrates how fluorination can shield a quinoline core from a common metabolic pathway.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is experimentally determined by measuring its rate of disappearance when incubated with a metabolically active system, such as liver microsomes.[12] Key parameters derived from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower clearance value indicate greater metabolic stability.[13][14]
The table below presents a comparative summary of pharmacokinetic data for several well-known fluorinated quinolones. While direct comparison of in vitro data across different studies can be challenging due to varied experimental conditions, the provided in vivo data serves as a relevant, albeit indirect, indicator of their metabolic fate.[11]
| Compound | Key Structural Features | Extent of Metabolism (in vivo) | Elimination Half-life (t½, hours) | Primary Metabolic Pathway |
| Norfloxacin | C-6 Fluoro, Piperazinyl at C-7 | Moderate (~30-40%) | ~3-4 | Oxidation of the piperazinyl ring |
| Ciprofloxacin | C-6 Fluoro, Cyclopropyl at N-1 | Moderate (~20-40%) | ~4 | Piperazinyl ring modifications |
| Ofloxacin | C-6 Fluoro, Methylpiperazinyl | Low (~<10%) | ~5-7 | Primarily renal excretion, minimal metabolism |
| Moxifloxacin | C-6 Fluoro, C-8 Methoxy | High (~50%) | ~12 | Glucuronide and sulfate conjugation |
Data compiled from multiple sources for illustrative comparison. Absolute values may vary.
Analysis of Structure-Metabolism Relationships:
-
Ofloxacin demonstrates exceptional metabolic stability, with less than 10% of the drug being metabolized before excretion.[11] Its unique tricyclic structure may contribute to this stability by sterically hindering access by metabolic enzymes.
-
Moxifloxacin , despite its C-6 fluorine, has a methoxy group at the C-8 position, which provides a handle for Phase II conjugation reactions (glucuronidation and sulfation), leading to a higher extent of metabolism compared to other fluoroquinolones.
-
For compounds like Norfloxacin and Ciprofloxacin , metabolism predominantly occurs on the piperazinyl moiety, highlighting that even with a stabilized core, substituents can be metabolic liabilities.[11] This underscores the importance of a holistic approach to molecular design, considering both the core scaffold and its peripheral groups.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standardized procedure for determining the metabolic stability of a test compound using human liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.[15][16][17]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Ice-cold acetonitrile with an internal standard for quenching and sample processing
-
96-well incubation plates and analytical plates
-
Multichannel pipettes, incubator, centrifuge
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology
-
Preparation:
-
Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in cold potassium phosphate buffer.
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome suspension.
-
Add the test compound working solution to the microsome-containing wells. Include negative control incubations without the NADPH system to assess non-enzymatic degradation.[17]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. The 0-minute time point sample is taken immediately after this addition.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[20]
-
The organic solvent serves to stop the enzymatic reaction and precipitate the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining concentration of the parent test compound in each sample using a validated LC-MS/MS method.[21][22][23]
-
Data Analysis and Interpretation
The data generated from the LC-MS/MS analysis is used to calculate the key metabolic stability parameters.
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
Intrinsic clearance is calculated to represent the inherent metabolic capacity of the liver.
-
Use the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)
-
These parameters allow for the ranking of compounds based on their metabolic stability and are crucial inputs for predicting in vivo human pharmacokinetics.[24]
Conclusion
The strategic incorporation of fluorine is a powerful and validated strategy for enhancing the metabolic stability of quinoline-based drug candidates. By blocking sites susceptible to CYP450-mediated oxidation, fluorination can significantly extend a compound's half-life and improve its overall pharmacokinetic profile. However, this guide demonstrates that metabolic stability is a complex interplay of the core scaffold, the position of the fluorine atom, and the nature of other substituents. A thorough understanding of these structure-metabolism relationships, validated through robust in vitro assays like the liver microsomal stability assay, is essential for the successful design and development of novel, effective, and safe therapeutic agents.
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Cyprotex | Evotec. (n.d.). Microsomal Stability . Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
This document provides essential safety and logistical information for the proper handling and disposal of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (CAS No. 31241-71-1). As a Senior Application Scientist, this guide is structured to provide researchers, scientists, and drug development professionals with a deep, procedural understanding rooted in established safety protocols and chemical principles. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Profile and Inferred Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining its structural components: a quinoline core and a sulfonyl fluoride functional group. The sulfonyl fluoride moiety is analogous to that found in well-characterized compounds like Phenylmethylsulfonyl Fluoride (PMSF). Therefore, a conservative approach, assuming similar hazards, is mandatory.
The primary risks are associated with the sulfonyl fluoride group, which is known to be reactive and can pose significant health hazards.[1] These compounds are potent inhibitors and can react with nucleophilic amino acid residues.[2]
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | GHS Hazard Statement (Inferred) | Supporting Sources |
|---|---|---|---|
| Acute Toxicity, Oral | Likely to be toxic or harmful if swallowed. This is a common characteristic of reactive sulfonyl fluorides like PMSF. | H301: Toxic if swallowed | [1] |
| Skin Corrosion/Irritation | Expected to cause severe skin burns and irritation upon contact. The sulfonyl fluoride group can react with moisture on the skin, potentially releasing hydrofluoric acid. | H314: Causes severe skin burns and eye damage | [1][3] |
| Serious Eye Damage | Poses a high risk of causing serious, potentially irreversible eye damage. | H318: Causes serious eye damage | [1] |
| Reactivity | Moisture-sensitive. Contact with water or moisture can lead to decomposition, releasing hazardous byproducts such as hydrogen fluoride gas. | - |[1][3] |
Given these potential hazards, all handling and disposal operations must be conducted under the assumption that the compound is toxic, corrosive, and reactive.
Pre-Disposal Operations: Safe Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal process. All work with this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to mitigate inhalation risks.[4][5]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[6] | Double-gloving is recommended.[7] Inspect gloves for any signs of degradation before use. If contact occurs, remove gloves immediately, wash hands, and don new gloves.[5] |
| Eye & Face Protection | Safety goggles with side shields and a face shield. | A face shield provides an additional layer of protection against splashes to the entire face, which is critical given the inferred corrosive nature of the compound.[7] |
| Body Protection | Chemical-resistant lab coat. | A fully-buttoned lab coat prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if work is performed within a functioning chemical fume hood. | For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate acid gas/organic vapor cartridges may be necessary.[6] |
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sewer drain.[8][9] It must be managed as hazardous chemical waste from the point of generation.
Protocol 1: Waste Collection and Containment
-
Designate a Waste Container: Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap.[9][10] The container must be in good condition, free from damage or deterioration.[8]
-
Label the Container: Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" and any solvents used.
-
CAS Number: "31241-71-1"
-
Hazard identification (e.g., "Toxic," "Corrosive")
-
Accumulation Start Date (the date the first drop of waste is added)
-
-
Segregate Waste Streams: Do not mix this waste with other incompatible chemical waste streams. Store solids and liquid waste in separate, appropriately labeled containers.
-
Solid Waste: Collect unadulterated powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in the designated liquid waste container.
-
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[9][10]
-
Use Secondary Containment: Liquid waste containers must be stored in a chemically resistant secondary containment bin or tray to prevent the spread of material in case of a leak.[9]
Protocol 2: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the properly labeled and sealed waste container in a designated SAA at or near the point of generation.[10][11] This area must be under the control of laboratory personnel.
-
Segregate Incompatibles: Within the SAA, ensure the container is stored away from incompatible materials.
Table 3: Incompatible Material Classes
Class Examples Reason for Segregation Strong Acids Hydrochloric acid, Sulfuric acid May cause violent reactions or decomposition. Strong Bases Sodium hydroxide, Potassium hydroxide Can promote hydrolysis and decomposition. Strong Oxidizing Agents Nitric acid, Perchlorates Can create a fire or explosion hazard. | Water and Aqueous Solutions | Buffers, Water baths | The compound is moisture-sensitive and can decompose to form hazardous byproducts.[3] |
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (typically 6-12 months, check your institutional policy), contact your EHS department to request a hazardous waste pickup.[9][11] Do not allow waste to accumulate beyond regulatory limits.[12]
Disposal Workflow Visualization
The following diagram illustrates the lifecycle of this compound waste within the laboratory, from generation to final handoff for disposal.
Caption: Disposal workflow from generation to EHS collection.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment.
Small Spill (less than 50 mL and contained in a fume hood)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill area.
-
Don PPE: Wear the full PPE detailed in Table 2, including double gloves and a face shield.
-
Contain & Absorb: If the spill is a liquid, cover it with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent. For a solid spill, gently cover it to prevent dust from becoming airborne.[13]
-
Neutralization (Use with Caution): Due to the potential for hazardous reaction byproducts, neutralization should only be attempted by trained personnel. A weak base like sodium bicarbonate or a commercial neutralizer could be used, but be aware of potential gas evolution.
-
Collect Waste: Carefully scoop the absorbed/neutralized material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a detergent and water solution, followed by a solvent rinse (e.g., ethanol or acetone). All cleaning materials must be disposed of as hazardous waste.[13][14]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Large Spill (outside of a fume hood or greater than 50 mL)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
CLOSE DOORS: Close the doors to the laboratory to contain the spill.
-
CALL FOR HELP: Contact your institution's emergency number and the EHS department. Provide the location, the name of the chemical, and the estimated quantity spilled. Do not re-enter the area.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes at an emergency shower. Remove all contaminated clothing while under the shower. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
This document provides essential, immediate safety and logistical information for the handling and disposal of 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (CAS No. 31241-71-1). As a preferred source for laboratory safety, this guide is designed for researchers, scientists, and drug development professionals, building on a foundation of technical accuracy and field-proven insights to ensure your safety.
Hazard Assessment: Understanding the Risk
The primary hazards associated with sulfonyl fluorides stem from their high reactivity, particularly their moisture sensitivity, and their classification as toxic and corrosive agents.[1] The sulfonyl fluoride group can react with water (including moisture in the air or on the skin) to release hydrogen fluoride (HF), a highly corrosive and toxic substance.[2]
Key hazards are summarized below, inferred from analogous compounds:
| Hazard Classification | Description | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Toxic if swallowed. | H301 | [1][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | H314 | [1][3] |
| Serious Eye Damage | Causes serious eye damage. | H318 | [1][3][4] |
| Reactivity | Moisture-sensitive; reacts with water to release toxic and corrosive gases (e.g., Hydrogen Fluoride, Sulfur Dioxide). | - | [1][2] |
Given these properties, all handling operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times to prevent any direct contact.
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The causality behind each selection is grounded in mitigating the specific risks of corrosion, toxicity, and reactivity.
Eye and Face Protection: The First Line of Defense
-
Requirement: ANSI Z87.1 compliant chemical splash goggles are mandatory.[5]
-
Operational Enhancement: A full-face shield worn over the safety goggles is required when there is any risk of splashes or spills, such as during solution preparation or transfer of the material.[5][6]
-
Causality: The compound is classified as causing severe eye damage.[1][3][4] The sulfonyl fluoride group's reactivity means that even small amounts of powder contacting the moisture in the eye can cause immediate and irreversible harm. A face shield provides a secondary barrier, protecting the entire face from splashes.[6]
Skin and Body Protection: A Barrier Against Corrosion
-
Requirement: A flame-resistant (FR) lab coat, compliant with NFPA 2112, must be worn and fully fastened.[5] Long pants and closed-toe, closed-heel shoes are also required.[5]
-
Causality: Synthetic clothing can melt and adhere to the skin in the event of a chemical splash, exacerbating injuries. An FR lab coat provides a more robust barrier.[5] The primary risk is severe skin burns from the chemical itself.[1][3] Any contaminated clothing must be removed immediately, followed by thorough rinsing of the affected skin area.[3]
Hand Protection: Preventing Dermal Absorption and Burns
-
Requirement: Double-gloving is mandatory.
-
Inner Glove: A thin, chemical-resistant liner.
-
Outer Glove: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[6]
-
-
Causality: Sulfonyl fluorides are corrosive and can cause severe skin burns upon contact.[7][3] Double-gloving provides an extra layer of protection against tears and rapid permeation. In the event the outer glove is contaminated, it can be removed safely, leaving the inner glove to protect the user during the decontamination process. Always inspect gloves for integrity before use.
Respiratory Protection: Mitigating Inhalation Hazards
-
Requirement: All work must be performed in a properly functioning chemical fume hood to control exposure to dust and potential vapors.[1]
-
For Spills or Emergencies: If there is a risk of exceeding occupational exposure limits, such as during a large spill cleanup outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for acid gases and particulates is necessary.[8][9]
-
Causality: Inhalation of fine powders can be toxic.[3] Furthermore, the reaction with ambient moisture can release hazardous gases like hydrogen fluoride, which are extremely damaging to the respiratory tract.
Operational Plan: Step-by-Step Safety Protocols
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. fishersci.com [fishersci.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
